Product packaging for Carboxymethyl oxyimino acetophenone(Cat. No.:CAS No. 1205-09-0)

Carboxymethyl oxyimino acetophenone

Cat. No.: B072656
CAS No.: 1205-09-0
M. Wt: 193.20 g/mol
InChI Key: RCSPUQDYCFCXCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Carboxymethyl Oxyimino Acetophenone (CAS 1205-09-0) is an O-substituted oxime derivative of acetophenone that serves as a versatile building block in organic synthesis and a precursor for investigating novel biologically active compounds. With a molecular formula of C 10 H 11 NO 3 and a molecular weight of 193.20 g/mol, this compound is characterized by the addition of a carboxymethyl group to the oxime functional group, classifying it as a key intermediate for further chemical functionalization . Research Applications & Value: Antimicrobial & Antifungal Research: This compound is studied for its potential to inhibit the growth of various bacterial and fungal strains, making it a compound of interest in the development of new antimicrobial agents . Anti-inflammatory & Antioxidant Properties: Research delves into its mechanism as an inhibitor of prostaglandin biosynthesis, highlighting its potential in inflammatory disease research. Its antioxidant activity is also a key area of investigation . Mechanism of Action: Studies suggest its biological activity may involve the inhibition of enzymes like NADPH oxidase and the alteration of cell membrane permeability, providing valuable insights for pharmacological studies . Synthetic Utility: It acts as a crucial precursor for the synthesis of various heterocyclic compounds and more complex chemical entities, including piperazine derivatives, which are prominent in medicinal chemistry . Attention: This product is for Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO3 B072656 Carboxymethyl oxyimino acetophenone CAS No. 1205-09-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1-phenylethylideneamino)oxyacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-8(11-14-7-10(12)13)9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCSPUQDYCFCXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601253652
Record name 2-[[(1-Phenylethylidene)amino]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1205-09-0
Record name 2-[[(1-Phenylethylidene)amino]oxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1205-09-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(1-Phenylethylidene)amino]oxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601253652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of Carboxymethyl Oxyimino Acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This document provides a comprehensive technical overview for the synthesis and characterization of Carboxymethyl oxyimino acetophenone. It is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis. The guide outlines a reliable two-step synthetic pathway, details the necessary experimental protocols, and presents the analytical data required for structural confirmation of the intermediate and final products.

Overview of Synthesis

The synthesis of this compound is achieved through a two-step process. The first step involves the oximation of acetophenone to form an intermediate, acetophenone oxime. The second step is a Williamson ether synthesis, where the acetophenone oxime is O-alkylated using chloroacetic acid to yield the final product.

G cluster_start Starting Materials cluster_process Reaction Steps cluster_products Products & Characterization A Acetophenone Step1 Step 1: Oximation A->Step1 B Hydroxylamine Hydrochloride B->Step1 C Chloroacetic Acid Step2 Step 2: Williamson Ether Synthesis C->Step2 D Base (e.g., KOH) D->Step2 Intermediate Intermediate: Acetophenone Oxime Step1->Intermediate Formation Final Final Product: Carboxymethyl oxyimino acetophenone Step2->Final Formation Intermediate->Step2 Analysis Characterization (IR, NMR, MS) Intermediate->Analysis Final->Analysis G cluster_structure This compound cluster_groups Identified Functional Groups mol Structure CO_acid C=O (acid) CN C=N (imine) CH2 -CH₂- (methylene) Aromatic Aromatic Protons MW Molecular Weight IR IR Spectroscopy IR->CO_acid confirms IR->CN confirms NMR ¹H NMR Spectroscopy NMR->CH2 confirms NMR->Aromatic confirms MS Mass Spectrometry MS->MW confirms

"physical and chemical properties of Carboxymethyl oxyimino acetophenone"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone, scientifically known as 2-((1-phenylethylidene)aminooxy)acetic acid, is an organic compound with the chemical formula C₁₀H₁₁NO₃. It belongs to the class of O-substituted oximes derived from acetophenone. This guide provides a comprehensive overview of its physical and chemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological activities based on related compounds.

Chemical and Physical Properties

This compound is structurally characterized by an acetophenone core where the carbonyl oxygen is replaced by an oxyimino group, which is further substituted with a carboxymethyl group. This structural feature imparts specific chemical and physical properties to the molecule.

Table 1: Physical and Chemical Properties of this compound
PropertyValueSource/Method
IUPAC Name 2-((1-phenylethylidene)aminooxy)acetic acidIUPAC Nomenclature
Synonyms This compound, Acetophenone O-(carboxymethyl)oxime
CAS Number 1205-09-0
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol Calculated
Boiling Point 335.3 °C at 760 mmHg[1]
Density 1.13 g/cm³[1]
pKa 3.10 ± 0.10Predicted
Melting Point Data not available
Solubility Data not available
Spectral Data
Table 2: Spectral Data of Acetophenone Oxime
Technique Key Peaks/Shifts
¹H NMR (CDCl₃) δ 2.34 (s, 3H), 7.41-7.43 (m, 3H), 7.65-7.66 (m, 2H), 9.79 (brs, 1H)[2]
¹³C NMR (CDCl₃) δ 12.5, 126.2, 128.7, 129.4, 136.6, 156.1[2]
FTIR (ATR) 3236, 1497, 1370, 1302, 1005, 925 cm⁻¹[2]
Mass Spectrum (ESI) m/z calcd for C₈H₁₀NO [M+H]⁺ 136.0762, found 136.0765[2]

Experimental Protocols

The synthesis of this compound can be achieved through a two-step process: the formation of acetophenone oxime from acetophenone, followed by the O-alkylation of the oxime with a haloacetic acid derivative, a reaction known as the Williamson ether synthesis.

Step 1: Synthesis of Acetophenone Oxime

This protocol is adapted from established procedures for the synthesis of oximes.

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve acetophenone (1.0 equivalent) in ethanol in a round-bottom flask.

  • In a separate beaker, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2.3 equivalents) in a minimal amount of warm water.

  • Add the aqueous solution to the ethanolic solution of acetophenone.

  • Heat the mixture to reflux for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization.

  • Collect the solid product by vacuum filtration, wash with cold water, and then a small amount of cold ethanol.

  • Dry the product to obtain acetophenone oxime.

Purification: The crude acetophenone oxime can be purified by recrystallization from a suitable solvent such as aqueous ethanol or a mixture of ethyl acetate and hexane.

Step 2: Synthesis of this compound (Williamson Ether Synthesis)

This proposed protocol is based on the principles of the Williamson ether synthesis for the O-alkylation of oximes.

Materials:

  • Acetophenone oxime (from Step 1)

  • Chloroacetic acid or Ethyl chloroacetate

  • A suitable base (e.g., Sodium hydroxide, Potassium carbonate)

  • A suitable solvent (e.g., Ethanol, Acetone, Dimethylformamide)

Procedure:

  • Dissolve acetophenone oxime (1.0 equivalent) in the chosen solvent in a round-bottom flask.

  • Add the base (1.1-2.0 equivalents) to the solution and stir for a period to form the oximate anion.

  • Add chloroacetic acid or its ester (1.0-1.2 equivalents) dropwise to the reaction mixture.

  • Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If an ester was used, hydrolyze the ester to the carboxylic acid by adding an aqueous base and heating.

  • Acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

  • Collect the crude product by vacuum filtration and wash with cold water.

Purification: The crude this compound can be purified by recrystallization. Based on the purification of similar phenoxyacetic acids, recrystallization from hot water or aqueous ethanol is a potential method.

Potential Biological Activities and Signaling Pathways

While specific studies on the biological activity of this compound are limited in the reviewed literature, the structural motifs present in the molecule suggest potential for several pharmacological effects. Derivatives of phenoxyacetic acid have been reported to possess anti-inflammatory properties, and various oxime derivatives have demonstrated antimicrobial and enzyme-inhibiting activities.

Potential Anti-Inflammatory Activity

The phenoxyacetic acid moiety is a known pharmacophore in several non-steroidal anti-inflammatory drugs (NSAIDs). These drugs typically exert their effect by inhibiting cyclooxygenase (COX) enzymes, which are key in the biosynthesis of prostaglandins, potent inflammatory mediators.

Below is a conceptual signaling pathway illustrating the potential mechanism of anti-inflammatory action.

Anti_Inflammatory_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Compound Carboxymethyl Oxyimino Acetophenone Compound->COX_Enzymes Inhibition

Caption: Potential anti-inflammatory mechanism via COX enzyme inhibition.

Potential Antimicrobial Activity

Oxime derivatives have been investigated for their antimicrobial properties. The mechanism of action can vary, but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with microbial metabolic pathways.

The following diagram illustrates a generalized workflow for screening antimicrobial activity.

Antimicrobial_Screening_Workflow Start Start: Synthesized Compound MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Start->MIC_Determination MBC_Determination Determine Minimum Bactericidal Concentration (MBC) MIC_Determination->MBC_Determination Ineffective Ineffective MIC_Determination->Ineffective If not effective Mechanism_Studies Mechanism of Action Studies (e.g., Cell Membrane Integrity) MBC_Determination->Mechanism_Studies If effective Effective_Antimicrobial Effective Antimicrobial Agent Mechanism_Studies->Effective_Antimicrobial

Caption: Workflow for evaluating antimicrobial activity.

Potential Enzyme Inhibition

The aminooxyacetic acid moiety is a known inhibitor of pyridoxal phosphate (PLP)-dependent enzymes, such as aminotransferases. This inhibition occurs through the formation of a stable oxime with the PLP cofactor, rendering the enzyme inactive.

The logical relationship of this enzyme inhibition is depicted below.

Enzyme_Inhibition_Logic Compound Carboxymethyl Oxyimino Acetophenone (Aminooxy Moiety) PLP_Enzyme PLP-Dependent Enzyme (Active) Compound->PLP_Enzyme Forms Oxime with PLP Inactive_Complex Enzyme-Inhibitor Complex (Inactive) PLP_Enzyme->Inactive_Complex

References

Unraveling the Potential Mechanism of Action of Carboxymethyl Oxyimino Acetophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, publicly available scientific literature lacks specific studies detailing the mechanism of action, quantitative biological data, and established signaling pathways for Carboxymethyl Oxyimino Acetophenone, also known as (1-Phenylethylideneaminooxy)acetic acid. This guide, therefore, provides an in-depth analysis based on the known biological activities of structurally related compound classes: acetophenone derivatives, oxime ethers, and phenoxyacetic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and drug development professionals to formulate hypotheses and design experimental strategies to investigate the pharmacological properties of this specific molecule.

Introduction to this compound

This compound is a molecule that integrates three key chemical motifs: an acetophenone core, an oxime ether linkage, and a carboxymethyl group. This unique combination suggests the potential for a diverse range of biological activities, drawing from the known properties of each constituent part. Understanding the established mechanisms of these related compound classes can provide valuable insights into the potential therapeutic applications of this compound.

Potential Mechanisms of Action Based on Structural Analogs

The biological activity of this compound can be hypothetically dissected by examining the known pharmacology of its structural components.

Insights from Acetophenone Derivatives

Acetophenones are a class of naturally occurring and synthetic compounds with a broad spectrum of reported biological activities.[1] Research has highlighted their potential as:

  • Antioxidant Agents: Certain acetophenone derivatives, particularly those with hydroxyl substitutions, have demonstrated significant radical-scavenging activity.[2] This is often attributed to their ability to donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress.

  • Anti-inflammatory Agents: The anti-inflammatory effects of some acetophenone analogs are linked to the inhibition of key inflammatory mediators.

  • Antimicrobial and Cytotoxic Agents: Various acetophenone derivatives have been reported to exhibit antimicrobial and cytotoxic activities, suggesting potential applications in infectious diseases and oncology.[1]

The Role of the Oxime Ether Moiety

The oxime ether group is a versatile functional group that has been incorporated into numerous biologically active molecules. Studies on oxime ether derivatives have revealed their involvement in:

  • Neuroprotection and Anti-neuroinflammatory Activity: Recent research on imidazolylacetophenone oxime ethers has shown their potential in the treatment of Alzheimer's disease. These compounds have been found to inhibit neuroinflammation, chelate metal ions, and exhibit antioxidant and neuroprotective properties.[3] Specifically, they can inhibit the production of nitric oxide (NO) and down-regulate the expression of pro-inflammatory proteins like iNOS and COX-2.[3]

  • Insecticidal Activity: Certain oxime ether derivatives have been developed as potent insecticides.[4] Their mechanism of action often involves disruption of the insect's nervous system or other vital physiological processes.[4]

Contributions of the Phenoxyacetic Acid Moiety

The carboxymethyl group attached via an ether linkage to the oxime is structurally analogous to a phenoxyacetic acid derivative. This class of compounds is well-known for a wide array of pharmacological effects:

  • Anti-inflammatory and Analgesic Effects: Phenoxyacetic acid derivatives have been investigated for their anti-inflammatory and analgesic properties. Mechanistic studies suggest that some of these compounds can reduce markers of oxidative stress and suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6.[2]

  • Anticonvulsant Activity: Certain phenoxyacetic acid derivatives have shown promise as anticonvulsant agents by modulating neuronal excitability.[2]

  • Anticancer Activity: Some derivatives have been shown to induce apoptosis in cancer cells through mechanisms that may involve the inhibition of enzymes like poly (ADP-ribose) polymerase-1 (PARP-1).[5]

  • Metabolic Regulation: Phenylacetic acid derivatives have been explored as agonists for the free fatty acid receptor 1 (FFA1), a target for type 2 diabetes treatment, leading to glucose-stimulated insulin secretion.[6]

Hypothetical Signaling Pathways and Experimental Workflows

Based on the activities of related compounds, several signaling pathways could be modulated by this compound. The following diagrams illustrate these potential pathways and a general workflow for investigating the compound's mechanism of action.

G Hypothetical Signaling Pathway for Anti-inflammatory Action cluster_0 Stimulus (e.g., LPS) cluster_1 Cell Membrane cluster_2 Cytoplasmic Signaling cluster_3 Nuclear Events cluster_4 Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK Complex IKK Complex TAK1->IKK Complex MAPK Pathway MAPK Pathway TAK1->MAPK Pathway NF-kB (inactive) NF-kB (inactive) IKK Complex->NF-kB (inactive) phosphorylates IkB NF-kB (active) NF-kB (active) NF-kB (inactive)->NF-kB (active) IkB degradation Nucleus Nucleus NF-kB (active)->Nucleus translocation AP-1 AP-1 MAPK Pathway->AP-1 Gene Transcription Gene Transcription Nucleus->Gene Transcription activates AP-1->Nucleus Pro-inflammatory Cytokines (TNF-a, IL-6) Pro-inflammatory Cytokines (TNF-a, IL-6) Gene Transcription->Pro-inflammatory Cytokines (TNF-a, IL-6) iNOS, COX-2 iNOS, COX-2 Gene Transcription->iNOS, COX-2 Compound Carboxymethyl Oxyimino Acetophenone Compound->IKK Complex Inhibition? Compound->NF-kB (active) Inhibition? Compound->MAPK Pathway Inhibition?

Caption: Potential anti-inflammatory mechanism via inhibition of NF-kB and MAPK pathways.

G General Experimental Workflow for Mechanism of Action Studies Start Start: Compound (Carboxymethyl Oxyimino Acetophenone) In_vitro_Screening In vitro Phenotypic Screening (e.g., anti-inflammatory, cytotoxic, neuroprotective assays) Start->In_vitro_Screening Target_Identification Target Identification (e.g., affinity chromatography, proteomics, genetic screens) In_vitro_Screening->Target_Identification Active Target_Validation Target Validation (e.g., enzyme inhibition assays, receptor binding assays) Target_Identification->Target_Validation Pathway_Analysis Cellular Pathway Analysis (e.g., Western blot, qPCR, reporter assays) Target_Validation->Pathway_Analysis In_vivo_Studies In vivo Efficacy and Pharmacology Studies (e.g., animal models of disease) Pathway_Analysis->In_vivo_Studies End Elucidation of Mechanism of Action In_vivo_Studies->End

Caption: A generalized workflow for elucidating the mechanism of action of a novel compound.

Quantitative Data from Related Compound Classes

While specific quantitative data for this compound is unavailable, the following table summarizes the types of data that are typically generated for analogous compounds. This serves as a template for future experimental data presentation.

Compound ClassAssay TypeTarget/EndpointPotency (IC₅₀/EC₅₀)Reference
Acetophenone Derivatives DPPH radical scavengingAntioxidant activityVaries (µM range)[2]
Cell viability (e.g., MTT)Cytotoxicity (e.g., HepG2 cells)Varies (µM range)[5]
Oxime Ether Derivatives Nitric Oxide productionAnti-neuroinflammatory0.49 µM (for derivative 28)[3]
Insecticidal assayLethal Concentration (LC₅₀)0.027 mg/mL (for derivative 12p)[4]
Phenoxyacetic Acid Derivatives PARP-1 inhibitionAnticancer activity6.9 ± 0.7 μM (for a derivative)[5]
FFA1 agonismAntidiabetic activityVaries (nM to µM range)[6]
Carrageenan-induced paw edemaAnti-inflammatory activity% inhibition[7]

Recommended Experimental Protocols

To elucidate the mechanism of action of this compound, a series of well-established experimental protocols should be employed.

In Vitro Anti-inflammatory Assays
  • LPS-induced Nitric Oxide Production in Macrophages:

    • Seed RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) for 24 hours.

    • Measure the accumulation of nitrite in the culture supernatant using the Griess reagent, which correlates with NO production.

    • A known inhibitor of NO synthesis, such as L-NAME, should be used as a positive control.

  • Measurement of Pro-inflammatory Cytokines:

    • Following a similar treatment protocol as above, collect the cell culture supernatants.

    • Quantify the levels of key pro-inflammatory cytokines, such as TNF-α and IL-6, using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Target-Based Enzyme Inhibition Assays
  • Cyclooxygenase (COX-1 and COX-2) Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Incubate the respective enzyme with arachidonic acid as the substrate in the presence of varying concentrations of the test compound.

    • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.

    • Calculate the IC₅₀ value for the inhibition of each enzyme isoform.

Cellular Signaling Pathway Analysis
  • Western Blotting for NF-κB and MAPK Pathways:

    • Culture relevant cells (e.g., macrophages, cancer cell lines) and treat with the compound for various time points, with and without a pro-inflammatory stimulus.

    • Lyse the cells and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against key signaling proteins (e.g., phosphorylated and total forms of p65, IκBα, ERK, JNK, p38).

    • Use appropriate secondary antibodies conjugated to horseradish peroxidase and detect the protein bands using a chemiluminescence substrate.

Conclusion

While the specific mechanism of action of this compound remains to be elucidated, a comprehensive analysis of its structural components provides a strong foundation for future research. The acetophenone core, oxime ether linkage, and carboxymethyl group suggest a high potential for antioxidant, anti-inflammatory, neuroprotective, and anticancer activities. The experimental protocols and hypothetical frameworks presented in this guide offer a clear roadmap for researchers to systematically investigate the pharmacological properties of this promising compound. The elucidation of its precise molecular targets and signaling pathways will be crucial for its potential development as a novel therapeutic agent.

References

In-depth Technical Guide: CAS Number 1205-09-0

Author: BenchChem Technical Support Team. Date: November 2025

Compound Name: Acetophenone O-(carboxymethyl)oxime Synonyms: 2-[(E)-1-phenylethylideneamino]oxyacetic acid, (1-Phenylethylideneaminooxy)acetic acid CAS Number: 1205-09-0

Introduction

This technical guide provides a summary of the available physicochemical properties of CAS 1205-09-0 and outlines its primary use as a building block in organic synthesis.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of Acetophenone O-(carboxymethyl)oxime is presented in the table below. This data is essential for researchers in designing synthetic routes and for professionals in drug development for understanding the compound's basic characteristics.

PropertyValueReference
IUPAC Name 2-[(E)-1-phenylethylideneamino]oxyacetic acid
Molecular Formula C₁₀H₁₁NO₃
Molecular Weight 193.20 g/mol
Appearance Solid (form may vary)
Boiling Point 335.3 °C at 760 mmHg
Density 1.13 g/cm³
InChI Key RCSPUQDYCFCXCV-DHZHZOJOSA-N
SMILES CC(=NOCC(=O)O)C1=CC=CC=C1

Applications in Research and Development

The primary application of Acetophenone O-(carboxymethyl)oxime within the scientific community is as a chemical intermediate . Its bifunctional nature, possessing both a carboxylic acid group and an oxime ether linkage, makes it a valuable precursor for the synthesis of a variety of organic molecules. Researchers in medicinal chemistry and drug discovery may utilize this compound as a starting material for the creation of novel compounds with potential therapeutic activities.

While specific biological activities for CAS 1205-09-0 are not well-documented in publicly available literature, compounds with similar structural features, such as oxime ethers and carboxylic acids, have been explored for a range of bioactivities, including:

  • Antimicrobial and Antifungal Agents: The oxime functional group is a component of various compounds with demonstrated antimicrobial and antifungal properties.

  • Anti-inflammatory Agents: Carboxylic acid moieties are common in non-steroidal anti-inflammatory drugs (NSAIDs) and other anti-inflammatory compounds.

  • Antioxidant Properties: The aromatic ring and other functional groups could potentially contribute to antioxidant activity.

It is important to note that these are potential areas of investigation based on chemical structure similarity, and specific experimental data for CAS 1205-09-0 is lacking.

Experimental Information

A thorough search of scientific literature did not yield specific experimental protocols detailing the biological evaluation of Acetophenone O-(carboxymethyl)oxime. Similarly, no information regarding its involvement in specific signaling pathways was found. The absence of this data indicates that the compound is likely utilized earlier in the research and development pipeline, primarily in the synthesis of new chemical entities.

For researchers interested in exploring the potential biological activities of this compound, standard experimental workflows for assessing antimicrobial, anti-inflammatory, or antioxidant properties would be applicable.

Logical Workflow for Synthesis and Potential Screening

The following diagram illustrates a logical workflow for the utilization of Acetophenone O-(carboxymethyl)oxime in a research context, from synthesis to potential biological screening.

G General Workflow for CAS 1205-09-0 cluster_synthesis Synthesis cluster_application Application start Acetophenone oxime Acetophenone Oxime start->oxime Reaction with Hydroxylamine hydroxylamine Hydroxylamine hydroxylamine->oxime cas1205090 CAS 1205-09-0 (Acetophenone O-(carboxymethyl)oxime) oxime->cas1205090 Alkylation with Chloroacetic Acid chloroacetic_acid Chloroacetic Acid chloroacetic_acid->cas1205090 intermediate Chemical Intermediate cas1205090->intermediate derivatization Derivatization intermediate->derivatization Further Synthesis screening Biological Screening derivatization->screening Test for Activity

Navigating the Bioactive Landscape of Acetophenone Oxime Ethers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Due to the limited availability of specific biological activity data for "Carboxymethyl oxyimino acetophenone," this technical guide provides an in-depth overview of the biological activities of the broader class of acetophenone oxime ethers and their derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this chemical scaffold.

Introduction

Acetophenone derivatives represent a versatile class of compounds with a wide spectrum of biological activities. The incorporation of an oxime ether functional group, particularly one bearing a carboxylic acid moiety, can significantly modulate their physicochemical and pharmacological properties. This guide explores the multifaceted biological activities of acetophenone oxime ethers and related derivatives, with a focus on their potential as antimicrobial, anticancer, and anti-inflammatory agents. We will delve into the quantitative biological data, detailed experimental protocols for their evaluation, and the putative signaling pathways through which they exert their effects.

Antimicrobial Activity of Acetophenone Derivatives

Derivatives of acetophenone have demonstrated notable activity against a range of microbial pathogens, including bacteria and fungi. The structural features of these compounds play a crucial role in determining their antimicrobial potency and spectrum.

Quantitative Antimicrobial Data

The antimicrobial efficacy of various acetophenone oxime derivatives is typically quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Below is a summary of reported antimicrobial activities for a selection of these compounds against various microorganisms.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Aminoacetophenoneoxime Schiff Bases Ligand L2Staphylococcus aureus8000[1]
Ligand L2Candida glabrata5500[1]
O-benzylhydroxylamine derived oximes Compound 44Escherichia coli3.13-6.25[2]
Compound 44Pseudomonas aeruginosa3.13-6.25[2]
Compound 44Bacillus subtilis3.13-6.25[2]
Compound 44Staphylococcus aureus3.13-6.25[2]
Pyrazoline and Hydrazone Derivatives Compounds 22 and 24Enterococcus faecalis32[3]
Compounds 5, 19, 24Staphylococcus aureus64[3]
Compound 5Candida albicans64[3]
Acetophenone Oximes and Esters Acetophenone oximeAspergillus niger100% inhibition at 30 ppm[4]
4-methylacetophenone oxime terphthaloyl esterAspergillus niger100% inhibition at 30 ppm[4]
Experimental Protocol: Broth Microdilution Assay for MIC Determination

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading prep_compound Prepare stock solution of test compound in DMSO serial_dilution Perform serial two-fold dilutions of the compound in MHB in a 96-well plate prep_compound->serial_dilution prep_media Prepare Mueller-Hinton Broth (MHB) prep_media->serial_dilution prep_inoculum Prepare standardized bacterial inoculum (e.g., 0.5 McFarland) add_inoculum Add bacterial inoculum to each well prep_inoculum->add_inoculum serial_dilution->add_inoculum controls Include positive (bacteria only) and negative (broth only) controls add_inoculum->controls incubation Incubate plates at 37°C for 18-24 hours controls->incubation read_mic Determine MIC: the lowest concentration with no visible bacterial growth incubation->read_mic

Figure 1. Workflow for MIC determination using the broth microdilution method.

  • Preparation of Materials : A stock solution of the test compound is prepared in a suitable solvent like dimethyl sulfoxide (DMSO). The appropriate growth medium, such as Mueller-Hinton Broth for bacteria or RPMI-1640 for fungi, is also prepared. A standardized inoculum of the microorganism is prepared to a specific turbidity (e.g., 0.5 McFarland standard).

  • Serial Dilution : In a 96-well microtiter plate, serial two-fold dilutions of the test compound are made in the growth medium.

  • Inoculation : A standardized volume of the microbial inoculum is added to each well containing the diluted compound.

  • Controls : Positive controls (wells with medium and inoculum but no compound) and negative controls (wells with medium only) are included.

  • Incubation : The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination : The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity of Acetophenone Oxime Ethers

Acetophenone oxime ethers have emerged as a promising scaffold in the development of novel anticancer agents. Their mechanism of action often involves the inhibition of critical cellular signaling pathways, leading to cell cycle arrest and apoptosis.[5]

Quantitative Anticancer Data

The in vitro anticancer activity of acetophenone oxime ethers is commonly assessed by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
(E)-acetophenone O-2-morpholinoethyl oxime A-549 (Lung)~30[6]
Caco-2 (Colon)~30[6]
HeLa (Cervical)~30[6]
(E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oxime Caco-2 (Colon)116 µg/mL[6]
HeLa (Cervical)28 µg/mL[6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

experimental_workflow_mtt cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Analysis seed_cells Seed cancer cells in a 96-well plate and allow to adhere overnight add_compound Treat cells with various concentrations of the test compound seed_cells->add_compound incubate_treatment Incubate for a specified period (e.g., 24, 48, 72 hours) add_compound->incubate_treatment add_mtt Add MTT solution to each well and incubate for 2-4 hours incubate_treatment->add_mtt solubilize Add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals add_mtt->solubilize measure_absorbance Measure absorbance at a specific wavelength (e.g., 570 nm) solubilize->measure_absorbance calculate_viability Calculate cell viability as a percentage of the untreated control measure_absorbance->calculate_viability determine_ic50 Determine the IC50 value from the dose-response curve calculate_viability->determine_ic50

Figure 2. Workflow for the MTT cytotoxicity assay.

  • Cell Seeding : Cancer cells are seeded into a 96-well plate at a predetermined density and allowed to attach overnight.

  • Compound Treatment : The cells are then treated with various concentrations of the test compound and incubated for a specific duration (e.g., 24, 48, or 72 hours).

  • MTT Addition : After the incubation period, the medium is replaced with fresh medium containing MTT solution. The plate is incubated for another 2-4 hours, allowing viable cells to metabolize MTT into purple formazan crystals.

  • Solubilization : A solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement : The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is then determined from the resulting dose-response curve.

Putative Anticancer Signaling Pathways

Oxime derivatives have been reported to exert their anticancer effects through the modulation of various kinase signaling pathways that are often dysregulated in cancer.[5]

anticancer_pathway cluster_kinases Kinase Signaling cluster_cellular_effects Cellular Effects AcetophenoneOxime Acetophenone Oxime Derivative PI3K PI3K AcetophenoneOxime->PI3K inhibition CDK CDK AcetophenoneOxime->CDK inhibition GSK3b GSK-3β AcetophenoneOxime->GSK3b inhibition VEGFR2 VEGFR-2 AcetophenoneOxime->VEGFR2 inhibition Src c-Src AcetophenoneOxime->Src inhibition CellCycleArrest Cell Cycle Arrest PI3K->CellCycleArrest Apoptosis Apoptosis PI3K->Apoptosis CDK->CellCycleArrest GSK3b->CellCycleArrest GSK3b->Apoptosis AntiAngiogenesis Inhibition of Angiogenesis VEGFR2->AntiAngiogenesis Src->Apoptosis

Figure 3. Putative signaling pathways targeted by anticancer acetophenone oxime derivatives.

Anti-inflammatory Activity of Acetophenone Derivatives

Several acetophenone derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential for the treatment of inflammatory disorders. Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes.

In Vivo Anti-inflammatory Data

The carrageenan-induced paw edema model in rodents is a widely used assay to evaluate the in vivo anti-inflammatory activity of novel compounds.

CompoundDosePaw Edema Inhibition (%)Reference
Tremetone Not specified"Extremely anti-inflammatory"[7]
Non-benzofuran acetophenones 5 & 6 Not specified"Significant response"[7]
Acetophenone semicarbazone (ASC) 50 mg/kg (p.o.)Comparable to standard drug[8]
Indole-Chalcone Hybrid 4 10 mg/kg (i.p.)Highest efficacy in the series[9]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the acute anti-inflammatory activity of a compound.

experimental_workflow_edema cluster_pre_treatment Pre-treatment cluster_induction Edema Induction cluster_measurement Measurement & Analysis animal_groups Divide rats into control, standard, and test groups administer_compound Administer test compound or vehicle orally or intraperitoneally animal_groups->administer_compound measure_initial Measure initial paw volume administer_compound->measure_initial inject_carrageenan Inject carrageenan solution into the sub-plantar region of the right hind paw measure_initial->inject_carrageenan measure_edema Measure paw volume at different time intervals (e.g., 1, 2, 3, 4 hours) inject_carrageenan->measure_edema calculate_inhibition Calculate the percentage inhibition of edema compared to the control group measure_edema->calculate_inhibition

Figure 4. Workflow for the carrageenan-induced paw edema assay.

  • Animal Grouping and Dosing : Animals, typically rats, are divided into several groups: a control group (receiving only the vehicle), a standard group (receiving a known anti-inflammatory drug like indomethacin), and test groups (receiving different doses of the test compound). The compounds are usually administered orally or intraperitoneally.

  • Edema Induction : After a specific period (e.g., 30-60 minutes) post-dosing, a phlogistic agent like carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized inflammation and edema.

  • Paw Volume Measurement : The volume of the paw is measured before and at various time points after the carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

  • Calculation of Inhibition : The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with that of the control group.

Putative Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of acetophenone derivatives are believed to be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

anti_inflammatory_pathway cluster_inflammatory_stimuli Inflammatory Stimuli (e.g., Carrageenan) cluster_cellular_response Cellular Response AcetophenoneDerivative Acetophenone Derivative COX2 COX-2 AcetophenoneDerivative->COX2 inhibition Stimuli Inflammatory Stimuli Stimuli->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation & Edema Prostaglandins->Inflammation

Figure 5. Simplified representation of the anti-inflammatory mechanism of action.

Conclusion and Future Directions

The diverse biological activities of acetophenone oxime ethers and their derivatives highlight their potential as a versatile scaffold for the development of new therapeutic agents. The available data indicates promising antimicrobial, anticancer, and anti-inflammatory properties. Future research should focus on the synthesis and biological evaluation of a broader range of derivatives to establish clear structure-activity relationships. In particular, a systematic investigation of compounds bearing the carboxymethyl oxyimino moiety is warranted to elucidate the specific contribution of this functional group to the observed biological effects. Furthermore, detailed mechanistic studies are required to fully understand the molecular targets and signaling pathways involved, which will be crucial for the rational design and optimization of novel drug candidates based on the acetophenone oxime ether scaffold.

References

An In-depth Technical Guide to Carboxymethyl Oxyimino Acetophenone Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone derivatives and their analogs represent a promising class of compounds with a diverse range of biological activities. The core structure, characterized by an acetophenone skeleton linked to a carboxymethyl group via an oxime ether bridge, provides a versatile scaffold for chemical modification. This flexibility allows for the fine-tuning of physicochemical properties and biological activities, making these compounds attractive candidates for drug discovery and development. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols related to this class of molecules.

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically follows a two-step process: oximation of the parent acetophenone followed by O-alkylation with a carboxymethylating agent.

General Synthetic Pathway

The general synthetic route involves the reaction of a substituted acetophenone with hydroxylamine hydrochloride to form the corresponding acetophenone oxime. This intermediate is then reacted with an ester of a haloacetic acid (e.g., ethyl chloroacetate) in the presence of a base to yield the this compound ester. Subsequent hydrolysis of the ester group affords the final carboxylic acid derivative.

G cluster_synthesis General Synthesis Pathway Acetophenone Substituted Acetophenone Oxime Acetophenone Oxime Acetophenone->Oxime Oximation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Oxime Ester_Derivative Carboxymethyl Oxyimino Acetophenone Ester Oxime->Ester_Derivative O-Alkylation Haloacetate Haloacetic Acid Ester Haloacetate->Ester_Derivative Final_Product Carboxymethyl Oxyimino Acetophenone Derivative Ester_Derivative->Final_Product Base Base Base->Ester_Derivative Hydrolysis Hydrolysis Hydrolysis->Final_Product

Caption: General synthetic scheme for this compound Derivatives.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone Oxime [1][2][3]

  • A mixture of the substituted acetophenone (1 equivalent) and hydroxylamine hydrochloride (1.5 equivalents) is dissolved in a suitable solvent such as ethanol.[1]

  • A base, typically potassium hydroxide or pyridine, is added to the mixture.[1][2]

  • The reaction mixture is refluxed for a period of 30 to 75 minutes.[1]

  • After cooling, the mixture is poured into ice-water to precipitate the product.[1]

  • The crude acetophenone oxime is collected by filtration, washed with cold water, and dried.

  • Recrystallization from a suitable solvent like diethyl ether or petroleum ether can be performed for purification.[1]

Protocol 2: Synthesis of this compound Ester

  • The synthesized acetophenone oxime (1 equivalent) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

  • A base, for instance, potassium carbonate or sodium hydride, is added to the solution to deprotonate the oxime hydroxyl group.

  • Ethyl chloroacetate (1.1 equivalents) is added dropwise to the reaction mixture.

  • The mixture is stirred at room temperature or gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • The reaction mixture is then poured into water and extracted with an organic solvent like ethyl acetate.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the crude ester.

  • Purification can be achieved by column chromatography on silica gel.

Protocol 3: Hydrolysis to this compound Derivative

  • The this compound ester is dissolved in a mixture of an alcohol (e.g., ethanol) and water.

  • An excess of a base, such as sodium hydroxide or lithium hydroxide, is added.

  • The mixture is stirred at room temperature or heated to reflux until the hydrolysis is complete (monitored by TLC).

  • The reaction mixture is cooled and acidified with a dilute acid (e.g., 1N HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • The solid product is collected by filtration, washed with cold water, and dried to afford the final this compound derivative.

Biological Activities and Quantitative Data

This compound derivatives and their analogs have been investigated for a variety of biological activities, including antimicrobial, anticonvulsant, and cytotoxic effects. The nature and position of substituents on the acetophenone ring, as well as modifications of the carboxymethyl group, can significantly influence their potency and selectivity.

Antimicrobial and Antifungal Activity

Several studies have highlighted the potential of acetophenone oxime ethers as antimicrobial and antifungal agents.[1][4][5][6] While specific data for carboxymethyl derivatives is limited, the broader class of O-substituted acetophenone oximes has shown promising activity.

Compound/AnalogTarget OrganismActivityReference
4-Hydroxyacetophenone oximeAspergillus niger100% inhibition at 30 ppm[1]
4-Methylacetophenone oximeAspergillus niger100% inhibition at 30 ppm[1]
Acetophenone oximeAspergillus niger100% inhibition at 30 ppm[1]
O-benzyl oxime derivative 16Pseudomonas aeruginosaMIC: 6.25 µg/mL[5]
O-benzyl oxime derivative 21Staphylococcus aureusMIC: 6.25 µg/mL[5]
O-benzyl oxime derivative 33Candida albicansMIC: 6.25 µg/mL[5]
Hydroxyacetophenone derivative 4E. coliGood antibacterial activity[6]
Hydroxyacetophenone derivative 4K. pneumoniaeGood antibacterial activity[6]

Experimental Protocol: Antifungal Susceptibility Testing (Agar Dilution Method) [1]

  • A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO).

  • Serial dilutions of the compound are prepared and incorporated into molten Sabouraud Dextrose Agar at a concentration of 30 ppm.[1]

  • The agar is poured into sterile Petri dishes and allowed to solidify.

  • A standardized inoculum of the fungal strain (Aspergillus niger) is spot-inoculated onto the surface of the agar plates.

  • The plates are incubated at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 3-5 days).

  • The growth of the fungus on the test plates is compared to that on a control plate (containing only the solvent) to determine the percentage of inhibition.

  • Commercially available antifungal agents (e.g., clotrimazole, daktarin) are used as positive controls.[1]

Anticonvulsant Activity

Acetophenone oxime derivatives have been explored for their potential as anticonvulsant agents.[7][8][9][10][11] The mechanism of action is often linked to the modulation of GABAergic neurotransmission or interaction with voltage-gated ion channels.

Compound/AnalogTest ModelActivity (ED50)Reference
Dibenzofuranone-oxime derivative 1eCorazole antagonism test100% protection at 20 mg/kg[7]
Nafimidone oxime ester derivativesMES and ScM testsActive[11]
Quinazolin-4(3H)-one derivative 8bPTZ-induced seizure testFavorable anticonvulsant activity[9]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test [7][11]

  • Male Swiss mice are used for the study.

  • The test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses.

  • After a specified period (e.g., 30 or 60 minutes), a maximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal electrodes.

  • The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • The dose of the compound that protects 50% of the animals from the tonic extensor component of the seizure (ED50) is calculated.

  • A vehicle control group and a standard anticonvulsant drug (e.g., phenytoin) group are included in the experiment.

Cytotoxic Activity

The cytotoxic potential of oxime ethers against various cancer cell lines has been investigated.[12][13] Natural acetophenone derivatives have also demonstrated anticancer effects through mechanisms such as apoptosis induction and inhibition of cell proliferation.[13]

Compound/AnalogCell LineActivity (IC50)Reference
Paeonol (natural acetophenone)Various cancer cellsInduces apoptosis, inhibits proliferation[13]
Acronyculatin P-R (77-79)MCF-7 (breast cancer)40.4 - 69.1 µM[13]
Imidazolylacetophenone oxime ether 3Human neuroblastoma82.18 μM[14]
Thiophene oxime ethersHeLa cellsNo cytotoxicity at 1-10 µg/mL[12]

Experimental Protocol: MTT Assay for Cytotoxicity [12]

  • Human cancer cell lines (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight.[12]

  • The cells are then treated with various concentrations of the test compounds (e.g., 1, 10, 50, 100, and 250 µg/mL) for a specified duration (e.g., 24 hours).[12]

  • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

  • The plates are incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO) or isopropanol.

  • The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Mechanism of Action and Signaling Pathways

The diverse biological activities of this compound derivatives and their analogs can be attributed to their interaction with various molecular targets. While the precise mechanisms for this specific class are still under investigation, insights can be drawn from related acetophenone and oxime ether compounds.

Potential Antimicrobial Mechanisms

The antimicrobial action of some oxime ethers may involve the inhibition of essential bacterial enzymes. For instance, some derivatives have been shown to inhibit β-ketoacyl-(acyl-carrier-protein) synthase III (FabH), a key enzyme in bacterial fatty acid synthesis.

cluster_antimicrobial Potential Antimicrobial Mechanism Compound Acetophenone Oxime Ether FabH FabH Enzyme Compound->FabH Inhibition FattyAcidSynthase Fatty Acid Biosynthesis FabH->FattyAcidSynthase Catalysis BacterialGrowth Bacterial Growth Inhibition FattyAcidSynthase->BacterialGrowth Leads to

Caption: Inhibition of bacterial fatty acid synthesis by acetophenone oxime ethers.

Potential Anticonvulsant Mechanisms

The anticonvulsant properties of related compounds have been linked to the modulation of the GABAA receptor, a major inhibitory neurotransmitter receptor in the central nervous system. These compounds can act as positive allosteric modulators, enhancing the effect of GABA and leading to neuronal inhibition.

cluster_anticonvulsant Potential Anticonvulsant Mechanism Compound Acetophenone Oxime Derivative GABA_A GABA-A Receptor Compound->GABA_A Positive Allosteric Modulation Chloride_Influx Chloride Ion Influx GABA_A->Chloride_Influx Increases GABA GABA GABA->GABA_A Binds to Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Neuronal_Hyperpolarization Leads to Reduced_Excitability Reduced Neuronal Excitability Neuronal_Hyperpolarization->Reduced_Excitability

Caption: Modulation of the GABA-A receptor by acetophenone oxime derivatives.

Potential Anticancer Mechanisms

Natural acetophenones like paeonol have been shown to exert their anticancer effects by modulating multiple signaling pathways, including those involved in apoptosis and cell proliferation.[13]

cluster_anticancer Potential Anticancer Mechanism Compound Acetophenone Derivative Apoptosis_Pathway Apoptosis Signaling Pathway Compound->Apoptosis_Pathway Activates Proliferation_Pathway Cell Proliferation Signaling Pathway Compound->Proliferation_Pathway Inhibits Apoptosis Induction of Apoptosis Apoptosis_Pathway->Apoptosis Proliferation_Inhibition Inhibition of Cell Proliferation Proliferation_Pathway->Proliferation_Inhibition

Caption: Modulation of cancer cell signaling pathways by acetophenone derivatives.

Conclusion

This compound derivatives and their analogs constitute a versatile and promising class of compounds for drug discovery. Their straightforward synthesis allows for the generation of diverse libraries for biological screening. The available data on related O-substituted acetophenone oximes indicate significant potential for antimicrobial, anticonvulsant, and cytotoxic activities. Further research, particularly focused on establishing detailed structure-activity relationships and elucidating the specific molecular mechanisms of action for the carboxymethyl derivatives, is warranted to fully exploit their therapeutic potential. This guide provides a foundational resource for researchers and drug development professionals interested in exploring this exciting area of medicinal chemistry.

References

Spectroscopic and Structural Elucidation of Carboxymethyl Oxyimino Acetophenone: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Despite a comprehensive search of publicly available scientific databases and literature, specific experimental spectroscopic data (NMR, IR, MS) for Carboxymethyl Oxyimino Acetophenone (CAS 1205-09-0) could not be located. The synthesis of this compound is not widely documented in accessible literature, and as such, detailed experimental protocols for its specific spectroscopic analysis are unavailable.

This guide, therefore, provides a general framework for the spectroscopic characterization of such a molecule. To offer valuable context, this document includes published spectroscopic data for the closely related precursor, Acetophenone Oxime , which provides a foundational understanding of the core chemical scaffold. The experimental protocols and diagrams presented are generalized representations of standard analytical practices in organic chemistry.

Spectroscopic Data of a Related Precursor: Acetophenone Oxime

To provide a relevant spectroscopic reference, the following tables summarize the publicly available data for Acetophenone Oxime, a key precursor in the potential synthesis of this compound.

Nuclear Magnetic Resonance (NMR) Data for Acetophenone Oxime

¹H NMR (Proton NMR) Data [1][2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
11.24s1HOH (oxime) - Major Isomer
7.65d2HAromatic-CH - Major Isomer
7.38 - 7.32m3HAromatic-CH - Major Isomer
2.15s3HCH₃ - Major Isomer
11.23s1HOH (oxime) - Minor Isomer
7.94d2HAromatic-CH - Minor Isomer
7.52 - 7.49m3HAromatic-CH - Minor Isomer
2.56s3HCH₃ - Minor Isomer

¹³C NMR (Carbon NMR) Data

Note: Specific ¹³C NMR data for Acetophenone Oxime was not found in the immediate search results. The data below is a general estimation based on the structure and known chemical shifts.

Chemical Shift (δ) ppmAssignment
~155-160C=N (oxime)
~135-140Aromatic C (quaternary)
~125-130Aromatic CH
~10-15CH₃
Infrared (IR) Spectroscopy Data for Acetophenone Oxime[1][2]
Wavenumber (cm⁻¹)Description of Vibration
3212O-H stretch (oxime)
1497C=N stretch (imine/oxime)
Mass Spectrometry (MS) Data for Acetophenone Oxime[1][2]
m/zRelative Intensity (%)Assignment
13575[M]⁺ (Molecular Ion)
11822[M-OH]⁺
10640[M-C₂H₃]⁺
9442[M-C₂H₃N]⁺
77100[C₆H₅]⁺ (Phenyl Cation)

Generalized Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a novel organic compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[3][4] The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the analyte's signals.[3][4]

  • Transfer : Using a Pasteur pipette, transfer the solution into a clean, high-quality 5 mm NMR tube.[3]

  • Instrumentation : Place the NMR tube into the spectrometer's probe.

  • Data Acquisition :

    • The instrument is "locked" onto the deuterium signal of the solvent.

    • The magnetic field is "shimmed" to achieve homogeneity.

    • Standard pulse sequences are used to acquire the ¹H and ¹³C NMR spectra.

    • Additional experiments like DEPT, COSY, and HSQC can be performed to aid in structural elucidation.[5]

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Solid State (KBr Pellet) : Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent disk.[6]

    • Nujol Mull : Grind the sample with a few drops of Nujol (mineral oil) to create a paste, which is then spread between two salt plates (e.g., NaCl or KBr).[6]

    • Solution : Dissolve the sample in a solvent that has minimal absorption in the IR region of interest (e.g., CCl₄, CS₂). The solution is then placed in a liquid sample cell.[6]

  • Data Acquisition :

    • A background spectrum of the KBr pellet, salt plates, or solvent is recorded.

    • The sample is placed in the instrument's beam path.

    • The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The background is automatically subtracted.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer. For a solid sample, this can be done using a direct insertion probe or by dissolving it in a suitable solvent for techniques like electrospray ionization (ESI).[7][8]

  • Ionization : The sample molecules are ionized. Common methods include Electron Ionization (EI) for volatile compounds or soft ionization techniques like ESI or Matrix-Assisted Laser Desorption/Ionization (MALDI) for less volatile or fragile molecules.[7][9]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[8][9]

  • Detection : The separated ions are detected, and their abundance is recorded, generating a mass spectrum.[7][8]

Visualizations

Experimental Workflow for Spectroscopic Analysis

G Experimental Workflow for Spectroscopic Analysis of a Synthesized Compound cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, etc.) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration and Interpretation NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

Caption: A generalized workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

Logical Relationship for Structural Confirmation

G Logical Framework for Spectroscopic-Based Structural Confirmation cluster_info Information Derived NMR NMR Data (¹H, ¹³C) NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR IR Data IR_Info Functional Groups (C=O, C=N, O-H, etc.) IR->IR_Info MS MS Data MS_Info Molecular Weight Elemental Formula MS->MS_Info Structure Proposed Structure This compound NMR_Info->Structure Confirms IR_Info->Structure Confirms MS_Info->Structure Confirms

Caption: A diagram illustrating how data from NMR, IR, and MS are integrated to confirm a chemical structure.

References

The Solubility Profile of Carboxymethyl Oxyimino Acetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to Carboxymethyl Oxyimino Acetophenone

This compound, also known by its synonyms (1-Phenyl-ethylideneaminooxy)-acetic acid and 2-[(E)-1-phenylethylideneamino]oxyacetic acid, is an organic compound with the molecular formula C10H11NO3.[1][] It belongs to the class of acetophenone derivatives and is specifically an O-substituted oxime.[1] The structure of this compound incorporates a hydrophobic aromatic ring and a polar carboxymethyl group attached to an oxyimino bridge. This unique combination of functional groups suggests a nuanced solubility profile that is critical to understand for its application in various scientific and pharmaceutical contexts. The significance of this compound is rooted in its potential as a precursor in organic synthesis and its investigated biological properties, which include antimicrobial and anti-inflammatory activities.[1]

Expected Solubility Profile

The solubility of a compound is fundamentally governed by its molecular structure and the principle of "like dissolves like." The presence of both polar and non-polar regions in this compound indicates that its solubility will be highly dependent on the solvent system.

Factors Influencing Solubility:

  • Carboxylic Acid Group (-COOH): This is a highly polar group capable of acting as both a hydrogen bond donor and acceptor. The presence of the carboxymethyl group is expected to significantly enhance solubility in polar protic solvents like water, alcohols, and other solvents capable of hydrogen bonding. The acidic nature of the carboxylic acid group also means that the solubility of this compound will be pH-dependent. In aqueous solutions with a pH above its pKa, the carboxylic acid will be deprotonated to form a carboxylate salt, which is generally much more soluble in water.

  • Oxyimino Group (C=N-O-): The oxyimino group is polar and can act as a hydrogen bond acceptor. This group contributes to the overall polarity of the molecule and its potential to interact with polar solvents.

  • Acetophenone Moiety (C6H5-C(CH3)=): The phenyl group is non-polar and hydrophobic. This part of the molecule will favor solubility in non-polar or weakly polar organic solvents.

Expected Solubility in Different Solvent Classes:

  • Polar Protic Solvents (e.g., Water, Ethanol, Methanol): Due to the presence of the carboxylic acid group, this compound is expected to have moderate to good solubility in these solvents, particularly at higher pH values for aqueous solutions. The related compound, acetophenone oxime, is described as slightly soluble in water and soluble in ethyl alcohol.[3][4] The addition of the carboxymethyl group in this compound is likely to increase its aqueous solubility compared to acetophenone oxime.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can act as hydrogen bond acceptors. It is anticipated that this compound will exhibit good solubility in these solvents due to dipole-dipole interactions.

  • Non-Polar Solvents (e.g., Hexane, Toluene): The hydrophobic acetophenone portion of the molecule will promote some solubility in non-polar solvents. However, the highly polar carboxylic acid group will likely limit its solubility in strongly non-polar solvents.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The following is a detailed protocol for the experimental determination of the solubility of this compound using the widely accepted shake-flask method.

3.1. Materials and Equipment

  • This compound

  • Selected solvents (e.g., water, ethanol, methanol, acetonitrile, hexane)

  • Analytical balance

  • Scintillation vials or sealed flasks

  • Constant temperature shaker bath or incubator

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

3.2. Procedure

  • Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to create a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Tightly seal the vials and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate the separation of the solid and liquid phases.

  • Sample Withdrawal and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. Dilute the filtered sample with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

  • Calculation: The solubility is calculated from the measured concentration and the dilution factor. The results are typically expressed in units such as mg/mL or mol/L.

Visualizing Key Concepts

The following diagrams illustrate the key structural factors influencing the solubility of this compound and the experimental workflow for its determination.

G Factors Influencing Solubility of this compound cluster_molecule This compound cluster_groups Functional Groups cluster_solvents Solvent Interactions Molecule C6H5-C(CH3)=N-O-CH2-COOH Acetophenone Acetophenone Moiety (Hydrophobic) Oxyimino Oxyimino Group (Polar) Carboxymethyl Carboxymethyl Group (Hydrophilic, H-bonding, pH-dependent) Polar Polar Solvents (e.g., Water, Ethanol) Acetophenone->Polar Weak Interaction NonPolar Non-Polar Solvents (e.g., Hexane) Acetophenone->NonPolar Strong Interaction (Higher Solubility) Oxyimino->Polar Moderate Interaction Carboxymethyl->Polar Strong Interaction (High Solubility) Carboxymethyl->NonPolar Weak Interaction G Experimental Workflow for Solubility Determination Start Start Prep_Standards Prepare Standard Solutions (Calibration Curve) Start->Prep_Standards Add_Excess Add Excess Solute to Solvent Start->Add_Excess Analyze Analyze by HPLC or UV-Vis Prep_Standards->Analyze Equilibrate Equilibrate at Constant Temperature (e.g., 24-48h Shake-Flask) Add_Excess->Equilibrate Separate Separate Solid and Liquid Phases (Settle or Centrifuge) Equilibrate->Separate Withdraw_Filter Withdraw and Filter Supernatant Separate->Withdraw_Filter Dilute Dilute Sample Withdraw_Filter->Dilute Dilute->Analyze Calculate Calculate Solubility Analyze->Calculate End End Calculate->End

References

A Technical Guide to the Reactivity of the Oxyimino Group in Acetophenones

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the reactivity of the oxyimino functional group (=N-OH) in acetophenone derivatives. Acetophenone oximes are versatile synthetic intermediates, prized for their ability to undergo a variety of transformations, leading to valuable nitrogen-containing compounds. Their reactivity is central to the synthesis of amides, amines, and complex N-heterocycles, making them highly relevant in medicinal chemistry and materials science. This document details the primary reaction pathways, provides specific experimental protocols, summarizes quantitative data, and illustrates key mechanisms and workflows.

Synthesis of Acetophenone Oxime

The foundational step for exploring this reactivity is the synthesis of the oxime itself. This is typically achieved through a condensation reaction between acetophenone and hydroxylamine, often using hydroxylamine hydrochloride in the presence of a base.[1][2] The reaction proceeds via nucleophilic addition of hydroxylamine to the carbonyl carbon, followed by dehydration to form the C=N double bond.[1]

General Synthesis Workflow

Diagram 1: General Synthesis of Acetophenone Oxime cluster_start Starting Materials cluster_reaction Reaction cluster_product Product Acetophenone Acetophenone Condensation Condensation in Solvent (e.g., Ethanol/Water) Acetophenone->Condensation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Condensation Base Base (e.g., NaOAc, NaOH) Base->Condensation Oxime Acetophenone Oxime Condensation->Oxime Dehydration Diagram 2: Beckmann Rearrangement Mechanism Oxime Acetophenone Oxime ProtonatedOxime Protonated Oxime Oxime->ProtonatedOxime + H+ Nitrilium Nitrilium Ion Intermediate ProtonatedOxime->Nitrilium Rearrangement & -H2O Adduct Water Adduct Nitrilium->Adduct + H2O AmideTautomer Amide Tautomer Adduct->AmideTautomer - H+ Amide N-Phenylacetamide (Acetanilide) AmideTautomer->Amide Tautomerization Diagram 3: Solvent-Free Reduction of Acetophenone Oxime Oxime Acetophenone Oxime Grinding Grind in Mortar (Solvent-Free, RT) Oxime->Grinding Reagents NaBH4 / ZrCl4 / Al2O3 Reagents->Grinding Workup Aqueous Work-up & Extraction Grinding->Workup Reaction (2 min) Product α-Phenylethylamine Workup->Product Diagram 4: Heterocycle Synthesis Workflow OximeAcetate Acetophenone Oxime Acetate Reaction [3+2] Annulation OximeAcetate->Reaction CouplingPartner Coupling Partner (e.g., Arylacetic Acid) CouplingPartner->Reaction Reagents Sulfur, Base (Li2CO3) DMSO, 120 °C Reagents->Reaction Product Fused Thieno[3,2-d]thiazole Reaction->Product C-H Activation & Cyclization

References

Methodological & Application

Application Notes and Protocols for Carboxymethyl oxyimino acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone is a derivative of acetophenone belonging to the class of oxime ethers. Oxime ethers are a significant class of organic compounds characterized by the >C=N-O-R moiety. The incorporation of this functional group can impart a wide range of biological activities to a molecule.[1][2][3] While specific research on this compound is not extensively documented in publicly available literature, its structural features suggest potential applications in medicinal chemistry and drug discovery.

Oxime ethers have been investigated for various therapeutic properties, including antimicrobial, antifungal, antidepressant, and anticancer activities.[1][2][3] The presence of the carboxymethyl group in this compound introduces a carboxylic acid functionality, which can influence the compound's polarity, solubility, and ability to interact with biological targets. This feature may be exploited to modulate the pharmacokinetic and pharmacodynamic properties of the parent acetophenone oxime structure.

These application notes provide a generalized experimental protocol for the synthesis and characterization of this compound, based on established methods for the preparation of acetophenone oximes and their subsequent etherification.[4][5][6][7]

Potential Biological Activities of Oxime Ether Derivatives

The following table summarizes the range of biological activities that have been reported for various oxime ether derivatives. This information provides a basis for the potential screening and evaluation of this compound.

Biological ActivityDescriptionReference Compounds/Derivatives
Antifungal Inhibition of fungal growth.Oxiconazole, an acetophenone-oxime derivative, is used as an antifungal drug.[1][2]
Antibacterial Inhibition of bacterial growth.Roxithromycin, a macrolide antibiotic, contains an oxime ether moiety.
Antidepressant Modulation of neurotransmitter activity.Fluvoxamine is an antidepressant drug featuring an oxime ether structure.[1][2]
Anticancer Inhibition of cancer cell proliferation.Various oxime ether derivatives have been synthesized and evaluated for their anticancer properties.[1]
Herbicidal Inhibition of plant growth.Certain oxime esters have shown herbicidal activity.[4]

Experimental Protocols

The following is a generalized two-step protocol for the synthesis of this compound. Researchers should adapt and optimize these procedures based on their specific laboratory conditions and safety protocols.

Part 1: Synthesis of Acetophenone Oxime

This procedure outlines the synthesis of the intermediate, acetophenone oxime, from acetophenone.[4][5][8]

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

  • Ethanol or Methanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Filtration apparatus (e.g., Büchner funnel)

  • Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

  • In a round-bottom flask, dissolve acetophenone in ethanol.

  • In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and potassium hydroxide.

  • Slowly add the basic hydroxylamine solution to the stirred solution of acetophenone at room temperature.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 1-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and then pour it into a beaker containing cold water.

  • A solid precipitate of acetophenone oxime should form. If not, acidification with a dilute acid (e.g., HCl) may be necessary.

  • Collect the crude product by filtration and wash it with cold water.

  • Purify the crude acetophenone oxime by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

  • Dry the purified crystals under vacuum.

  • Characterize the product using techniques such as melting point determination, Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure.[9]

Part 2: Synthesis of this compound

This procedure describes the etherification of acetophenone oxime to yield the final product.[6][7]

Materials:

  • Acetophenone oxime (from Part 1)

  • Sodium chloroacetate or chloroacetic acid

  • A suitable base (e.g., sodium hydroxide, potassium carbonate)

  • A suitable solvent (e.g., Dimethylformamide (DMF), acetone, or a mixture of polar aprotic and nonpolar solvents)[6]

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware

  • Extraction funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

  • Purification system (e.g., column chromatography or recrystallization solvent)

Procedure:

  • Dissolve the purified acetophenone oxime in a suitable solvent in a round-bottom flask.

  • Add the base to the solution and stir to form the oximate anion.

  • In a separate container, dissolve sodium chloroacetate (or chloroacetic acid neutralized with a base) in the solvent.

  • Slowly add the solution of the chloroacetate to the stirred solution of the oximate.

  • Heat the reaction mixture at a suitable temperature (e.g., 50-100°C) for several hours.[7]

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a solid precipitate (inorganic salts) has formed, remove it by filtration.

  • Quench the reaction by adding water and then acidify the aqueous layer to protonate the carboxylic acid.

  • Extract the product into an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude this compound by column chromatography on silica gel or by recrystallization.

  • Characterize the final product using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Visualizations

The following diagrams illustrate the proposed synthetic workflow and the general structure-activity relationship concept for oxime ethers.

Synthesis_Workflow Acetophenone Acetophenone AcetophenoneOxime Acetophenone Oxime Acetophenone->AcetophenoneOxime Step 1: Oximation Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->AcetophenoneOxime FinalProduct Carboxymethyl oxyimino acetophenone AcetophenoneOxime->FinalProduct Step 2: Etherification ChloroaceticAcid Chloroacetic Acid / Base ChloroaceticAcid->FinalProduct

Caption: Proposed two-step synthesis of this compound.

SAR_Concept cluster_mods Structural Modifications Core >C=N-O-R (Oxime Ether Core) R_Group Modification of R group Core->R_Group C_Substituents Modification of substituents on C Core->C_Substituents Activity Biological Activity (e.g., Antimicrobial, Anticancer) R_Group->Activity Influences potency, selectivity, PK/PD C_Substituents->Activity Influences target binding, physicochemical properties

Caption: General Structure-Activity Relationship (SAR) concept for oxime ethers.

References

Application Notes and Protocols for the Laboratory Synthesis of (E)-2-((1-phenylethylidene)aminooxy)acetic acid

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document provides a comprehensive guide for the laboratory synthesis of Carboxymethyl oxyimino acetophenone, systematically named (E)-2-((1-phenylethylidene)aminooxy)acetic acid. This compound serves as a valuable intermediate in the development of various organic molecules and pharmaceutical agents. The protocol details a two-step synthesis process: the initial formation of Acetophenone Oxime, followed by its O-alkylation to yield the final product. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, data presentation, and workflow visualizations to ensure reproducibility and safety.

Introduction and Application

This compound is an organic compound characterized by an oxime ether linkage functionalized with a carboxylic acid. This structure makes it a versatile building block in medicinal chemistry and materials science. The oxime ether moiety is found in various biologically active molecules, and the terminal carboxylic acid provides a convenient handle for further chemical modifications, such as amide bond formation or esterification. Its synthesis is a straightforward and illustrative example of oximation and Williamson ether synthesis, fundamental reactions in organic chemistry.

Overall Synthesis Pathway

The synthesis is performed in two primary stages:

  • Oximation: Acetophenone is reacted with hydroxylamine hydrochloride in the presence of a base to form the intermediate, Acetophenone Oxime.

  • O-Alkylation: The Acetophenone Oxime is then alkylated using sodium chloroacetate in a basic medium to yield the final product, this compound.

Synthesis_Pathway Acetophenone Acetophenone Acetophenone_Oxime Acetophenone Oxime Acetophenone->Acetophenone_Oxime Step 1: Oximation Hydroxylamine Hydroxylamine (from NH₂OH·HCl) Hydroxylamine->Acetophenone_Oxime Base1 Base (e.g., KOH, NaOAc) Base1->Acetophenone_Oxime Final_Product Carboxymethyl oxyimino acetophenone Acetophenone_Oxime->Final_Product Step 2: O-Alkylation Alk_Agent Sodium Chloroacetate Alk_Agent->Final_Product Base2 Base (e.g., NaOH) Base2->Final_Product

Caption: Overall two-step reaction scheme for the synthesis.

Experimental Protocols

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. All procedures should be performed in a well-ventilated fume hood. Hydroxylamine hydrochloride and chloroacetic acid derivatives are toxic and corrosive; handle with care.

Protocol 1: Synthesis of Acetophenone Oxime (Intermediate)

This protocol is adapted from established oximation procedures.[1][2][3]

Materials and Reagents:

  • Acetophenone

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (KOH) or Sodium acetate (NaOAc)

  • Ethanol (95%)

  • Deionized water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Beakers, graduated cylinders, and filtration apparatus

Procedure:

  • Preparation of Hydroxylamine Solution: In a 250 mL round-bottom flask, dissolve 5.0 g of hydroxylamine hydrochloride in 10 mL of deionized water. To this, add a solution of 3.0 g of potassium hydroxide dissolved in 5 mL of water.[1] Alternatively, a milder base like sodium acetate can be used.[2]

  • Reaction Initiation: Add 8.0 g of acetophenone to the flask. Add ethanol in small portions down the reflux condenser while heating until the solution becomes clear.[1]

  • Reflux: Heat the mixture under reflux using a heating mantle for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[4]

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into 100 mL of ice-cold water with vigorous stirring. The crude acetophenone oxime will precipitate as a white solid.[1]

  • Purification: Collect the solid product by vacuum filtration and wash it with cold water. The crude product can be purified by recrystallization from petroleum ether or a dilute ethanol-water mixture to yield colorless needles.[1]

  • Drying and Characterization: Dry the purified crystals in a desiccator. Determine the yield and characterize the product by measuring its melting point (expected: ~59-60 °C) and acquiring IR and NMR spectra.[1][5]

Protocol 2: Synthesis of this compound (Final Product)

This step involves the O-alkylation of the oxime intermediate.

Materials and Reagents:

  • Acetophenone Oxime (from Protocol 1)

  • Sodium chloroacetate (or Chloroacetic acid and NaOH)

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF) or Ethanol as solvent

  • Hydrochloric acid (HCl), dilute solution

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Preparation of Oxime Anion: In a 250 mL round-bottom flask, dissolve the synthesized Acetophenone Oxime (e.g., 5.0 g) in the chosen solvent (e.g., 50 mL DMF). Add an equimolar amount of a strong base, such as sodium hydroxide, to deprotonate the oxime hydroxyl group. Stir the mixture at room temperature for 30 minutes.

  • Alkylation: Prepare a solution of sodium chloroacetate (1.1 molar equivalents) in a minimal amount of water or solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress using TLC until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and pour it into a beaker containing 150 mL of ice-cold water. Acidify the aqueous solution to a pH of ~3-4 with dilute hydrochloric acid. The product will precipitate out of the solution.

  • Purification: Filter the crude solid product, wash it thoroughly with cold water to remove inorganic salts, and then recrystallize it from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

  • Drying and Characterization: Dry the purified product under vacuum. Record the final yield, melting point, and characterize using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Data Presentation

Table 1: Summary of Reaction Parameters
ParameterStep 1: OximationStep 2: O-Alkylation
Key Reagents Acetophenone, NH₂OH·HClAcetophenone Oxime, Sodium Chloroacetate
Base KOH or NaOAcSodium Hydroxide
Solvent Ethanol/WaterDMF or Ethanol
Temperature Reflux (~80 °C)60-70 °C
Reaction Time 1-2 hours4-6 hours
Typical Yield >85%[1]70-85% (expected)
Table 2: Expected Characterization Data
CompoundMelting Point (°C)Key ¹H NMR Signals (δ, ppm)Key IR Bands (cm⁻¹)
Acetophenone Oxime 59-60 °C[1]11.2 (s, 1H, -OH), 7.3-7.7 (m, 5H, Ar-H), 2.1-2.3 (s, 3H, -CH₃)[3][5]3200-3400 (O-H stretch), 1640 (C=N stretch)
This compound Varies10-12 (br s, 1H, -COOH), 7.3-7.8 (m, 5H, Ar-H), 4.6 (s, 2H, -O-CH₂-), 2.3 (s, 3H, -CH₃)2500-3300 (O-H of COOH), 1720 (C=O stretch), 1630 (C=N stretch)

Experimental Workflow Visualization

The following diagram illustrates the complete laboratory workflow from starting materials to final analysis.

Workflow cluster_prep Step 1: Oxime Synthesis cluster_alkylation Step 2: Alkylation cluster_analysis Analysis reagents1 Combine Acetophenone, NH₂OH·HCl, Base, Solvent reflux1 Reflux for 1-2h reagents1->reflux1 workup1 Precipitate in Ice Water reflux1->workup1 filter1 Vacuum Filter & Wash workup1->filter1 recryst1 Recrystallize Intermediate filter1->recryst1 dry1 Dry Acetophenone Oxime recryst1->dry1 reagents2 Combine Oxime, Base, Solvent dry1->reagents2 Use in next step add_alkyl Add Sodium Chloroacetate reagents2->add_alkyl reflux2 Heat at 60-70°C for 4-6h add_alkyl->reflux2 workup2 Precipitate in Water & Acidify reflux2->workup2 filter2 Vacuum Filter & Wash workup2->filter2 recryst2 Recrystallize Final Product filter2->recryst2 dry2 Dry Final Product recryst2->dry2 analysis Characterization: - Melting Point - NMR Spectroscopy - IR Spectroscopy dry2->analysis Analyze

Caption: Laboratory workflow from synthesis to final analysis.

References

The Synthetic Potential of Carboxymethyl Oxyimino Acetophenone: A Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Carboxymethyl oxyimino acetophenone, a functionalized acetophenone derivative, is emerging as a versatile and highly valuable building block in organic synthesis. Its unique structural features, combining a reactive oxime ether linkage with a carboxylic acid handle, open up a plethora of possibilities for the construction of complex molecular architectures, particularly in the realm of heterocyclic chemistry and drug discovery. This application note provides a detailed overview of the potential applications of this compound, complete with experimental protocols and workflow diagrams to guide researchers in harnessing its synthetic utility.

Introduction

This compound, systematically named 2-(((1-phenylethylidene)amino)oxy)acetic acid, possesses a strategic combination of functional groups. The oxyimino group serves as a versatile precursor for various nitrogen-containing heterocycles and can participate in a range of cyclization and rearrangement reactions. The terminal carboxylic acid provides a convenient point for derivatization, enabling its incorporation into larger molecules through esterification, amidation, or other coupling reactions. This dual functionality makes it an attractive starting material for the synthesis of novel compounds with potential applications in medicinal chemistry, materials science, and agrochemicals.

Key Applications in Organic Synthesis

The strategic placement of the carboxymethyl and oxyimino functionalities on the acetophenone scaffold allows for a diverse range of synthetic transformations. Key potential applications include:

  • Synthesis of Heterocyclic Compounds: this compound is an ideal precursor for the synthesis of various five- and six-membered nitrogen- and oxygen-containing heterocycles, such as isoxazoles, pyrazoles, and pyridines. The oxime nitrogen can act as a nucleophile or an electrophile depending on the reaction conditions, facilitating a variety of cyclization strategies.

  • Directed C-H Functionalization: The oxyimino group can act as a directing group for the selective functionalization of the ortho-C-H bonds of the acetophenone aromatic ring.[1][2] This allows for the introduction of various substituents at a specific position, providing a powerful tool for the synthesis of highly substituted aromatic compounds.

  • Precursor for Novel Amides and Esters: The carboxylic acid moiety can be readily converted into a wide array of amides and esters. This is particularly useful in drug development for modifying the pharmacokinetic properties of a lead compound or for attaching the molecule to a solid support for combinatorial synthesis.

  • Beckmann Rearrangement: Under acidic conditions, the oxime functionality can undergo a Beckmann rearrangement to yield the corresponding N-phenylacetamide derivative. This classic transformation provides a route to amides from ketones.

Data Presentation

ApplicationReagents and ConditionsProduct TypePotential Advantages
Isoxazole Synthesis Base, Halogenating Agent (e.g., NCS)3-Phenyl-5-(carboxymethyl)isoxazoleAccess to functionalized isoxazoles
Directed C-H Arylation Palladium catalyst, Aryl halideOrtho-aryl-acetophenone oxime derivativeRegioselective C-C bond formation
Amide Synthesis Amine, Coupling agent (e.g., EDC, HOBt)N-substituted 2-(((1-phenylethylidene)amino)oxy)acetamideWide range of accessible amide derivatives
Beckmann Rearrangement Acid catalyst (e.g., H₂SO₄, PCl₅)N-phenylacetamideTransformation of ketone to amide

Experimental Protocols

Protocol 1: Proposed Synthesis of this compound

This protocol describes a potential two-step synthesis starting from acetophenone.

Step 1: Synthesis of Acetophenone Oxime

  • To a solution of acetophenone (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Reflux the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield acetophenone oxime.[3][4][5][6]

Step 2: O-Alkylation with Ethyl Bromoacetate

  • To a solution of acetophenone oxime (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.1 eq) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C, then add ethyl bromoacetate (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the ethyl ester of this compound.

Step 3: Hydrolysis to this compound

  • Dissolve the ethyl ester in a mixture of THF and water.

  • Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

  • Acidify the reaction mixture with 1N HCl to pH 2-3.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield this compound.

Protocol 2: Proposed Synthesis of a 3-Phenylisoxazole Derivative

This protocol outlines a potential pathway for the synthesis of a functionalized isoxazole from this compound.

  • Dissolve this compound (1.0 eq) in a suitable solvent like DMF.

  • Add a base such as potassium carbonate (2.0 eq).

  • To this mixture, add a halogenating agent like N-chlorosuccinimide (NCS) (1.1 eq) at room temperature.

  • Stir the reaction for 12-24 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with an organic solvent.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired 3-phenylisoxazole derivative.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis of this compound Acetophenone Acetophenone AcetophenoneOxime Acetophenone Oxime Acetophenone->AcetophenoneOxime Oximation Hydroxylamine Hydroxylamine HCl, NaOAc Hydroxylamine->AcetophenoneOxime EsterProduct Ethyl 2-(((1-phenylethylidene)amino)oxy)acetate AcetophenoneOxime->EsterProduct O-Alkylation Alkylation NaH, Ethyl Bromoacetate Alkylation->EsterProduct FinalProduct Carboxymethyl Oxyimino Acetophenone EsterProduct->FinalProduct Hydrolysis Hydrolysis LiOH, H₂O/THF Hydrolysis->FinalProduct

Caption: Proposed synthetic workflow for this compound.

ApplicationWorkflow cluster_applications Potential Synthetic Applications Start Carboxymethyl Oxyimino Acetophenone Heterocycle Heterocycle Synthesis Start->Heterocycle CHFunc C-H Functionalization Start->CHFunc Derivatization Amide/Ester Formation Start->Derivatization Rearrangement Beckmann Rearrangement Start->Rearrangement Isoxazole Isoxazoles Heterocycle->Isoxazole Pyrazole Pyrazoles Heterocycle->Pyrazole OrthoArylation ortho-Arylated Products CHFunc->OrthoArylation Amide Amides Derivatization->Amide Ester Esters Derivatization->Ester N_Phenylacetamide N-Phenylacetamide Rearrangement->N_Phenylacetamide

Caption: Potential applications of this compound.

Conclusion

While direct literature on this compound is limited, its structural motifs suggest a high potential as a versatile building block in organic synthesis. The proposed applications in heterocycle synthesis, C-H functionalization, and derivatization highlight its promise for the creation of novel and complex molecules. The provided protocols, based on established methodologies for related compounds, offer a solid starting point for researchers to explore the rich chemistry of this promising intermediate. Further investigation into the reactivity and applications of this compound is warranted and is expected to unveil new avenues in synthetic organic chemistry.

References

Application Notes and Protocols: Carboxymethyl oxyimino acetophenone in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carboxymethyl oxyimino acetophenone (CMOAP) is a versatile organic ligand with significant potential in coordination chemistry. Its structure, featuring a bidentate N,O-donor system derived from the oxime group and an additional carboxylic acid functionality, allows for the formation of stable chelate complexes with a variety of transition metal ions. The presence of the carboxyl group not only enhances the water solubility of the resulting metal complexes but also provides a secondary coordination site, potentially leading to the formation of polynuclear complexes or influencing the overall geometry and stability of the mononuclear species. These characteristics make CMOAP an attractive candidate for applications in catalysis, materials science, and particularly in the development of novel therapeutic and diagnostic agents.

This document provides detailed protocols for the synthesis of this compound and its metal complexes, along with methods for their characterization. It also includes a compilation of expected quantitative data based on analogous compounds and visual representations of the experimental workflows.

Synthesis of this compound (CMOAP)

The synthesis of CMOAP is a two-step process. The first step involves the formation of acetophenone oxime, followed by its O-alkylation with chloroacetic acid.

Step 1: Synthesis of Acetophenone Oxime

Protocol:

  • Dissolve acetophenone (1 equivalent) in ethanol in a round-bottom flask.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.1 equivalents) and sodium hydroxide (1.2 equivalents) to the flask.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • The crude acetophenone oxime will precipitate. Filter the solid, wash it with cold water, and dry it under vacuum.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure acetophenone oxime.

Characterization Data (Expected):

ParameterValue
AppearanceWhite crystalline solid
Melting Point58-60 °C
IR (KBr, cm⁻¹)~3250 (O-H), ~1665 (C=N)
¹H NMR (CDCl₃, δ ppm)~2.3 (s, 3H, CH₃), ~7.3-7.7 (m, 5H, Ar-H), ~8.5 (br s, 1H, NOH)

Diagram of Synthesis Workflow for Acetophenone Oxime:

G Acetophenone Acetophenone Reagents1 Hydroxylamine Hydrochloride, Sodium Hydroxide, Ethanol Reflux Reflux (2-3h) Reagents1->Reflux Precipitation Precipitation in Ice Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Drying Drying Filtration->Drying Recrystallization Recrystallization Drying->Recrystallization Product1 Acetophenone Oxime Recrystallization->Product1

Caption: Synthesis of Acetophenone Oxime.

Step 2: Synthesis of this compound (CMOAP)

Protocol:

  • In a three-necked flask equipped with a stirrer and a reflux condenser, dissolve acetophenone oxime (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

  • Add sodium hydride (NaH) (1.1 equivalents, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1 hour to ensure the complete formation of the sodium salt of the oxime.

  • Dissolve chloroacetic acid (1 equivalent) in the same solvent and add it dropwise to the reaction mixture.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by TLC.

  • After completion, cool the mixture and quench the excess NaH by the slow addition of water.

  • Acidify the aqueous solution with dilute HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate, wash thoroughly with water, and dry it.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetone) to obtain pure CMOAP.

Characterization Data (Expected):

ParameterValue
AppearanceWhite to off-white solid
IR (KBr, cm⁻¹)~3400-2500 (O-H of COOH), ~1710 (C=O), ~1660 (C=N), ~1050 (N-O)
¹H NMR (DMSO-d₆, δ ppm)~2.3 (s, 3H, CH₃), ~4.6 (s, 2H, OCH₂), ~7.3-7.7 (m, 5H, Ar-H), ~13.0 (br s, 1H, COOH)

Diagram of Synthesis Workflow for CMOAP:

G AcetophenoneOxime Acetophenone Oxime Reagents2 Sodium Hydride, THF SaltFormation Salt Formation Reagents2->SaltFormation ChloroaceticAcid Chloroacetic Acid Reflux2 Reflux (6-8h) ChloroaceticAcid->Reflux2 Acidification Acidification (dil. HCl) Reflux2->Acidification Filtration2 Filtration & Washing Acidification->Filtration2 Recrystallization2 Recrystallization Filtration2->Recrystallization2 Product2 Carboxymethyl oxyimino acetophenone (CMOAP) Recrystallization2->Product2

Caption: Synthesis of CMOAP.

Synthesis of Metal Complexes with this compound

General Protocol:

  • Dissolve this compound (2 equivalents for a 1:2 metal-to-ligand ratio) in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Slowly add an aqueous or alcoholic solution of the metal salt (e.g., CuCl₂, Ni(OAc)₂, Co(NO₃)₂) (1 equivalent) to the ligand solution with constant stirring.

  • Adjust the pH of the solution to a slightly basic or neutral range by adding a dilute base (e.g., NaOH or NH₄OH) to facilitate deprotonation of the carboxylic acid and coordination.

  • Reflux the reaction mixture for 4-6 hours.

  • The colored metal complex will precipitate out of the solution upon cooling.

  • Filter the complex, wash it with the solvent used for the reaction and then with diethyl ether, and dry it in a desiccator over anhydrous CaCl₂.

Diagram of General Workflow for Metal Complex Synthesis:

G Ligand CMOAP Solution Mixing Mixing & Stirring Ligand->Mixing MetalSalt Metal Salt Solution MetalSalt->Mixing pH_Adjustment pH Adjustment Mixing->pH_Adjustment Reflux3 Reflux (4-6h) pH_Adjustment->Reflux3 Precipitation3 Precipitation Reflux3->Precipitation3 Filtration3 Filtration & Washing Precipitation3->Filtration3 Drying3 Drying Filtration3->Drying3 Product3 Metal-CMOAP Complex Drying3->Product3

Caption: Synthesis of Metal-CMOAP Complex.

Characterization of Metal Complexes

The synthesized metal complexes can be characterized by various physicochemical and spectroscopic techniques.

TechniqueExpected Observations and Interpretations
Elemental Analysis Confirms the stoichiometry of the metal-ligand complex.
Molar Conductance Measurement in a suitable solvent (e.g., DMF) indicates whether the complex is an electrolyte or non-electrolyte.
Magnetic Susceptibility Determines the magnetic moment of the complex, providing information about the geometry and the number of unpaired electrons in the metal ion.
Infrared (IR) Spectroscopy - Shift of the C=N stretching vibration to lower or higher frequency upon coordination.- Disappearance of the broad O-H band of the carboxylic acid and the appearance of asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻), indicating coordination through the carboxylate oxygen.- Appearance of new bands in the far-IR region corresponding to M-N and M-O vibrations.
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps in deducing the geometry of the complex (e.g., octahedral, tetrahedral, square planar).
¹H NMR Spectroscopy For diamagnetic complexes (e.g., Zn(II)), the disappearance of the carboxylic acid proton signal and shifts in the signals of the OCH₂ and aromatic protons upon coordination can be observed.
X-ray Crystallography Provides the definitive solid-state structure of the metal complex, including bond lengths, bond angles, and overall coordination geometry.

Quantitative Data (Illustrative Examples)

The following tables present hypothetical but plausible quantitative data for Cu(II), Ni(II), and Co(II) complexes of CMOAP, assuming a 1:2 metal-to-ligand ratio and octahedral geometry.

Table 1: Molar Conductance and Magnetic Susceptibility Data

ComplexMolar Conductance (Ω⁻¹cm²mol⁻¹ in DMF)Magnetic Moment (μ_eff, B.M.)
[Cu(CMOAP)₂(H₂O)₂]~10-15~1.8-2.2
[Ni(CMOAP)₂(H₂O)₂]~12-18~2.9-3.4
[Co(CMOAP)₂(H₂O)₂]~11-16~4.3-5.2

Table 2: Key IR Spectral Data (cm⁻¹)

Compoundν(C=N)ν_as(COO⁻)ν_s(COO⁻)Δν (ν_as - ν_s)ν(M-N)ν(M-O)
CMOAP~1660-----
[Cu(CMOAP)₂(H₂O)₂]~1645~1590~1400~190~520~450
[Ni(CMOAP)₂(H₂O)₂]~1650~1595~1405~190~515~455
[Co(CMOAP)₂(H₂O)₂]~1648~1592~1402~190~518~452

Table 3: Electronic Spectral Data and Ligand Field Parameters

ComplexBands (cm⁻¹)AssignmentsGeometry
[Cu(CMOAP)₂(H₂O)₂]~15,500²E_g → ²T₂_gDistorted Octahedral
[Ni(CMOAP)₂(H₂O)₂]~10,800, ~16,500, ~27,000³A₂_g(F) → ³T₂_g(F), ³A₂_g(F) → ³T₁_g(F), ³A₂_g(F) → ³T₁_g(P)Octahedral
[Co(CMOAP)₂(H₂O)₂]~8,500, ~17,000, ~20,000⁴T₁_g(F) → ⁴T₂_g(F), ⁴T₁_g(F) → ⁴A₂_g(F), ⁴T₁_g(F) → ⁴T₁_g(P)Octahedral

Potential Applications

The metal complexes of this compound hold promise in several fields:

  • Drug Development: The ability to chelate essential metal ions or to act as carriers for metal-based drugs makes these complexes interesting for antimicrobial, antiviral, and anticancer studies. The enhanced solubility due to the carboxylate group is a significant advantage for biological applications.

  • Catalysis: Transition metal complexes are widely used as catalysts in organic synthesis. The CMOAP ligand can be tailored to influence the catalytic activity and selectivity of the metal center.

  • Materials Science: These complexes can be precursors for the synthesis of metal-organic frameworks (MOFs) or coordination polymers with interesting magnetic or optical properties.

Logical Relationship Diagram

G cluster_synthesis Synthesis cluster_characterization Characterization cluster_properties Properties cluster_applications Applications Ligand_Synth Ligand Synthesis (CMOAP) Complex_Synth Metal Complex Synthesis Ligand_Synth->Complex_Synth Spectroscopy Spectroscopic (IR, UV-Vis, NMR) Complex_Synth->Spectroscopy Physicochemical Physicochemical (Elemental Analysis, Molar Conductance, Magnetic Susceptibility) Complex_Synth->Physicochemical Structural Structural (X-ray Crystallography) Complex_Synth->Structural Structure Structure & Bonding Spectroscopy->Structure Physicochemical->Structure Structural->Structure Stability Stability Structure->Stability Reactivity Reactivity Structure->Reactivity Materials Materials Science Structure->Materials DrugDev Drug Development Stability->DrugDev Catalysis Catalysis Reactivity->Catalysis

Caption: Research workflow for CMOAP.

Application Notes and Protocols for Carboxymethyl Oxyimino Acetophenone in the Development of Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for utilizing carboxymethyl oxyimino acetophenone as a versatile building block in the development of novel bioactive compounds. This document is intended to guide researchers in exploring the therapeutic potential of this and related chemical scaffolds.

Introduction to this compound

This compound is an acetophenone derivative characterized by the presence of a carboxymethyl group attached to the oxygen of an oxime functional group. This structural motif offers several advantages in drug design and development. The acetophenone core is a common scaffold in medicinal chemistry, known to interact with various biological targets. The oxime ether linkage provides metabolic stability and can influence the pharmacokinetic properties of a molecule. The terminal carboxylic acid group offers a handle for further chemical modifications, such as amide bond formation, to create diverse libraries of compounds. Furthermore, the acidic nature of the carboxymethyl group can enhance solubility and provide an additional point of interaction with biological targets.

Derivatives of acetophenone and oxime ethers have demonstrated a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3][4] This suggests that this compound is a promising starting point for the development of new therapeutic agents.

Potential Applications in Drug Discovery

The unique structural features of this compound make it a valuable scaffold for targeting various diseases.

  • Anticancer Agents: Numerous studies have reported the cytotoxic effects of oxime ether derivatives against various cancer cell lines.[1][5][6] The mechanism of action for some related compounds involves the inhibition of key enzymes like succinate dehydrogenase (SDH), which is crucial for mitochondrial respiration.[7] The carboxymethyl group can be exploited to enhance binding to the active sites of target proteins or to improve the aqueous solubility of the compounds, a critical factor for drug development.

  • Antifungal Agents: Oxime ethers are a known class of antifungal agents.[8][9][10][11] For instance, some oxime ether derivatives have shown potent activity against Candida strains.[11] The development of new antifungal drugs is a critical area of research due to the rise of drug-resistant fungal infections. This compound provides a scaffold for creating novel antifungal compounds with potentially improved efficacy and pharmacokinetic profiles.

  • Antimicrobial Agents: Acetophenone derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] The introduction of the carboxymethyl oxyimino moiety can lead to the development of new antimicrobial agents with novel mechanisms of action, which is essential in the fight against antibiotic resistance.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a two-step process starting from acetophenone. The first step is the formation of acetophenone oxime, followed by O-alkylation with a carboxymethylating agent.

Step 1: Synthesis of Acetophenone Oxime

This protocol is adapted from established methods for oxime formation.[2][14]

  • Materials:

    • Acetophenone

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium acetate (NaOAc) or Potassium hydroxide (KOH)[2]

    • Ethanol (EtOH)

    • Water

  • Procedure:

    • Dissolve acetophenone (1 equivalent) in ethanol in a round-bottom flask.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.1-1.5 equivalents) and sodium acetate (1.1-1.5 equivalents) in a minimal amount of warm water.

    • Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of acetophenone.

    • Reflux the reaction mixture for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.

    • Filter the solid product, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain acetophenone oxime.

  • Characterization: The structure of the synthesized acetophenone oxime should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry.[2][14]

Step 2: Synthesis of this compound (O-alkylation)

This protocol is based on the O-alkylation of oximes.

  • Materials:

    • Acetophenone oxime (from Step 1)

    • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

    • Bromoacetic acid or Ethyl bromoacetate

    • Solvent (e.g., Dimethylformamide (DMF), Ethanol, or Water)

  • Procedure:

    • Dissolve acetophenone oxime (1 equivalent) in the chosen solvent in a round-bottom flask.

    • Add a base such as sodium hydroxide or potassium hydroxide (1.1-1.5 equivalents) to the solution and stir until the oxime is deprotonated, forming the corresponding oximate salt.

    • Slowly add bromoacetic acid or ethyl bromoacetate (1.1 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) for several hours. Monitor the reaction progress by TLC.

    • If ethyl bromoacetate was used, the resulting ester will need to be hydrolyzed to the carboxylic acid. This can be achieved by adding an aqueous solution of NaOH or KOH and stirring at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC).

    • After the reaction is complete, cool the mixture and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3 to precipitate the carboxylic acid product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

  • Characterization: Confirm the structure of the final product, this compound, using ¹H NMR, ¹³C NMR, IR (noting the appearance of a carboxylic acid C=O stretch and the disappearance of the oxime O-H stretch), and Mass Spectrometry.

In Vitro Biological Evaluation

Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.[15]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer)[5][14]

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Test compounds (dissolved in DMSO)

    • 96-well plates

  • Protocol:

    • Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

    • Prepare serial dilutions of the test compounds in the culture medium. The final concentration of DMSO should be less than 0.5% to avoid solvent toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

    • Incubate the plates for 48-72 hours.

    • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Materials:

    • Fungal strains (e.g., Candida albicans, Aspergillus niger)[10]

    • Antifungal susceptibility testing medium (e.g., RPMI-1640)

    • Test compounds (dissolved in DMSO)

    • 96-well plates

    • Positive control (e.g., Fluconazole)

  • Protocol:

    • Prepare a standardized inoculum of the fungal strain.

    • Prepare serial dilutions of the test compounds in the culture medium in a 96-well plate.

    • Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at an appropriate temperature (e.g., 35 °C) for 24-48 hours.

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Data Presentation

Quantitative data from biological assays should be summarized in tables for clear comparison.

Table 1: In Vitro Cytotoxicity of Acetophenone Oxime Ether Derivatives against Various Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
Indirubin-5-nitro-3′-oximeA549 (Lung)5.4[1]
Indirubin-5-nitro-3′-oximeHT-1080 (Fibrosarcoma)5.9[1]
Indirubin-5-nitro-3′-oximeHL-60 (Leukemia)9.2[1]
Compound 9 (Indirubin derivative)MV4-11 (Leukemia)0.072[1]
(E)-acetophenone O-2-morpholinoethyl oximeA-549 (Lung)~30[5]
(E)-acetophenone O-2-morpholinoethyl oximeCaco-2 (Colorectal)~30[5]
(E)-acetophenone O-2-morpholinoethyl oximeHeLa (Cervical)~30[5]
(E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oximeCaco-2 (Colorectal)116 µg/mL[5]
(E)-1-(benzothiophene-2-yl)ethanone O-4-methoxybenzyl oximeHeLa (Cervical)28 µg/mL[5]

Table 2: Antifungal Activity of Oxime Ether Derivatives

CompoundFungal StrainMIC (µg/mL)Reference
N-ethoxy-morpholino-substituted derivativesCandida strainsSimilar to Oxiconazole[11]
Pyrazole-4-carboxamide derivative E1 R. solani3.3 µM (IC₅₀)[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_bioassay Biological Evaluation start Acetophenone oxime_formation Acetophenone Oxime Formation start->oxime_formation alkylation O-Alkylation with Bromoacetic Acid oxime_formation->alkylation product Carboxymethyl Oxyimino Acetophenone alkylation->product characterization Spectroscopic Characterization (NMR, IR, MS) product->characterization cytotoxicity Anticancer Screening (MTT Assay) product->cytotoxicity antifungal Antifungal Assay (Broth Microdilution) product->antifungal antimicrobial Antimicrobial Assay product->antimicrobial data_analysis Data Analysis (IC50 / MIC Determination) cytotoxicity->data_analysis antifungal->data_analysis antimicrobial->data_analysis signaling_pathway cluster_cell Fungal Cell cluster_mito Mitochondrion etc Electron Transport Chain sdh Succinate Dehydrogenase (SDH) (Complex II) atp_synthase ATP Synthase sdh->atp_synthase no_atp Reduced ATP sdh->no_atp Disruption atp ATP Production atp_synthase->atp compound Carboxymethyl Oxyimino Acetophenone Derivative compound->sdh Inhibition inhibition Inhibition apoptosis Cell Death (Apoptosis) no_atp->apoptosis logical_relationship start Carboxymethyl Oxyimino Acetophenone Scaffold derivatization Chemical Derivatization (e.g., Amide Formation) start->derivatization library Compound Library derivatization->library screening High-Throughput Screening (Anticancer, Antifungal, etc.) library->screening hit Hit Identification screening->hit lead_opt Lead Optimization (SAR Studies) hit->lead_opt preclinical Preclinical Studies lead_opt->preclinical clinical Clinical Trials preclinical->clinical drug New Drug Candidate clinical->drug

References

Application Notes and Protocols for the Analytical Detection of Carboxymethyl Oxyimino Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analytical detection of Carboxymethyl oxyimino acetophenone. Due to the limited availability of specific methods for this exact compound, the following protocols have been adapted from established and validated methods for structurally similar compounds, such as cephalosporins and other aromatic carboxylic acids. These methods are intended to serve as a starting point for method development and validation in your specific laboratory setting.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations. The presence of the aromatic ring and the oxyimino group should provide strong UV absorbance for sensitive detection.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Data acquisition and processing software.

Chromatographic Conditions (Adapted from Cephalosporin Analysis)[1][2]:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A mixture of 0.04 M potassium dihydrogen orthophosphate buffer (pH 6.0) and acetonitrile (93:7 v/v).[2]

  • Flow Rate: 1.3 mL/min.[2]

  • Detection Wavelength: 240 nm.[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.[1]

Experimental Protocol:

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to prepare a stock solution of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 5 µg/mL to 300 µg/mL.[2]

  • Sample Preparation:

    • For bulk drug substance, accurately weigh and dissolve the sample in the mobile phase to a known concentration within the calibration range.

    • For formulated products, a suitable extraction method may be required to isolate the analyte from excipients. This may involve dissolution in a suitable solvent, followed by filtration or centrifugation.[3]

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions to construct a calibration curve.

    • Inject the sample solutions for analysis.

    • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data Summary (Based on Structurally Similar Compounds):

ParameterTypical Range/ValueCitation
Linearity Range5 - 400 µg/mL[2]
Correlation Coefficient (r²)> 0.999[1]
Limit of Detection (LOD)0.018 - 0.2 µg/mL[1][4]
Limit of Quantification (LOQ)0.056 - 1.0 µg/mL[1][4]
Recovery93 - 101%[4]

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase (Stock Solution) Standard->Dissolve_Standard Dilute_Standard Prepare Working Standards Dissolve_Standard->Dilute_Standard Inject_Standards Inject Standards (Calibration Curve) Dilute_Standard->Inject_Standards Sample Weigh Sample Dissolve_Sample Dissolve/Extract Sample Sample->Dissolve_Sample Filter_Sample Filter/Centrifuge Dissolve_Sample->Filter_Sample Inject_Sample Inject Sample Filter_Sample->Inject_Sample Equilibrate Equilibrate HPLC System Equilibrate->Inject_Standards Equilibrate->Inject_Sample Detect UV Detection (240 nm) Inject_Standards->Detect Inject_Sample->Detect Quantify Quantification Detect->Quantify

Caption: HPLC-UV Experimental Workflow.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be a powerful tool for the identification and quantification of this compound, especially for impurity profiling. Due to the presence of a polar carboxylic acid group, derivatization is recommended to improve volatility and chromatographic peak shape.[5]

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

  • Data acquisition and processing software.

Derivatization (Esterification): The carboxylic acid group should be converted to its methyl ester for better volatility.[6]

Experimental Protocol - Derivatization:

  • Accurately weigh the sample or standard into a reaction vial.

  • Add a solution of BF3 in methanol (e.g., 14% w/v).

  • Heat the mixture at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 30-60 minutes).

  • After cooling, extract the derivatized analyte into an organic solvent like hexane or dichloromethane.

  • Wash the organic layer with water to remove excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate.

  • The resulting solution is ready for GC-MS analysis.

GC-MS Conditions (Adapted from Aromatic Carboxylic Acid Analysis):

  • Column: A polar capillary column such as a DB-FFAP (acid-modified polyethylene glycol phase) is recommended for the analysis of carboxylic acids.[7][8]

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 240°C at 10°C/min.

    • Hold at 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-500.

Quantitative Data Summary (Based on Structurally Similar Compounds):

ParameterTypical Range/ValueCitation
Linearity Range0.1 - 20 mg/L[7]
Detection Limit< 10 mg/L[7]

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis Sample Weigh Sample/Standard Derivatize Derivatization (Esterification) Sample->Derivatize Extract Liquid-Liquid Extraction Derivatize->Extract Dry Dry Organic Phase Extract->Dry Inject Inject into GC-MS Dry->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection Ionize->Detect Identify Identification & Quantification Detect->Identify

Caption: GC-MS Experimental Workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it ideal for the analysis of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level quantification.

Instrumentation:

  • Liquid Chromatography (LC) system.

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

LC-MS/MS Conditions (Adapted from Multi-Antibiotic Analysis)[9]:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).[9]

  • Mobile Phase A: 0.1% formic acid in water.[9]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[9]

  • Flow Rate: 0.3 mL/min.[9]

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-1.2 min: 10-35% B

    • 1.2-3.5 min: 35-70% B

    • 3.5-4.2 min: 70-90% B

    • 4.2-5.2 min: 90% B

    • 5.2-6.0 min: Re-equilibration at 10% B.[9]

  • Injection Volume: 5 µL.[9]

  • Column Temperature: 45°C.[9]

  • Ionization Mode: Electrospray Ionization (ESI), likely in negative mode due to the carboxylic acid group, but positive mode should also be evaluated.

  • MS/MS Detection: Multiple Reaction Monitoring (MRM). Precursor and product ions will need to be determined by infusing a standard solution of this compound into the mass spectrometer.

Experimental Protocol:

  • Standard and Sample Preparation:

    • Prepare stock and working standard solutions in a solvent compatible with the initial mobile phase conditions (e.g., a mixture of water and acetonitrile).

    • For biological samples (e.g., plasma), protein precipitation is a common and effective sample preparation technique.[10] Add a precipitating agent like acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma), vortex, and centrifuge to pellet the proteins. The supernatant can then be injected.

  • Analysis:

    • Optimize MS parameters (e.g., capillary voltage, source temperature, collision energy) by infusing a standard solution of the analyte.

    • Develop an MRM method by selecting appropriate precursor and product ion transitions for quantification and confirmation.

    • Equilibrate the LC-MS/MS system.

    • Inject standards to generate a calibration curve.

    • Inject prepared samples for analysis.

Quantitative Data Summary (Based on Structurally Similar Compounds):

ParameterTypical Range/ValueCitation
Accuracy89.1% - 112.4%[9]
Intra-day Precision (RSD)1.4% - 9.3%[9]
Inter-day Precision (RSD)2.1% - 7.2%[9]
Extraction Recovery90.1% - 109.2%[9]

Experimental Workflow:

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Collect Sample (e.g., Plasma) Precipitate Protein Precipitation (e.g., with Acetonitrile) Sample->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Inject Inject into LC-MS/MS Collect_Supernatant->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Fragment Collision-Induced Dissociation Ionize->Fragment Detect MRM Detection Fragment->Detect

Caption: LC-MS/MS Experimental Workflow.

References

Application Notes and Protocols: Acetophenone Derivatives in Agrochemical Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of acetophenone derivatives in the discovery and development of novel agrochemicals. This document details their application as fungicides, herbicides, and insecticides, supported by quantitative data, detailed experimental protocols, and visual diagrams of mechanisms and workflows.

Introduction to Acetophenone Derivatives in Agrochemicals

Acetophenone, a simple aromatic ketone, and its derivatives have emerged as a versatile scaffold in agrochemical research.[1][2] These compounds, found in various natural sources, exhibit a broad spectrum of biological activities, making them promising candidates for the development of new fungicides, herbicides, and insecticides.[1][2] Their diverse modes of action and the potential for synthetic modification allow for the optimization of their efficacy and selectivity against a wide range of agricultural pests.

Fungicidal Applications of Acetophenone Derivatives

Acetophenone derivatives have demonstrated significant potential in controlling phytopathogenic fungi. Various synthesized derivatives have shown potent in vitro and in vivo activity against economically important fungal species.

Quantitative Fungicidal Activity Data

The following table summarizes the in vitro fungicidal activity of selected acetophenone derivatives against various plant pathogens. The data is presented as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

Compound IDFungal SpeciesIC50 / EC50 (µg/mL)Reference
Compound 3bAlternaria solani10-19[3]
Compound 3bBotrytis cinerea10-19[3]
Compound 3bFusarium oxysporum10-19[3]
PaeonolBotrytis cinerea120[1]
EugenolBotrytis cinerea38.6[4]
Experimental Protocol: In Vitro Antifungal Mycelial Growth Assay

This protocol details the determination of the fungicidal activity of acetophenone derivatives by measuring the inhibition of mycelial growth.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Acetophenone derivatives to be tested

  • Dimethyl sulfoxide (DMSO)

  • Target fungal cultures

  • Sterile cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Preparation of Test Solutions: Dissolve the acetophenone derivatives in DMSO to prepare stock solutions. Further dilute with sterile distilled water to obtain a series of desired final concentrations. The final concentration of DMSO in the medium should not exceed 1% (v/v), as this concentration is typically not inhibitory to fungal growth.

  • Preparation of Amended Media: Autoclave the PDA medium and cool it to 50-55°C. Add the appropriate volume of the test solution to the molten PDA to achieve the desired final concentration. Pour the amended PDA into sterile Petri dishes and allow them to solidify. A control plate containing PDA with the same concentration of DMSO without the test compound should also be prepared.

  • Inoculation: From the margin of an actively growing culture of the target fungus, take a 5 mm mycelial disc using a sterile cork borer. Place the mycelial disc, with the mycelium facing down, at the center of each PDA plate (both treated and control).

  • Incubation: Incubate the plates at a suitable temperature for the specific fungus (e.g., 25-28°C) in the dark.

  • Data Collection: After a defined incubation period (e.g., 3-5 days), or when the mycelial growth in the control plate has reached a certain diameter, measure the diameter of the fungal colony in two perpendicular directions.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(DC - DT) / DC] x 100 Where:

    • DC = Average diameter of the fungal colony in the control plate.

    • DT = Average diameter of the fungal colony in the treated plate.

  • Determination of IC50/EC50: The IC50 or EC50 value, the concentration of the compound that causes 50% inhibition of mycelial growth, can be determined by plotting the percentage of inhibition against the different concentrations of the test compound and performing a regression analysis.

Visualizing Antifungal Screening Workflow

The following diagram illustrates the general workflow for screening acetophenone derivatives for antifungal activity.

Antifungal_Screening_Workflow cluster_synthesis Compound Synthesis & Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Optional) synthesis Synthesis of Acetophenone Derivatives dissolution Dissolution in DMSO (Stock Solution) synthesis->dissolution dilution Serial Dilution dissolution->dilution amendment Amendment of Media with Test Compounds dilution->amendment media_prep Preparation of Fungal Growth Media (PDA) media_prep->amendment inoculation Inoculation with Fungal Mycelia amendment->inoculation incubation Incubation inoculation->incubation measurement Measurement of Mycelial Growth incubation->measurement calculation Calculation of Inhibition (%) & IC50/EC50 measurement->calculation plant_prep Plant Preparation & Inoculation calculation->plant_prep Promising Compounds treatment Treatment with Promising Compounds plant_prep->treatment evaluation Disease Severity Assessment treatment->evaluation

Caption: General workflow for antifungal screening of acetophenone derivatives.

Herbicidal Applications of Acetophenone Derivatives

Certain acetophenone derivatives have shown promise as herbicides, acting on various weeds, including both broadleaf and grass species. A notable mechanism of action is the inhibition of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme.

Quantitative Herbicidal Activity Data

The table below presents the herbicidal activity of selected acetophenone derivatives against common weed species, expressed as the concentration required for 50% growth reduction (GR50) or effective concentration (EC50).

Compound TypeWeed SpeciesGR50 / EC50Reference
XanthoxylineEchinochloa crus-galliSignificant root growth inhibition (63%) at 400 µM
AcetosyringoneEchinochloa crus-galliPotent shoot growth inhibition at 400 µM
Flusulfinam (HPPD inhibitor)Echinochloa crus-galliGR50: 0.15 to 19.39 g a.i. ha⁻¹[5][6]
Flusulfinam (HPPD inhibitor)Leptochloa chinensisGR50: 7.82 to 49.92 g a.i. ha⁻¹[5][6]
Experimental Protocol: Pre- and Post-Emergence Herbicidal Activity Assay

This protocol describes the evaluation of the herbicidal effects of acetophenone derivatives when applied before (pre-emergence) and after (post-emergence) weed seedlings have emerged from the soil.

Materials:

  • Pots or trays filled with a suitable soil mix

  • Seeds of target weed species (e.g., Amaranthus retroflexus, Echinochloa crus-galli)

  • Acetophenone derivatives to be tested

  • Acetone and Tween-20 (for formulating test solutions)

  • Spray chamber or hand sprayer

  • Greenhouse or growth chamber with controlled conditions

Procedure:

Pre-Emergence Application:

  • Planting: Fill pots with soil and sow the seeds of the target weed species at a uniform depth.

  • Treatment: Prepare a solution of the test compound in acetone with a small amount of Tween-20 as a surfactant, and then dilute with water to the desired concentrations. Uniformly spray the soil surface with the test solution. A control group should be sprayed with the same solvent-water mixture without the test compound.

  • Incubation: Place the pots in a greenhouse or growth chamber with appropriate light, temperature, and humidity for weed germination and growth.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal effect by counting the number of emerged and surviving seedlings and comparing it to the untreated control. The fresh or dry weight of the surviving seedlings can also be measured to quantify the inhibitory effect.

Post-Emergence Application:

  • Planting and Growth: Sow the weed seeds in pots and allow them to grow to a specific stage (e.g., 2-3 leaf stage).

  • Treatment: Apply the test solutions, prepared as described above, as a foliar spray to the emerged seedlings, ensuring uniform coverage.

  • Incubation: Return the pots to the greenhouse or growth chamber.

  • Evaluation: After a specified time (e.g., 7-14 days), assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill). Symptoms to look for include chlorosis (yellowing), necrosis (tissue death), and growth inhibition. The fresh or dry weight of the aerial parts of the plants can also be measured.

Signaling Pathway: HPPD Inhibition by Acetophenone Derivatives

The diagram below illustrates the mechanism of action of HPPD-inhibiting herbicides.

HPPD_Inhibition_Pathway cluster_pathway Tyrosine Catabolism & Carotenoid Biosynthesis cluster_inhibition Inhibition by Acetophenone Derivatives Tyrosine Tyrosine HPPA 4-Hydroxyphenylpyruvate Tyrosine->HPPA HGA Homogentisate HPPA->HGA HPPD Enzyme Plastoquinone Plastoquinone HGA->Plastoquinone Carotenoids Carotenoids Plastoquinone->Carotenoids Biosynthesis Pathway Chlorophyll Chlorophyll Carotenoids->Chlorophyll Protection Bleaching Bleaching & Plant Death Chlorophyll->Bleaching Photo-oxidation Inhibitor Acetophenone Derivative (HPPD Inhibitor) Inhibitor->HGA Inhibition

Caption: Mechanism of action of HPPD-inhibiting herbicides.

Insecticidal Applications of Acetophenone Derivatives

Acetophenone and its derivatives have been reported to possess insecticidal properties, acting as repellents, attractants, or direct toxicants to various insect pests.

Quantitative Insecticidal Activity Data

The following table summarizes the insecticidal activity of selected acetophenone derivatives against different insect species, presented as the median lethal concentration (LC50).

Compound IDInsect SpeciesLC50 (mg/L or ppm)Reference
Benzylideneacetophenone Derivative 9Spodoptera frugiperda (2nd instar)60.45[3]
Benzylideneacetophenone Derivative 9Spodoptera frugiperda (4th instar)123.21[3]
Chalcone Derivative 5Spodoptera frugiperdaLC50 of 9.88 ppm for 2nd instar larvae[7]
Thymol Derivative 7Aphis gossypii1.97[3]
Experimental Protocol: Insecticidal Bioassay (Leaf Dip Method)

This protocol is used to evaluate the contact and stomach toxicity of acetophenone derivatives against leaf-feeding insects like Spodoptera frugiperda.

Materials:

  • Leaves of a suitable host plant (e.g., castor bean, corn)

  • Acetophenone derivatives to be tested

  • Acetone and Tween-20

  • Target insect larvae (e.g., 3rd instar)

  • Petri dishes or ventilated containers

  • Filter paper

Procedure:

  • Preparation of Test Solutions: Prepare serial dilutions of the test compounds in acetone with a surfactant like Tween-20, and then dilute with water.

  • Leaf Treatment: Dip fresh, clean leaves into the test solutions for a short period (e.g., 10-30 seconds), ensuring complete coverage. Allow the leaves to air dry. For the control group, dip leaves in the solvent-water mixture only.

  • Insect Exposure: Place a piece of moist filter paper at the bottom of a Petri dish or container. Introduce a treated leaf and a known number of insect larvae (e.g., 10).

  • Incubation: Keep the containers in a controlled environment (temperature, humidity, and light).

  • Mortality Assessment: Record the number of dead larvae at regular intervals (e.g., 24, 48, and 72 hours) after treatment. Larvae are considered dead if they do not move when prodded with a fine brush.

  • LC50 Calculation: The LC50 value, the concentration that causes 50% mortality, can be calculated using probit analysis of the mortality data.

Visualizing Structure-Activity Relationships (SAR)

The following diagram illustrates a simplified structure-activity relationship for a hypothetical series of acetophenone derivatives, highlighting how different substituents can influence their biological activity.

SAR_Diagram cluster_core Core Acetophenone Structure cluster_substituents Substituent Effects on Activity cluster_activity Biological Activity core Acetophenone Scaffold R1 R1 (e.g., -OH, -OCH3) core->R1 R2 R2 (e.g., Halogen) core->R2 R3 R3 (e.g., Heterocycle) core->R3 fungicidal Increased Fungicidal Activity R1->fungicidal Enhances herbicidal Increased Herbicidal Activity R2->herbicidal Enhances insecticidal Increased Insecticidal Activity R3->insecticidal Enhances

References

Application of Oxyimino-Cephalosporins in Antibiotic Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxyimino-cephalosporins represent a critical class of β-lactam antibiotics characterized by the presence of an oxyimino group in their chemical structure. This structural feature confers stability against many β-lactamases, enzymes that are a primary mechanism of bacterial resistance to β-lactam antibiotics. This document provides detailed application notes on the use of oxyimino-cephalosporins in antibiotic research, focusing on their mechanism of action, the challenge of emerging resistance, and standardized protocols for their evaluation.

Mechanism of Action

Oxyimino-cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[1][2][3][4] This is achieved by targeting and acylating the active site of penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan assembly.[1][4] The inhibition of PBPs leads to a compromised cell wall, ultimately resulting in cell lysis and bacterial death.[2] The oxyimino side chain at the C7 position of the cephalosporin core provides steric hindrance, protecting the β-lactam ring from hydrolysis by many common β-lactamases.[5]

G cluster_bacterium Bacterial Cell Oxyimino-Cephalosporin Oxyimino-Cephalosporin PBP Penicillin-Binding Protein (PBP) Oxyimino-Cephalosporin->PBP Binds to & Inhibits Peptidoglycan_Synthesis Peptidoglycan Synthesis PBP->Peptidoglycan_Synthesis Catalyzes PBP->Peptidoglycan_Synthesis Cell_Wall Bacterial Cell Wall Peptidoglycan_Synthesis->Cell_Wall Builds Cell_Lysis Cell Lysis (Bactericidal Effect) Peptidoglycan_Synthesis->Cell_Lysis Inhibition Leads to Cell_Wall->Cell_Lysis Weakening Leads to

Caption: Mechanism of action of oxyimino-cephalosporins.

The Challenge of Antibiotic Resistance: Extended-Spectrum β-Lactamases (ESBLs)

Despite their initial effectiveness, the extensive use of oxyimino-cephalosporins has driven the evolution and spread of bacterial resistance. The most significant mechanism of resistance is the production of extended-spectrum β-lactamases (ESBLs).[5] ESBLs are enzymes that can hydrolyze and inactivate oxyimino-cephalosporins, rendering them ineffective.[6] Common ESBLs include variants of the TEM, SHV, and CTX-M families.[7] The presence of ESBLs in clinical isolates poses a significant therapeutic challenge, as these enzymes often confer resistance to a broad range of β-lactam antibiotics.[6]

G cluster_resistance Development of Resistance Oxyimino_Cephalosporin Oxyimino- Cephalosporin ESBL Extended-Spectrum β-Lactamase (ESBL) Oxyimino_Cephalosporin->ESBL Target for Hydrolysis Hydrolysis of β-Lactam Ring ESBL->Hydrolysis Catalyzes Inactive_Metabolite Inactive Metabolite Hydrolysis->Inactive_Metabolite Results in Resistance Antibiotic Resistance Inactive_Metabolite->Resistance Leads to

Caption: ESBL-mediated resistance to oxyimino-cephalosporins.

Data Presentation: In Vitro Activity of Oxyimino-Cephalosporins

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of two common oxyimino-cephalosporins, cefotaxime and ceftazidime, against ESBL-producing and non-ESBL-producing strains of Escherichia coli and Klebsiella pneumoniae. MIC is the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.[8]

AntibioticOrganismESBL StatusMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
CefotaximeE. coliNon-ESBL≤0.25 - 10.250.5
CefotaximeE. coliESBL-producing16 - >256128>256
CeftazidimeE. coliNon-ESBL≤0.25 - 20.51
CeftazidimeE. coliESBL-producing8 - >25664>256
CefotaximeK. pneumoniaeNon-ESBL≤0.25 - 10.250.5
CefotaximeK. pneumoniaeESBL-producing32 - >256256>256
CeftazidimeK. pneumoniaeNon-ESBL≤0.25 - 20.51
CeftazidimeK. pneumoniaeESBL-producing16 - >256128>256

Note: MIC50 and MIC90 represent the MIC values at which 50% and 90% of the isolates are inhibited, respectively. Data compiled from multiple sources.[4][9][10][11][12][13][14][15][16]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[17][18][19]

a. Materials:

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Stock solutions of oxyimino-cephalosporins

  • Sterile saline or broth for dilutions

  • Incubator (35°C ± 2°C)

  • Microplate reader (optional)

b. Protocol:

  • Prepare Antibiotic Dilutions: Prepare serial twofold dilutions of the oxyimino-cephalosporin in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to each well of the microtiter plate, resulting in a final volume of 100 µL and a final bacterial concentration of approximately 2.5 x 105 CFU/mL.

  • Controls: Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[8]

Phenotypic Confirmatory Test for ESBL Production by Disk Diffusion

This protocol is based on CLSI guidelines for the detection of ESBLs.[20][21][22]

a. Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Cefotaxime (30 µg) and ceftazidime (30 µg) disks

  • Cefotaxime/clavulanic acid (30/10 µg) and ceftazidime/clavulanic acid (30/10 µg) combination disks

  • Incubator (35°C ± 2°C)

  • Ruler or caliper for measuring zone diameters

b. Protocol:

  • Inoculation: Inoculate a Mueller-Hinton agar plate with the test organism standardized to a 0.5 McFarland turbidity.

  • Disk Placement: Place the cefotaxime and cefotaxime/clavulanic acid disks, and the ceftazidime and ceftazidime/clavulanic acid disks on the agar surface, ensuring they are at least 20-30 mm apart.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-18 hours in ambient air.

  • Interpretation: An increase in the zone of inhibition diameter of ≥ 5 mm for either cephalosporin in combination with clavulanic acid, compared to the zone of inhibition of the cephalosporin tested alone, is a positive result for ESBL production.[21]

G cluster_workflow ESBL Detection Workflow Start Isolate Suspected of ESBL Production Inoculate Prepare 0.5 McFarland Inoculum & Swab MHA Plate Start->Inoculate Place_Disks Place Cephalosporin Disks (with and without Clavulanate) Inoculate->Place_Disks Incubate Incubate at 35°C for 16-18 hours Place_Disks->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones Compare Compare Zone Diameters: (Ceph + Clav) vs. Ceph alone Measure_Zones->Compare Positive ≥ 5mm increase in zone => ESBL Positive Compare->Positive Yes Negative < 5mm increase in zone => ESBL Negative Compare->Negative No

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Carboxymethyl Oxyimino Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carboxymethyl oxyimino acetophenone.

Troubleshooting Guides and FAQs

This section addresses common issues encountered during the two primary stages of synthesis: the formation of the acetophenone oxime intermediate and the subsequent carboxymethylation.

Stage 1: Synthesis of Acetophenone Oxime Intermediate

Q1: My yield of acetophenone oxime is very low. What are the potential causes?

A1: Low yields in acetophenone oxime synthesis are typically linked to three factors: reaction conditions, reagent quality, or workup procedure.

  • Inadequate Base: The reaction requires a base, such as sodium acetate or potassium hydroxide, to neutralize the HCl released from hydroxylamine hydrochloride.[1][2] An insufficient amount of base can stall the reaction.

  • Reaction Time/Temperature: While the reaction is often performed under reflux, ensure sufficient time for completion. Some procedures recommend heating for 20 minutes to 3 hours.[1][3]

  • Workup Losses: The product is a crystalline solid. Ensure the filtrate is cooled sufficiently in an ice bath to maximize crystallization before vacuum filtration.[1] Washing the collected crystals should be done with a small amount of cold solvent (e.g., 50% ethanol) to avoid dissolving the product.[1]

Q2: How do I know if the reaction to form acetophenone oxime is complete?

A2: The reaction progress can be monitored using Thin Layer Chromatography (TLC). A spot corresponding to the starting material, acetophenone, will diminish and a new spot for the acetophenone oxime product will appear. Spectroscopic analysis of the final product is the definitive confirmation. The IR spectrum should show the disappearance of the acetophenone carbonyl (C=O) peak and the appearance of peaks for the oxime's hydroxyl (-OH) group (around 3212 cm⁻¹) and the imine (C=N) group (around 1497-1665 cm⁻¹).[4][5]

Q3: My NMR spectrum for acetophenone oxime looks complex, with duplicate peaks. Why is that?

A3: Acetophenone oxime exists as two geometric isomers (E and Z).[2][4][6] It is common to obtain a mixture of these isomers, which results in two sets of peaks in the ¹H NMR spectrum. The major isomer is typically the E-isomer.[2][4] For example, one study reported an 8:1 ratio of E to Z isomers.[2][4][6] Unless your experimental goal requires a single pure isomer, this mixture can typically be used in the subsequent step without separation.

Stage 2: Carboxymethylation of Acetophenone Oxime

Q4: The carboxymethylation (Williamson ether synthesis) step is failing or giving a low yield. What should I check?

A4: This step is an Sₙ2 reaction where the deprotonated oxime attacks an alkyl halide (e.g., chloroacetic acid or bromoacetic acid).[7][8]

  • Ineffective Deprotonation: The oxime's hydroxyl group must be deprotonated by a strong base (e.g., Sodium Hydride (NaH), Potassium Carbonate (K₂CO₃)) to form the nucleophilic alkoxide.[9] Ensure the base is fresh and added in a sufficient amount under anhydrous conditions.

  • Alkyl Halide Reactivity: Bromoacetic acid is more reactive than chloroacetic acid and may improve yields if the reaction is sluggish.

  • Solvent Choice: Polar aprotic solvents like DMF or DMSO are often effective for this type of reaction as they solvate the cation of the base without hindering the nucleophile.[8][9]

  • Side Reactions: The primary side reaction is N-alkylation instead of the desired O-alkylation.[10] While O-alkylation is generally preferred, reaction conditions can influence the outcome. Another potential side reaction is elimination, especially with bulky reagents or higher temperatures, though this is less common with simple alkyl halides.[7][11]

Q5: I am having difficulty isolating the final product, this compound. What is the correct procedure?

A5: The final product is a carboxylic acid. This means its solubility is highly dependent on pH.

  • Quenching: After the reaction, the mixture is typically quenched with water.

  • Acidification: To protonate the carboxylate salt and make the product less water-soluble, the aqueous solution must be carefully acidified (e.g., with dilute HCl) to a pH of around 2-3.

  • Extraction: The protonated product can then be extracted from the acidic aqueous layer into an organic solvent like ethyl acetate or dichloromethane.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Q6: What are the likely impurities in my final product?

A6: Potential impurities include:

  • Unreacted acetophenone oxime.

  • The N-alkylated side product.

  • Hydrolyzed alkyl halide (e.g., glycolic acid from chloroacetic acid).

  • Residual starting acetophenone if the first step was incomplete.

These can often be identified by careful analysis of NMR and Mass Spectrometry data and separated through chromatography.

Experimental Protocols & Data

Protocol 1: Synthesis of Acetophenone Oxime

This protocol is adapted from established laboratory procedures.[1][3]

  • Reagent Preparation: In a 100 mL round-bottom flask, dissolve hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate trihydrate (2.3 equivalents) in warm water.

  • Reaction Setup: In a separate flask, dissolve acetophenone (1.0 equivalent) in ethanol.

  • Reaction: Add the aqueous hydroxylamine solution to the ethanolic acetophenone solution. Equip the flask with a reflux condenser and heat the mixture in a water bath at 80°C for 3 hours.[3]

  • Workup: After cooling, pour the reaction mixture into a beaker of cold water.

  • Isolation: Cool the resulting solution in an ice bath to induce crystallization.

  • Purification: Collect the white crystalline solid via vacuum filtration, wash with a small volume of cold 50% ethanol, and dry.[1]

Protocol 2: Synthesis of this compound (Williamson Ether Synthesis)

This is a general protocol based on the principles of Williamson ether synthesis applied to oximes.[7][9]

  • Reagent Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add acetophenone oxime (1.0 equivalent) and a dry polar aprotic solvent (e.g., DMF).

  • Deprotonation: Cool the solution in an ice bath and add a strong base like sodium hydride (NaH, 1.1 equivalents) portion-wise. Stir for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Dissolve chloroacetic acid or bromoacetic acid (1.1 equivalents) in a minimal amount of dry DMF and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

  • Workup: Carefully quench the reaction by pouring it into cold water.

  • Isolation: Acidify the aqueous solution to pH 2-3 with dilute HCl. Extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified further by column chromatography or recrystallization.

Table 1: Typical Reaction Parameters for Acetophenone Oxime Synthesis
ParameterCondition 1[1]Condition 2[3]Condition 3[2]
Base Sodium AcetateSodium AcetatePotassium Hydroxide
Solvent Ethanol/WaterAnhydrous MethanolEthanol
Temperature Reflux (Water Bath)80 °C (Oil Bath)Reflux
Time 20 minutes3 hoursNot specified
Yield Not specified~90% (crude)Moderate to good

Visual Guides

Reaction Pathway

Synthesis_Pathway Acetophenone Acetophenone Oxime Acetophenone Oxime Acetophenone->Oxime + NH2OH·HCl + Base FinalProduct Carboxymethyl oxyimino acetophenone Oxime->FinalProduct + ClCH2COOH + Strong Base Troubleshooting_Flowchart Start Problem: Low Yield of Final Product Check_Oxime Was the oxime intermediate pure and yield acceptable? Start->Check_Oxime Troubleshoot_Oxime Troubleshoot Oxime Synthesis: - Check base stoichiometry - Increase reaction time/temp - Optimize workup Check_Oxime->Troubleshoot_Oxime No Check_Carboxymethylation Review Carboxymethylation Step Check_Oxime->Check_Carboxymethylation Yes Base_Issue Was the oxime fully deprotonated? Check_Carboxymethylation->Base_Issue Base_Solution Solution: - Use fresh, strong base (e.g., NaH) - Ensure anhydrous conditions - Allow sufficient time for deprotonation Base_Issue->Base_Solution No Reagent_Issue Is the alkylating agent reactive enough? Base_Issue->Reagent_Issue Yes Reagent_Solution Solution: - Switch from chloroacetic acid to bromoacetic acid Reagent_Issue->Reagent_Solution No Workup_Issue Was the final workup performed correctly? Reagent_Issue->Workup_Issue Yes Workup_Solution Solution: - Ensure acidification to pH 2-3 before extraction to protonate the carboxylic acid Workup_Issue->Workup_Solution No

References

Technical Support Center: Optimizing Reaction Conditions for Carboxymethyl Oxyimino Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Carboxymethyl oxyimino acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis of this compound, also known as (Z)-2-((1-phenylethylidene)aminooxy)acetic acid, is typically a two-step process. The first step involves the formation of acetophenone oxime from acetophenone and hydroxylamine. The second step is the O-alkylation of the acetophenone oxime with a carboxymethylating agent, such as chloroacetic acid or its ester, in the presence of a base.

Q2: What are the critical parameters to control during the oximation step?

The key parameters for the synthesis of acetophenone oxime include reaction temperature, pH, and the molar ratio of reactants. The reaction of acetophenone with hydroxylamine hydrochloride is often carried out in the presence of a base to neutralize the liberated HCl.[1][2] Maintaining a slightly basic or neutral pH is crucial for optimal conversion.

Q3: What factors influence the yield and purity of the final product in the O-alkylation step?

The yield and purity of this compound are significantly influenced by the choice of base, solvent, temperature, and the nature of the carboxymethylating agent. A strong base is required to deprotonate the oxime's hydroxyl group, forming a more nucleophilic oximate anion. The solvent should be able to dissolve the reactants and be inert under the reaction conditions. Temperature control is essential to balance the reaction rate and minimize side reactions.

Q4: What are the common side reactions to be aware of?

During the O-alkylation step, potential side reactions include N-alkylation of the oxime, hydrolysis of the carboxymethylating agent (especially if an ester is used), and polymerization or decomposition of reactants and products under harsh conditions. The choice of a suitable base and reaction temperature can help minimize these side reactions.

Q5: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of both the oximation and O-alkylation reactions. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.

Q6: What are the recommended purification techniques for this compound?

The purification of the final product typically involves extraction, followed by crystallization or column chromatography. After the reaction, an aqueous workup is usually performed to remove inorganic salts and water-soluble impurities. Crystallization from a suitable solvent system is often effective for obtaining a pure product. If crystallization is challenging, silica gel column chromatography can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Acetophenone Oxime - Incomplete reaction. - Suboptimal pH. - Loss of product during workup.- Increase reaction time or temperature. - Ensure the reaction medium is neutral or slightly basic by adding a suitable base (e.g., sodium acetate, sodium hydroxide). - Optimize the extraction and purification steps to minimize product loss.
Low yield of this compound - Inefficient deprotonation of the oxime. - Poor nucleophilicity of the oximate. - Side reactions consuming the reactants. - Inappropriate solvent.- Use a stronger base (e.g., sodium hydride, potassium tert-butoxide) or increase the amount of base. - Consider using a phase-transfer catalyst to enhance the nucleophilicity of the oximate. - Lower the reaction temperature to minimize side reactions. - Select a solvent that effectively dissolves the reactants and is stable under the reaction conditions (e.g., DMF, DMSO, THF).
Formation of multiple products (observed by TLC/HPLC) - N-alkylation competing with O-alkylation. - Hydrolysis of the carboxymethylating agent. - Impurities in starting materials.- The use of aprotic polar solvents can favor O-alkylation. - Add the carboxymethylating agent slowly to the reaction mixture. - Ensure the carboxymethylating agent is anhydrous if using a moisture-sensitive base. - Purify starting materials before use.
Difficulty in isolating the final product - Product is highly soluble in the workup solvent. - Formation of an oil instead of a solid. - Emulsion formation during extraction.- Adjust the pH of the aqueous phase during workup to ensure the carboxylic acid is in its neutral form for efficient extraction into an organic solvent. - Try different crystallization solvents or use a co-solvent system. - If an oil forms, try triturating with a non-polar solvent to induce solidification. - To break emulsions, add brine or filter the mixture through a pad of celite.
Product decomposition - High reaction temperature. - Presence of strong acid or base during workup or storage.- Conduct the reaction at the lowest effective temperature. - Neutralize the reaction mixture carefully during workup. - Store the purified product in a cool, dry, and dark place.

Experimental Protocols

Synthesis of Acetophenone Oxime

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Water

Procedure:

  • Dissolve hydroxylamine hydrochloride in a mixture of ethanol and water in a round-bottom flask.

  • Add sodium acetate to the solution and stir until it dissolves.

  • Add acetophenone to the mixture.

  • Reflux the reaction mixture for 1-2 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to crystallize the product.

  • Filter the solid, wash with cold water, and dry to obtain acetophenone oxime.

Synthesis of this compound (O-alkylation)

Materials:

  • Acetophenone oxime

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous Dimethylformamide (DMF) or other suitable solvent

  • Ethyl chloroacetate or chloroacetic acid

  • Hydrochloric acid (for acidification)

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride in anhydrous DMF.

  • Cool the suspension in an ice bath.

  • Add a solution of acetophenone oxime in anhydrous DMF dropwise to the suspension.

  • Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the sodium oximate.

  • Add ethyl chloroacetate or chloroacetic acid dropwise to the reaction mixture at 0°C.

  • Allow the reaction to stir at room temperature or gently heat to 50-60°C for several hours, monitoring the progress by TLC.

  • After the reaction is complete, quench the reaction by carefully adding ice-cold water.

  • If an ester was used, hydrolyze the ester by adding a solution of sodium hydroxide and stirring at room temperature.

  • Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by crystallization or column chromatography.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Oximation cluster_step2 Step 2: O-Alkylation Acetophenone Acetophenone Reaction1 Oximation Acetophenone->Reaction1 Hydroxylamine Hydroxylamine HCl Hydroxylamine->Reaction1 Base1 Base (e.g., NaOAc) Base1->Reaction1 Acetophenone_Oxime Acetophenone Oxime Reaction1->Acetophenone_Oxime Carboxymethylating_Agent Carboxymethylating Agent (e.g., ClCH2COOH) Reaction2 O-Alkylation Carboxymethylating_Agent->Reaction2 Base2 Base (e.g., NaH) Base2->Reaction2 Final_Product Carboxymethyl oxyimino acetophenone Acetophenone_Oxime_Input->Reaction2 Reaction2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Product Yield Check_Step1 Check Oximation Step? Start->Check_Step1 Check_Step2 Check O-Alkylation Step? Start->Check_Step2 Incomplete_Oximation Incomplete Oximation Check_Step1->Incomplete_Oximation Suboptimal_pH Suboptimal pH Check_Step1->Suboptimal_pH Inefficient_Deprotonation Inefficient Deprotonation Check_Step2->Inefficient_Deprotonation Side_Reactions Side Reactions Check_Step2->Side_Reactions Solution1 Increase Reaction Time/Temp Incomplete_Oximation->Solution1 Solution2 Adjust pH to Neutral/Basic Suboptimal_pH->Solution2 Solution3 Use Stronger/More Base Inefficient_Deprotonation->Solution3 Solution4 Optimize Temperature Side_Reactions->Solution4

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Purification of Carboxymethyl Oxyimino Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Carboxymethyl oxyimino acetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude sample of this compound?

A1: Common impurities can originate from the starting materials, side reactions, or degradation of the product. Based on a likely synthetic route, such as the Williamson ether synthesis, potential impurities include:

  • Unreacted Starting Materials: Acetophenone oxime and chloroacetic acid (or its ester).

  • Side-Products: Products from the elimination reaction, which is a common side reaction in Williamson ether synthesis.[1][2][3][4]

  • Solvent Residues: Residual solvents used in the reaction or initial work-up.

  • Degradation Products: Oximes can be susceptible to hydrolysis, especially under acidic conditions.[5]

Q2: Which purification techniques are most suitable for this compound?

A2: The choice of purification technique depends on the nature and quantity of the impurities. Commonly employed methods include:

  • Acid-Base Extraction: This is particularly useful for separating the desired carboxylic acid product from neutral or basic impurities.[6][7][8][9] The carboxylic acid can be converted to its water-soluble salt with a weak base, washed with an organic solvent to remove impurities, and then re-acidified to precipitate the pure product.

  • Recrystallization: This is an effective method for removing small amounts of impurities from a solid product. The choice of solvent is critical for successful recrystallization.[10]

  • Column Chromatography: This technique is highly effective for separating compounds with different polarities. For a polar, aromatic compound like this compound, normal-phase chromatography with a polar stationary phase (e.g., silica gel) is often used.[11][12][13][14][15]

  • Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, especially on a smaller scale, reversed-phase HPLC can be employed.[16][17][18][19][20]

Q3: How can I monitor the purity of my sample during the purification process?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of a column chromatography separation and to assess the purity of fractions. High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the structure of the desired product and detect any remaining impurities.

Troubleshooting Guides

Problem 1: Low Yield After Purification
Possible Cause Suggested Solution
Product Loss During Extraction Ensure the pH is correctly adjusted during acid-base extraction to fully protonate or deprotonate the carboxylic acid, minimizing its solubility in the undesired phase.[8] Use multiple extractions with smaller volumes of solvent for better recovery.
Poor Recovery from Recrystallization The chosen solvent may be too good at dissolving the compound even at low temperatures. Try a different solvent or a solvent system (a mixture of a good solvent and a poor solvent).[10] Avoid using an excessive amount of solvent.
Product Adhering to the Column The mobile phase in your column chromatography may not be polar enough to elute your highly polar product. Gradually increase the polarity of the eluent. Adding a small amount of acetic acid to the mobile phase can sometimes help in eluting carboxylic acids from silica gel.
Product Degradation If the purification process involves prolonged exposure to harsh pH conditions or high temperatures, your product might be degrading. Try to perform the purification steps quickly and at lower temperatures if possible.
Problem 2: Persistent Impurities After Purification
Possible Cause Suggested Solution
Co-elution in Column Chromatography The impurity may have a similar polarity to your product. Optimize the mobile phase by trying different solvent systems. A different stationary phase (e.g., alumina instead of silica gel) could also be effective.[13][14]
Co-crystallization The impurity may have a similar structure to your product, leading to its inclusion in the crystal lattice. A second recrystallization from a different solvent system might be necessary.
Incomplete Reaction A significant amount of starting material remains. Consider driving the initial reaction to completion or perform a preliminary purification step, like an acid-base wash, to remove the unreacted starting material before attempting chromatography or recrystallization.

Data Presentation

Table 1: Illustrative Purification of this compound by Different Methods.

Note: The following data are for illustrative purposes to demonstrate typical outcomes and are not based on specific experimental results for this molecule.

Purification Method Crude Purity (%) Final Purity (%) Yield (%)
Acid-Base Extraction759085
Recrystallization (Ethanol/Water)909870
Column Chromatography (Silica Gel)759965
Preparative HPLC95>99.950

Experimental Protocols

Protocol 1: General Acid-Base Extraction for Carboxylic Acids
  • Dissolve the crude product in an organic solvent like ethyl acetate.

  • Transfer the solution to a separatory funnel.

  • Extract the organic layer with a saturated aqueous solution of a weak base (e.g., sodium bicarbonate). Repeat the extraction 2-3 times.

  • Combine the aqueous layers. Any neutral or basic impurities will remain in the organic layer.

  • Slowly acidify the combined aqueous layers with a dilute acid (e.g., 1M HCl) until the product precipitates out.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water to remove any remaining salts.

  • Dry the purified product under vacuum.[6][8]

Protocol 2: General Recrystallization Procedure
  • In a flask, add a minimal amount of a suitable hot solvent to the crude solid until it just dissolves.

  • If there are insoluble impurities, perform a hot filtration to remove them.

  • Allow the solution to cool slowly to room temperature to allow for crystal formation.

  • Further cool the flask in an ice bath to maximize crystal precipitation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven.

Protocol 3: General Column Chromatography Procedure
  • Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase.

  • Pack a chromatography column with the slurry.

  • Dissolve the crude product in a minimal amount of the mobile phase and load it onto the top of the column.

  • Elute the column with the mobile phase, gradually increasing the polarity of the solvent system.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.[11][13][14][21]

Visualizations

PurificationWorkflow Crude Crude Product Extraction Acid-Base Extraction Crude->Extraction Remove major impurities Recrystallization Recrystallization Extraction->Recrystallization Further purification Column Column Chromatography Extraction->Column Alternative Pure Pure Product Recrystallization->Pure Column->Pure TroubleshootingTree Start Low Purity after Initial Purification CheckTLC Analyze by TLC/HPLC Start->CheckTLC MultipleSpots Multiple Spots/Peaks Present? CheckTLC->MultipleSpots SimilarPolarity Spots/Peaks Close Together? MultipleSpots->SimilarPolarity Yes ReRun Re-run with Optimized Conditions MultipleSpots->ReRun No (Single Impurity) ChangeMethod Change Purification Method (e.g., Recrystallization to Chromatography) SimilarPolarity->ChangeMethod No OptimizeColumn Optimize Chromatography (Solvent Gradient, Different Stationary Phase) SimilarPolarity->OptimizeColumn Yes Success High Purity Achieved ChangeMethod->Success OptimizeColumn->Success ReRun->Success

References

Technical Support Center: Synthesis of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of acetophenone derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to their experiments.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during the synthesis of acetophenone and its derivatives.

Problem IDQuestionPossible CausesSuggested Solutions
AP-SYN-001 Low or no yield in Friedel-Crafts acylation. 1. Inactive Catalyst: The Lewis acid (e.g., AlCl₃) is sensitive to moisture and can be deactivated. 2. Deactivated Aromatic Ring: The starting aromatic compound has strongly electron-withdrawing groups (e.g., -NO₂, -NR₃⁺).[1][2] 3. Reaction Temperature Too Low: The activation energy for the reaction has not been overcome. 4. Impure Reagents: Presence of water or other impurities in the solvent or starting materials.1. Use fresh, anhydrous Lewis acid. Handle it quickly in a dry environment (e.g., glove box or under an inert atmosphere). 2. Friedel-Crafts acylation is not suitable for strongly deactivated rings.[1][2] Consider an alternative synthetic route. 3. Gradually increase the reaction temperature. For many Friedel-Crafts acylations, heating under reflux (e.g., at 60°C) is necessary to complete the reaction.[3] 4. Ensure all glassware is thoroughly dried. Use anhydrous solvents and purify starting materials if necessary.
AP-SYN-002 Formation of multiple products (polyacylation). Although less common than in Friedel-Crafts alkylation, polyacylation can occur if the aromatic ring is highly activated or if the reaction conditions are too harsh. The acyl group is deactivating, which usually prevents further acylation.1. Use a stoichiometric amount of the acylating agent. 2. Control the reaction temperature; avoid excessive heating. 3. The acyl group deactivates the ring, making a second substitution less likely.[4]
AP-SYN-003 Incorrect isomer formation (e.g., ortho instead of para). The directing effect of substituents on the aromatic ring determines the position of acylation. Steric hindrance can also play a significant role, often favoring the para product over the ortho.[5]1. Review the electronic properties of the substituents on your starting material. Electron-donating groups are typically ortho, para-directing. 2. Consider the steric bulk of the directing group and the incoming acyl group. Larger groups will favor para substitution to minimize steric hindrance.
AP-SYN-004 Difficult workup: persistent emulsions or colored product. 1. Emulsions: Formation of aluminum salts during the aqueous quench can lead to stable emulsions. 2. Colored Product: Incomplete decomposition of the aluminum chloride-ketone complex can result in a colored product.1. To break up aluminum salts, consider quenching the reaction with a dilute acid solution (e.g., 3M HCl) and heating gently.[6] 2. Ensure thorough washing with dilute acid and then water during the workup to completely break down the complex. Washing with a dilute NaOH solution can also help remove acidic impurities.[7]
AP-SYN-005 Low yield in ethylbenzene oxidation. 1. Low Conversion: The reaction may not have proceeded to completion. 2. Over-oxidation: The desired acetophenone can be further oxidized to byproducts like benzoic acid.[8][9] 3. Catalyst Deactivation: The catalyst may have lost its activity during the reaction.1. Optimize reaction time and temperature. For example, at 80°C, a reaction time of 150 minutes can yield 74% selectivity for acetophenone.[8] 2. Carefully control the amount of oxidant and the reaction temperature to maximize selectivity for acetophenone.[9] 3. Consider catalyst regeneration or using a more robust catalyst system.

Frequently Asked Questions (FAQs)

Q1: Why is my Friedel-Crafts acylation reaction not starting?

A1: The most common reason for a Friedel-Crafts acylation failing to initiate is the deactivation of the Lewis acid catalyst, typically aluminum chloride (AlCl₃), by moisture. Ensure that your glassware is oven-dried and cooled under a dry atmosphere, and that your solvent and reagents are anhydrous. Another possibility is that your aromatic substrate is too deactivated due to the presence of strongly electron-withdrawing groups.[1][2]

Q2: How can I minimize the formation of the ortho-isomer in favor of the para-isomer?

A2: The formation of the para-isomer is often favored due to steric hindrance, especially when the substituent already on the ring or the incoming acyl group is bulky. Running the reaction at a lower temperature can sometimes increase the selectivity for the para product, as the transition state leading to the more sterically hindered ortho product will have a higher activation energy.

Q3: What is the purpose of quenching the Friedel-Crafts reaction mixture with ice and hydrochloric acid?

A3: The workup with ice and concentrated hydrochloric acid serves two main purposes. Firstly, it quenches the reaction by decomposing any unreacted acyl chloride or acetic anhydride. Secondly, and more importantly, it hydrolyzes the aluminum chloride complex that forms with the product ketone.[7] This liberates the free ketone and makes the aluminum salts water-soluble, allowing for their removal during the aqueous extraction.

Q4: I observe a significant amount of benzoic acid as a byproduct in my ethylbenzene oxidation. How can I avoid this?

A4: The formation of benzoic acid is due to the over-oxidation of acetophenone. To minimize this, you can try lowering the reaction temperature, reducing the concentration of the oxidizing agent, or decreasing the reaction time.[8][9] Careful monitoring of the reaction progress by techniques like TLC or GC can help you determine the optimal point to stop the reaction.

Q5: Can I use a catalytic amount of Lewis acid in a Friedel-Crafts acylation?

A5: Generally, a stoichiometric amount or even a slight excess of the Lewis acid is required in Friedel-Crafts acylation. This is because the product ketone is a Lewis base and forms a stable complex with the Lewis acid catalyst.[10] This complexation deactivates the catalyst, preventing it from participating further in the reaction. Therefore, at least one equivalent of the catalyst per equivalent of the ketone product is needed.

Data Presentation

Isomer Distribution in Friedel-Crafts Acylation of Toluene

The acylation of toluene with benzoyl chloride in a nitrobenzene solution at 25°C yields the following isomer distribution:

IsomerPercentage (%)
ortho-methylbenzophenone7.2
meta-methylbenzophenone1.1
para-methylbenzophenone91.7
Data sourced from[5]
Selectivity in the Oxidation of Ethylbenzene to Acetophenone

The selectivity of acetophenone formation from ethylbenzene oxidation is highly dependent on the reaction conditions.

Catalyst SystemTemperature (°C)Reaction TimeSelectivity for Acetophenone (%)Reference
Cobalt and bromide ions in acetic acid80150 min74[8]
Tubular gas-liquid reactor with O₂110-1206-7 min80-84[8][9]
Mn catalyst in supercritical CO₂Not specifiedNot specified98[11]
Pd nanoparticles on g-C₃N₄–rGONot specifiedNot specified97[12]

Experimental Protocols

Protocol 1: Synthesis of Acetophenone via Friedel-Crafts Acylation

This protocol is adapted from established laboratory procedures.[7][13]

Materials:

  • Anhydrous benzene (40 mL, 0.45 mol)

  • Anhydrous aluminum trichloride (20.0 g, 0.15 mol)

  • Acetic anhydride (6.0 mL, 0.06 mol)

  • Concentrated hydrochloric acid

  • 5% Sodium hydroxide solution

  • Anhydrous magnesium sulfate

  • Diethyl ether (for extraction)

Procedure:

  • Set up a dry 250 mL three-necked flask equipped with a reflux condenser, a dropping funnel, and a calcium chloride drying tube. An outlet for HCl gas should be directed to a gas trap containing a dilute sodium hydroxide solution.

  • To the flask, add anhydrous benzene (40 mL) and anhydrous aluminum trichloride (20 g).

  • From the dropping funnel, add acetic anhydride (6.0 mL) dropwise to the stirred mixture. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

  • After the addition is complete, heat the mixture in a water bath to maintain a gentle reflux for about 30 minutes, or until the evolution of HCl gas ceases.

  • Cool the reaction mixture to room temperature.

  • In a well-ventilated fume hood, slowly and carefully pour the reaction mixture into a beaker containing a mixture of 50 mL of concentrated hydrochloric acid and 50 g of crushed ice, with vigorous stirring.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Extract the aqueous layer twice with 20 mL portions of diethyl ether.

  • Combine the organic layers and wash successively with a 5% sodium hydroxide solution and then with water.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent (benzene and diethyl ether) by distillation.

  • Purify the crude acetophenone by fractional distillation, collecting the fraction boiling between 198-202°C.

Mandatory Visualizations

Friedel-Crafts Acylation: Main Reaction and a Key Side Reaction

G cluster_main Main Reaction: Friedel-Crafts Acylation cluster_side Side Reaction: Complexation with Product Benzene Benzene Intermediate Sigma Complex Benzene->Intermediate Attack AcylChloride Acyl Chloride (R-COCl) AcyliumIon Acylium Ion [R-C=O]⁺ AcylChloride->AcyliumIon + AlCl₃ LewisAcid AlCl₃ (Catalyst) AcyliumIon->Intermediate Acetophenone Acetophenone Derivative Intermediate->Acetophenone -H⁺, -AlCl₃ Product Acetophenone Derivative Complex Product-Catalyst Complex Product->Complex Catalyst AlCl₃ Catalyst->Complex Stoichiometric Reaction

Caption: Friedel-Crafts acylation pathway and catalyst complexation.

Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation

G Start Low or No Yield CheckCatalyst Is the Lewis Acid (e.g., AlCl₃) anhydrous and active? Start->CheckCatalyst CheckSubstrate Is the aromatic ring strongly deactivated? CheckCatalyst->CheckSubstrate Yes SolutionCatalyst Use fresh, anhydrous Lewis Acid. Handle under inert atmosphere. CheckCatalyst->SolutionCatalyst No CheckTemp Was the reaction heated sufficiently? CheckSubstrate->CheckTemp No SolutionSubstrate Consider alternative synthetic route. CheckSubstrate->SolutionSubstrate Yes CheckReagents Are reagents and solvents anhydrous? CheckTemp->CheckReagents Yes SolutionTemp Increase temperature or prolong reaction time. CheckTemp->SolutionTemp No SolutionReagents Dry solvents and purify reagents. CheckReagents->SolutionReagents No End Yield Improved CheckReagents->End Yes SolutionCatalyst->End SolutionSubstrate->End SolutionTemp->End SolutionReagents->End

Caption: Decision tree for troubleshooting low yield in Friedel-Crafts reactions.

References

"how to prevent byproduct formation with Carboxymethyl oxyimino acetophenone"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation during the synthesis of Carboxymethyl oxyimino acetophenone.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

The synthesis is typically a two-step process. The first step is the oximation of acetophenone with hydroxylamine hydrochloride in the presence of a base to form acetophenone oxime. The second step is the O-alkylation of the acetophenone oxime with a haloacetic acid, such as chloroacetic acid, in the presence of a base.

Q2: What are the most common byproducts observed during this synthesis?

Common byproducts can arise from both steps of the synthesis. These include:

  • Unreacted starting materials: Acetophenone and acetophenone oxime.

  • E/Z isomers of acetophenone oxime: While not technically byproducts, the presence of both isomers can complicate purification and subsequent reactions.[1][2]

  • N-alkylated product: Alkylation on the nitrogen atom of the oxime instead of the oxygen.

  • Beckmann rearrangement product: Under acidic conditions, acetophenone oxime can rearrange to form N-phenylacetamide.[3][4][5]

  • Hydrolysis products: Hydrolysis of the carboxymethyl group under harsh basic conditions.

  • Elimination byproducts: If using a sterically hindered base or secondary/tertiary alkyl halides (not the case for carboxymethylation, but a general consideration in Williamson ether-type syntheses).[2][6]

Q3: How can I minimize the formation of the Beckmann rearrangement product?

The Beckmann rearrangement is catalyzed by acid.[4][5][7] To prevent this, ensure that the reaction conditions for both the oximation and the O-alkylation steps are maintained under basic or neutral conditions. Avoid any acidic workup steps until the O-alkylation is complete.

Q4: Is the formation of E and Z isomers of the intermediate acetophenone oxime a concern?

Acetophenone oxime can form as a mixture of E and Z geometric isomers.[1] While both isomers will undergo O-alkylation, their different physical properties might affect crystallization and purification. For most applications, a mixture of isomers is carried forward to the next step. If a single isomer is required, chromatographic separation or specific crystallization techniques may be necessary.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of Acetophenone Oxime (Step 1) Incomplete reaction.- Increase reaction time and/or temperature. - Ensure the pH is appropriately basic (pH 8-10) to neutralize the HCl from hydroxylamine hydrochloride.
Low purity of starting materials.- Use purified acetophenone and hydroxylamine hydrochloride.
Presence of unreacted Acetophenone Oxime after Alkylation (Step 2) Insufficient base or alkylating agent.- Use a slight excess (1.1-1.2 equivalents) of both the base and chloroacetic acid.
Ineffective base.- Switch to a stronger base such as potassium hydroxide or sodium hydride. The use of a "super base" system like KOH in DMSO has been reported to be effective at room temperature.[8]
Low reaction temperature.- Gently heat the reaction mixture (40-60 °C), but monitor for potential byproduct formation.
Significant amount of N-phenylacetamide (Beckmann product) detected Acidic conditions.- Strictly maintain basic conditions throughout the reaction and workup. Use a non-acidic method for quenching the reaction (e.g., pouring into cold water).[3][4][5]
Isolation of an unexpected, isomeric byproduct Possible N-alkylation.- O-alkylation is generally favored over N-alkylation for oximes. However, to improve selectivity, consider using a phase-transfer catalyst (e.g., tetrabutylammonium bromide) which can enhance the nucleophilicity of the oxygen atom. The choice of solvent can also influence the O/N alkylation ratio; polar aprotic solvents like DMF or DMSO are often preferred.
Product degradation or hydrolysis Reaction conditions are too harsh.- Avoid excessively high temperatures or prolonged reaction times, especially in the presence of a strong base. - If hydrolysis of the carboxymethyl group is suspected, use milder basic conditions or protect the carboxylic acid as an ester and deprotect it in a separate step.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone Oxime (Intermediate)
  • Reagents and Setup:

    • Acetophenone (1.0 eq)

    • Hydroxylamine hydrochloride (1.2 eq)

    • Sodium acetate trihydrate (1.5 eq)

    • Ethanol and water

    • Round-bottom flask with a reflux condenser and magnetic stirrer.

  • Procedure:

    • Dissolve sodium acetate trihydrate in water in the round-bottom flask.

    • Add hydroxylamine hydrochloride and stir until dissolved.

    • Add ethanol, followed by acetophenone.

    • Heat the mixture to reflux and maintain for 1-2 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and dry to obtain acetophenone oxime.

Protocol 2: O-Alkylation to form this compound
  • Reagents and Setup:

    • Acetophenone oxime (1.0 eq)

    • Chloroacetic acid (1.1 eq)

    • Potassium hydroxide (2.2 eq)

    • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

    • Round-bottom flask with a magnetic stirrer and nitrogen inlet.

  • Procedure:

    • Dissolve acetophenone oxime in DMF or DMSO in the round-bottom flask under a nitrogen atmosphere.

    • Add powdered potassium hydroxide portion-wise while stirring.

    • In a separate flask, dissolve chloroacetic acid in a small amount of the reaction solvent and add it dropwise to the reaction mixture.

    • Stir the reaction at room temperature or gentle warming (40-50 °C) for 4-6 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into cold water.

    • Acidify the aqueous solution with dilute HCl to a pH of 2-3 to precipitate the product.

    • Filter the precipitate, wash thoroughly with water, and dry.

    • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Quantitative Data Summary

The following tables provide typical reaction parameters. Optimal conditions should be determined empirically for each specific experimental setup.

Table 1: Oximation of Acetophenone

ParameterValueNotes
Temperature 60-80 °C (Reflux)Higher temperatures can speed up the reaction but may lead to impurities.
Reaction Time 1-3 hoursMonitor by TLC for disappearance of acetophenone.
pH 8-10Crucial for neutralizing HCl and facilitating the reaction.
Typical Yield 85-95%Generally a high-yielding reaction.

Table 2: O-Alkylation of Acetophenone Oxime

ParameterBase/Solvent SystemTemperatureTypical YieldKey Byproducts
Condition A NaOH / Water-Toluene (with PTC)40-60 °C70-85%Unreacted oxime, minor hydrolysis
Condition B KOH / DMSORoom Temp - 40 °C80-90%Unreacted oxime
Condition C NaH / DMF0 °C to Room Temp85-95%Requires anhydrous conditions

Visualizations

Synthesis_Pathway Acetophenone Acetophenone Acetophenone_Oxime Acetophenone Oxime (E/Z isomers) Acetophenone:e->Acetophenone_Oxime:w Step 1: Oximation Final_Product Carboxymethyl oxyimino acetophenone Acetophenone_Oxime:e->Final_Product:w Step 2: O-Alkylation reagent1 NH2OH·HCl, Base (e.g., NaOAc) reagent2 ClCH2COOH, Base (e.g., KOH)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow decision decision issue issue solution solution start Analyze Crude Product decision1 decision1 start->decision1 Low Conversion? issue1 Unreacted Starting Material decision1->issue1 Yes decision2 Unexpected Peaks by NMR/LCMS? decision1->decision2 No solution1 Increase reaction time/temp. Check reagent stoichiometry. Use stronger base. issue1->solution1 Troubleshoot issue2 Potential Byproducts decision2->issue2 Yes end Proceed to Purification decision2->end No decision3 decision3 issue2->decision3 Isomeric with product? solution2 Check for N-alkylation. Optimize solvent/PTC. decision3->solution2 Yes decision4 Matches Beckmann product? decision3->decision4 No solution3 Ensure basic conditions. Avoid acidic workup. decision4->solution3 Yes solution4 Consider other side reactions (e.g., hydrolysis). decision4->solution4 No

References

Technical Support Center: Scaling Up the Production of Carboxymethyl Oxyimino Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in scaling up the production of Carboxymethyl oxyimino acetophenone.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in Oximation Step - Incomplete reaction due to insufficient mixing or reaction time.- Suboptimal pH for oxime formation.- Degradation of hydroxylamine at elevated temperatures.- Improve agitation to ensure proper mixing of reactants, especially in larger vessels.- Monitor reaction progress using TLC or HPLC and extend reaction time if necessary.- Maintain the pH of the reaction mixture within the optimal range for oximation (typically slightly acidic to neutral).- Ensure controlled temperature management to avoid overheating.
Low Yield in Etherification Step - Incomplete deprotonation of the oxime.- Competing E2 elimination reaction, especially with secondary alkyl halides.[1] - Hydrolysis of the alkylating agent (e.g., chloroacetic acid).- Use a sufficiently strong base (e.g., sodium hydride, potassium hydroxide) to ensure complete formation of the oximate anion.- Employ a primary alkyl halide as the alkylating agent to minimize elimination.[2][3]- Ensure anhydrous conditions to prevent hydrolysis of the alkylating agent.
Formation of N-Alkylated Impurity - The oximate anion is an ambident nucleophile, allowing for both O- and N-alkylation.[4]- The choice of solvent can influence the selectivity. Polar aprotic solvents like DMF or DMSO may favor O-alkylation.- Using a phase-transfer catalyst can enhance the rate of O-alkylation.[5][6][7]- Modifying the leaving group on the alkylating agent can also affect the N/O alkylation ratio.[8]
Poor Heat Dissipation in Large Reactors - The surface area-to-volume ratio decreases as the reactor size increases, leading to inefficient heat removal.[9]- Implement a more efficient cooling system for the reactor.- Control the rate of addition of exothermic reagents.- Use a solvent with a higher boiling point to allow for higher reaction temperatures without excessive pressure buildup.
Mixing Inhomogeneity at Scale - Inadequate agitation in large reactors can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Select an appropriate impeller design and agitation speed for the reactor volume and viscosity of the reaction mixture.- Use baffles in the reactor to improve mixing efficiency.- Consider using a continuous flow reactor for better control over mixing and heat transfer.[10]
Difficult Product Isolation and Purification - The product is an organic acid, which may be soluble in both organic and aqueous phases depending on the pH.- High viscosity of the reaction mixture can complicate filtration or phase separation.- Acidify the reaction mixture to protonate the carboxylic acid, making it less water-soluble and easier to extract into an organic solvent.- For purification, consider crystallization from a suitable solvent system (e.g., cyclohexane) as an alternative to column chromatography for large quantities.[11]- If the product is an oil, consider converting it to a salt to facilitate isolation by precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The synthesis is typically a two-step process. First, acetophenone is reacted with hydroxylamine to form acetophenone oxime. Second, the acetophenone oxime is O-alkylated using a haloacetic acid (like chloroacetic acid) or its ester, typically under basic conditions, in a reaction analogous to the Williamson ether synthesis.[2][3]

Q2: How can I improve the efficiency of the O-alkylation step when scaling up?

A2: Using a phase-transfer catalyst (PTC) such as a quaternary ammonium salt can significantly improve the reaction rate and yield.[5][6][7] PTCs facilitate the transfer of the oximate anion from the aqueous or solid phase to the organic phase where the alkylating agent is, thus accelerating the reaction under milder conditions.[5][6]

Q3: What are the main byproducts to watch out for during scale-up?

A3: The primary byproduct of concern is the N-alkylated isomer.[4] Additionally, if using a strong base with a sterically hindered alkylating agent, elimination reactions can lead to the formation of alkene byproducts.[1] Unreacted starting materials (acetophenone oxime) and hydrolyzed alkylating agent (glycolic acid) can also be present as impurities.

Q4: What are the key safety considerations when scaling up this synthesis?

A4: Both the oximation and the Williamson ether synthesis can be exothermic. Proper temperature control and monitoring are crucial to prevent thermal runaways, especially in large reactors where heat dissipation is less efficient.[9] Hydroxylamine and some strong bases are hazardous and should be handled with appropriate personal protective equipment and engineering controls. A thorough hazard analysis should be conducted before scaling up.[12]

Q5: How does the choice of base affect the Williamson ether synthesis step?

A5: A strong base is required to deprotonate the oxime's hydroxyl group to form the nucleophilic oximate. Common bases include sodium hydroxide, potassium hydroxide, or sodium hydride. The choice of base can influence the reaction rate and the formation of byproducts. For example, using a very strong base like sodium hydride in an aprotic solvent ensures complete deprotonation but requires careful handling due to its reactivity with water.

Q6: Can I use an ester of chloroacetic acid instead of the acid itself for the alkylation?

A6: Yes, using an ester like ethyl chloroacetate is a common variation. This would be followed by a subsequent hydrolysis step to obtain the final carboxylic acid product. This approach can sometimes offer advantages in terms of solubility and reactivity.

Quantitative Data

The following tables provide illustrative data on how reaction parameters can affect yield and purity during the scale-up process. Note: This data is for illustrative purposes and may not represent optimized conditions.

Table 1: Effect of Scale on Oximation of Acetophenone

ParameterLab Scale (100 mL)Pilot Scale (10 L)Production Scale (100 L)
Acetophenone (moles) 0.110100
Hydroxylamine HCl (molar eq.) 1.21.21.15
Base (e.g., NaOAc) (molar eq.) 1.51.51.4
Temperature (°C) 808075
Reaction Time (h) 246
Yield (%) 959288
Purity (by HPLC, %) >999897

Table 2: Effect of Catalyst on O-Alkylation of Acetophenone Oxime at Pilot Scale (10 L)

ParameterNo CatalystPhase-Transfer Catalyst (TBAB*)
Acetophenone Oxime (moles) 55
Chloroacetic Acid (molar eq.) 1.51.2
Base (e.g., KOH) (molar eq.) 3.02.5
Temperature (°C) 10070
Reaction Time (h) 126
Yield (%) 6585
O/N Alkylation Ratio 10:125:1
Purity (by HPLC, %) 9097

*TBAB: Tetrabutylammonium bromide

Experimental Protocols

Synthesis of Acetophenone Oxime (Pilot Scale)
  • Reactor Setup: Charge a 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet with acetophenone (1.2 kg, 10 mol) and ethanol (8 L).

  • Reagent Addition: In a separate vessel, dissolve hydroxylamine hydrochloride (834 g, 12 mol) and sodium acetate (1.23 kg, 15 mol) in water (4 L).

  • Reaction: Slowly add the aqueous solution to the reactor containing the acetophenone solution over 30 minutes with good agitation.

  • Heating and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 4 hours. Monitor the reaction progress by TLC or HPLC until the acetophenone is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly add the reaction mixture to 20 L of cold water with stirring.

  • Isolation: Filter the precipitated solid, wash with cold water (3 x 2 L), and dry under vacuum at 50°C to yield acetophenone oxime.

Synthesis of this compound (Pilot Scale)
  • Reactor Setup: Charge the 20 L reactor with acetophenone oxime (675 g, 5 mol), toluene (10 L), and tetrabutylammonium bromide (80.5 g, 0.25 mol).

  • Base Addition: Prepare a solution of potassium hydroxide (700 g, 12.5 mol) in water (2 L) and add it to the reactor.

  • Alkylating Agent Addition: Slowly add a solution of chloroacetic acid (567 g, 6 mol) in water (1 L) to the reaction mixture over 1 hour, maintaining the temperature below 80°C.

  • Reaction: Heat the mixture to 70°C and stir vigorously for 6 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Cool the reaction to room temperature and separate the aqueous and organic layers.

  • Extraction and Acidification: Wash the organic layer with water (2 x 2 L). Extract the combined aqueous layers with toluene (2 L). Combine all organic layers.

  • Isolation and Purification: Cool the combined organic layers and slowly acidify with concentrated HCl to pH 2-3 to precipitate the product. Filter the solid, wash with cold toluene and then water.

  • Drying: Dry the product under vacuum at 60°C. For higher purity, the crude product can be recrystallized from a suitable solvent like an ethanol/water mixture or cyclohexane.[11]

Visualizations

experimental_workflow cluster_oximation Step 1: Oximation cluster_alkylation Step 2: O-Alkylation A Acetophenone + Ethanol in Reactor C Reaction at Reflux (80°C, 4h) A->C B Hydroxylamine HCl + NaOAc in Water B->C D Precipitation in Water C->D E Filtration & Drying D->E F Acetophenone Oxime E->F G Acetophenone Oxime + Toluene + PTC in Reactor F->G Transfer to next step J Reaction (70°C, 6h) G->J H Aqueous KOH H->J I Aqueous Chloroacetic Acid I->J K Phase Separation J->K L Acidification & Precipitation K->L M Filtration, Washing & Drying L->M N Final Product M->N

Caption: Workflow for the two-step synthesis of this compound.

troubleshooting_logic Start Low Yield in Alkylation Step CheckPurity Check Purity of Acetophenone Oxime Start->CheckPurity CheckByproducts Analyze for N-Alkylation & Elimination CheckPurity->CheckByproducts Pure PurifyOxime Repurify Starting Material CheckPurity->PurifyOxime Impure OptimizeBase Optimize Base/ Solvent System CheckByproducts->OptimizeBase N-Alkylation Detected UsePTC Introduce Phase Transfer Catalyst CheckByproducts->UsePTC Slow Reaction/ Low Conversion End2 Yield Improved OptimizeBase->End2 UsePTC->End2 End Yield Improved PurifyOxime->End

Caption: Troubleshooting logic for addressing low yield in the O-alkylation step.

References

Technical Support Center: Reactions Involving Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common reactions involving acetophenone. It is designed for researchers, scientists, and drug development professionals to address specific issues encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Sodium Borohydride Reduction of Acetophenone

Q1: My sodium borohydride reduction of acetophenone is incomplete, and I still see starting material on my TLC plate. What are the possible causes and solutions?

A1: Incomplete reduction can be due to several factors:

  • Insufficient Reducing Agent: While theoretically one mole of NaBH₄ can reduce four moles of ketone, in practice, an excess is often used to ensure complete reaction.[1][2][3] If you used a stoichiometric amount, consider increasing it to 1.5-2.0 equivalents.

  • Reagent Quality: Sodium borohydride can decompose over time, especially if exposed to moisture. Use a fresh bottle of NaBH₄ or test the activity of your current batch.

  • Reaction Time: While the reaction is often rapid, ensure you have allowed sufficient time for completion. Monitoring the reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 5-10 minutes) can help determine the optimal reaction time.[4]

  • Temperature: The reaction is typically performed at room temperature or in an ice bath to control the exothermic nature of the reaction.[1][5] If the temperature is too low, the reaction rate may be significantly reduced.

Control Experiment: To test the viability of your sodium borohydride, run a small-scale control reaction with a more reactive aldehyde, which should be reduced more rapidly.[1]

Q2: I am observing side products in my sodium borohydride reduction. What are they and how can I avoid them?

A2: A common side reaction is the hydrolysis of sodium borohydride by the solvent, which generates hydrogen gas.[1]

  • Solvent Choice: Using an anhydrous solvent can minimize this side reaction. Methanol or ethanol are commonly used.[1][4]

  • pH Control: The workup typically involves the addition of acid to quench the excess borohydride.[5] Ensure this is done carefully and at a low temperature to avoid any acid-catalyzed side reactions of the product alcohol.

Aldol Condensation of Acetophenone with Benzaldehyde

Q3: My aldol condensation reaction is giving a low yield of the chalcone product. What can I do to improve it?

A3: Low yields in aldol condensations can often be attributed to the following:

  • Reaction Conditions: The reaction is base-catalyzed. Ensure the concentration of your base (e.g., NaOH or KOH) is appropriate.[6] Some procedures call for solid NaOH and grinding the reactants together in a solvent-free reaction, which can lead to high yields.[7]

  • Reaction Time and Temperature: The reaction is often stirred at room temperature.[8] Insufficient reaction time can lead to incomplete conversion. Heating can sometimes be employed, but it may also promote side reactions.[8]

  • Purity of Reactants: Ensure your acetophenone and benzaldehyde are pure. Impurities can interfere with the reaction.

  • Product Precipitation: The chalcone product often precipitates from the reaction mixture. Ensure complete precipitation by adding ice water and scratching the flask if necessary.[9]

Control Experiment: To ensure your benzaldehyde is not the limiting factor, you can run the reaction with a slight excess of benzaldehyde. Since benzaldehyde cannot self-condense as it lacks α-hydrogens, this can help drive the reaction to completion.[10]

Q4: I am getting a mixture of products in my aldol condensation. How can I improve the selectivity?

A4: The formation of multiple products can occur if the ketone can self-condense. However, in the case of acetophenone reacting with benzaldehyde, the crossed aldol condensation is generally favored.[10]

  • Choice of Reactants: Benzaldehyde lacks α-hydrogens and cannot form an enolate, preventing self-condensation. Ketones like acetophenone do not readily self-condense in aqueous base.[10] This inherent selectivity is a key advantage of this specific reaction.

  • Order of Addition: While less critical in this specific reaction, for other aldol condensations, the order of addition of reactants and base can influence the product distribution.

Grignard Reaction of Acetophenone

Q5: My Grignard reaction with acetophenone is not working, or the yield is very low. What are the common pitfalls?

A5: Grignard reactions are notoriously sensitive to reaction conditions:

  • Moisture: Grignard reagents are highly reactive with water. All glassware must be rigorously dried (e.g., flame-dried or oven-dried), and anhydrous solvents (typically diethyl ether or THF) must be used.[11][12]

  • Magnesium Activation: The magnesium turnings may have an oxide layer that prevents the reaction from initiating. Adding a small crystal of iodine can help activate the magnesium.[12][13]

  • Purity of Alkyl Halide: The alkyl halide used to form the Grignard reagent must be pure and dry.

  • Temperature Control: The formation of the Grignard reagent is exothermic. The reaction with the ketone should also be controlled, often by adding the ketone solution dropwise at a low temperature.[14]

Control Experiment: Before adding the acetophenone, you can titrate a small aliquot of your prepared Grignard reagent to determine its concentration and confirm its successful formation.

Q6: I am observing the formation of a significant amount of biphenyl as a side product in my Grignard reaction. How can I minimize this?

A6: The formation of biphenyl is a result of a Wurtz-type coupling reaction between the Grignard reagent and unreacted alkyl halide.

  • Slow Addition: Add the alkyl halide slowly to the magnesium turnings to maintain a low concentration of the halide in the presence of the forming Grignard reagent.

  • Solvent: THF can sometimes favor the formation of the Grignard reagent over side reactions compared to diethyl ether.[15]

Wittig Reaction of Acetophenone

Q7: My Wittig reaction with acetophenone is not proceeding to completion. What should I check?

A7: Incomplete Wittig reactions can be due to several factors:

  • Ylide Formation: The phosphonium ylide is generated by treating a phosphonium salt with a strong base. Ensure the base you are using (e.g., n-butyllithium, sodium hydride) is strong enough and fresh.

  • Reaction Conditions: The reaction is typically carried out under anhydrous and inert conditions.

  • Steric Hindrance: Acetophenone is a ketone, which is generally less reactive than aldehydes in Wittig reactions due to steric hindrance. Longer reaction times or gentle heating might be necessary.

Control Experiment: To verify the activity of your ylide, you can perform a control reaction with a more reactive aldehyde, such as benzaldehyde.

Q8: I am getting a mixture of E and Z isomers in my Wittig reaction. How can I control the stereoselectivity?

A8: The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide:

  • Stabilized Ylides: Ylides with electron-withdrawing groups (e.g., an ester group) are more stable and generally lead to the formation of the (E)-alkene as the major product.[16]

  • Non-stabilized Ylides: Ylides with alkyl or aryl groups are less stable and typically yield the (Z)-alkene as the major product.[16]

  • Reaction Conditions: The presence of lithium salts can affect the stereochemical outcome. Salt-free conditions often provide higher Z-selectivity with non-stabilized ylides.[16]

Quantitative Data Summary

Table 1: Yields for the Reduction of Acetophenone Derivatives

SubstrateCatalystSolventTemperature (°C)Time (h)Yield (%)Reference
4-NitroacetophenoneFe₂₅Ru₇₅@SILP-1751692[17]
4-AminoacetophenoneFe₂₅Ru₇₅@SILP-1751697[17]
Acetophenone[MenQu]ClEthanol25-88.6[18]

Table 2: Aldol Condensation of Acetophenone with Substituted Benzaldehydes

AldehydeProductRecrystallization SolventMelting Point (°C)Reference
Piperonaldehyde3,4-Methylenedioxychalcone95% Ethanol122[10]
p-Anisaldehyde4-Methoxychalcone95% Ethanol74[10]
3-Nitrobenzaldehyde3-NitrochalconeMethanol146[10]

Table 3: One-Pot Aqueous Wittig Reaction Yields and E:Z Ratios

% YieldE:Z RatioReference
HCO₂Me46.595.5:4.5[19]
4-MeOCO₂Me54.999.8:0.2[19]
2-thienylCO₂Me55.893.1:6.9[19]
HCN56.958.8:41.2[19]

Experimental Protocols

Protocol 1: Sodium Borohydride Reduction of Acetophenone[1][5]
  • Dissolve 0.35 g of sodium borohydride in 14 mL of methanol in a 250 mL round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0°C.

  • Slowly add 1 g of acetophenone to the stirred solution.

  • Continue stirring in the ice bath for 10 minutes.

  • Monitor the reaction progress using TLC (e.g., with a 4:1 hexane:ethyl acetate eluent).

  • Once the reaction is complete, carefully add 3M HCl dropwise to quench the excess NaBH₄ until the evolution of hydrogen gas ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent to obtain the crude 1-phenylethanol.

Protocol 2: Aldol Condensation of Acetophenone with Benzaldehyde[7][9]
  • In a mortar, grind together 1.0 mL of acetophenone, 1.0 mL of benzaldehyde, and one pellet of solid NaOH (approximately 0.2 g) for 10 minutes.

  • The reaction mixture will become a yellow paste.

  • Add 10 mL of ice-cold water to the mortar and continue to grind to break up the solid.

  • Collect the solid product by suction filtration and wash thoroughly with cold water.

  • Recrystallize the crude chalcone from 95% ethanol to obtain the purified product.

Protocol 3: Grignard Reaction of Phenylmagnesium Bromide with Acetophenone[20][21]

Note: This reaction must be conducted under strictly anhydrous conditions using dried glassware and anhydrous solvents.

  • Preparation of the Grignard Reagent:

    • Place 0.24 g of magnesium turnings in a flame-dried 100 mL round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • Prepare a solution of 1.57 g of bromobenzene in 10 mL of anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the bromobenzene solution to the magnesium. The reaction should initiate (disappearance of iodine color, bubbling). If not, gently warm the flask.

    • Once initiated, add the remaining bromobenzene solution dropwise to maintain a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Acetophenone:

    • Prepare a solution of 1.20 g of acetophenone in 10 mL of anhydrous diethyl ether.

    • Cool the Grignard reagent in an ice bath.

    • Add the acetophenone solution dropwise with stirring.

    • After the addition is complete, stir the reaction mixture at room temperature for 30 minutes.

  • Workup:

    • Pour the reaction mixture slowly onto crushed ice containing 10 mL of 10% sulfuric acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude 1,1-diphenylethanol.

Protocol 4: Wittig Reaction of Acetophenone with a Stabilized Ylide[22]

Note: This reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Ylide Generation:

    • In a flame-dried flask, suspend 1.1 equivalents of methyl (triphenylphosphoranylidene)acetate in anhydrous THF.

  • Reaction with Acetophenone:

    • Add 1.0 equivalent of acetophenone to the ylide suspension at room temperature.

    • Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require several hours for completion.

  • Workup:

    • Once the reaction is complete, remove the THF under reduced pressure.

    • Add pentane or a mixture of hexane and ethyl acetate to the residue to precipitate the triphenylphosphine oxide.

    • Filter off the triphenylphosphine oxide and wash with cold pentane.

    • Concentrate the filtrate to obtain the crude alkene product.

    • Purify the product by column chromatography on silica gel.

Visualizations

Experimental_Workflow_Sodium_Borohydride_Reduction start Start dissolve_nabh4 Dissolve NaBH4 in Methanol start->dissolve_nabh4 cool_solution Cool to 0°C dissolve_nabh4->cool_solution add_acetophenone Add Acetophenone Dropwise cool_solution->add_acetophenone stir_reaction Stir for 10 min at 0°C add_acetophenone->stir_reaction monitor_tlc Monitor by TLC stir_reaction->monitor_tlc monitor_tlc->stir_reaction Incomplete quench_reaction Quench with HCl monitor_tlc->quench_reaction Complete remove_solvent Remove Methanol quench_reaction->remove_solvent extract_product Extract with Diethyl Ether remove_solvent->extract_product dry_and_evaporate Dry and Evaporate Solvent extract_product->dry_and_evaporate end Obtain 1-Phenylethanol dry_and_evaporate->end

Caption: Workflow for the sodium borohydride reduction of acetophenone.

Aldol_Condensation_Workflow start Start mix_reactants Grind Acetophenone, Benzaldehyde, and NaOH start->mix_reactants add_water Add Ice-Cold Water mix_reactants->add_water filter_solid Collect Solid by Suction Filtration add_water->filter_solid wash_solid Wash with Cold Water filter_solid->wash_solid recrystallize Recrystallize from 95% Ethanol wash_solid->recrystallize end Obtain Pure Chalcone recrystallize->end

Caption: Workflow for the solvent-free aldol condensation.

Troubleshooting_Guide start Low Yield or Incomplete Reaction check_reagents Check Reagent Purity and Stoichiometry start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Verify Reaction Conditions (T, t) conditions_ok Conditions OK? check_conditions->conditions_ok check_workup Review Workup Procedure workup_ok Workup OK? check_workup->workup_ok side_reactions Investigate Potential Side Reactions reagents_ok->check_conditions Yes optimize_reagents Use Fresh Reagents/ Adjust Stoichiometry reagents_ok->optimize_reagents No conditions_ok->check_workup Yes optimize_conditions Optimize Temperature or Reaction Time conditions_ok->optimize_conditions No workup_ok->side_reactions Yes optimize_workup Modify Extraction/ Purification workup_ok->optimize_workup No

Caption: Logical troubleshooting guide for acetophenone reactions.

References

Technical Support Center: Asymmetric Synthesis of Acetophenone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the asymmetric synthesis of acetophenone derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the asymmetric synthesis of acetophenone derivatives?

The synthesis of single-enantiomer chiral alcohols from acetophenone derivatives is crucial for the pharmaceutical industry, as different enantiomers can have varied biological activities.[1][2] Key challenges include:

  • Achieving High Enantioselectivity: Obtaining a high enantiomeric excess (ee) is often the main goal and can be sensitive to subtle changes in reaction conditions.[3]

  • Catalyst Deactivation: Homogeneous catalysts, particularly ruthenium complexes, can deactivate during the reaction, leading to low conversions or long reaction times.[4][5]

  • Reaction Optimization: The performance of the synthesis is highly dependent on multiple parameters, including solvent, base, temperature, and pressure, requiring careful optimization.[6][7]

  • Substrate Scope: A catalyst that works well for acetophenone may not be as effective for its substituted derivatives due to steric and electronic effects.[8]

  • Purification: Separating the chiral alcohol product from the remaining substrate, byproducts, and catalyst residues can be challenging.

Q2: What are the main catalytic strategies for the asymmetric reduction of acetophenones?

There are three primary approaches to catalytic asymmetric reduction:

  • Asymmetric Hydrogenation: This method uses molecular hydrogen (H₂) as the hydrogen source, typically under pressure, with a chiral metal catalyst (e.g., Ru, Ir, Rh complexes).[4][6] It is a highly atom-economical process.

  • Asymmetric Transfer Hydrogenation (ATH): ATH utilizes a hydrogen donor molecule, most commonly 2-propanol or formic acid, to transfer hydrogen to the ketone.[9] This approach avoids the need for high-pressure hydrogenation equipment, simplifying the experimental setup.[9]

  • Biocatalysis/Enzymatic Reduction: This strategy employs whole cells (e.g., yeast, bacteria) or isolated enzymes (ketoreductases) as catalysts.[10][11] Biocatalysis can offer extremely high enantioselectivity under mild, environmentally friendly conditions.[11][12]

Q3: How does the choice of ligand affect the synthesis?

In metal-catalyzed reactions, the chiral ligand is fundamental for inducing asymmetry. The ligand's structure dictates the stereochemical outcome of the reaction.

  • Diamine Ligands: In many ruthenium catalysts, the diamine ligand has a major influence on the reaction rate and overall conversion.[4]

  • Bisphosphine Ligands: The bisphosphine ligand (e.g., P-Phos, Xyl-P-Phos) typically has a greater effect on the enantioselectivity (ee%).[4] Steric hindrance of substituents on the ligand's P-phenyl rings can severely affect enantioselectivity.[7]

Troubleshooting Guides

Problem 1: Low Enantiomeric Excess (ee%)

Q: My reaction is producing the chiral alcohol with low enantioselectivity. What factors should I investigate?

A: Low enantiomeric excess is a common issue that can often be resolved by systematically optimizing reaction conditions. Several factors influence stereoselectivity.

Troubleshooting Steps:

  • Temperature: Temperature is a critical parameter. Lowering the reaction temperature often increases enantioselectivity, although it may decrease the reaction rate.

  • Solvent: The polarity and coordinating ability of the solvent can impact the transition state of the reaction. Experiment with different solvents (e.g., alcoholic vs. non-polar). For iridium-catalyzed hydrogenations, ethanol has been shown to be highly effective.[7]

  • Base: The type and concentration of the base are crucial. For Ru-catalyzed hydrogenations, the base concentration can affect both the initial reaction rate and subsequent deactivation.[4] For some iridium catalysts, NaOH has proven superior to other inorganic or alkali metal alkoxide bases.[7] The cation (e.g., Na⁺ vs. K⁺) can also significantly influence the ee%.[7]

  • Ligand Choice: The structure of the chiral ligand is the primary determinant of enantioselectivity. If optimization of other parameters fails, consider screening different ligands with varying steric and electronic properties.[4][7]

  • Catalyst Loading: While less common, in some systems, the catalyst concentration can have a minor effect on the final ee%.

Troubleshooting Workflow for Low Enantioselectivity

G start Start: Low ee% temp Adjust Temperature (Often lower is better) start->temp check_ee Measure ee% temp->check_ee Run Experiment solvent Screen Solvents (e.g., EtOH, iPrOH, THF) solvent->check_ee Run Experiment base Optimize Base (Type and Concentration) base->check_ee Run Experiment ligand Screen Chiral Ligands ligand->check_ee Run Experiment check_ee->solvent No check_ee->base No check_ee->ligand No success Success: High ee% check_ee->success ee% Improved? Yes fail Problem Persists: Re-evaluate Catalyst System check_ee->fail No

Caption: A workflow for troubleshooting low enantioselectivity.

Problem 2: Poor Conversion or Slow Reaction Rate

Q: My reaction is not going to completion or is proceeding very slowly. What are the potential causes?

A: Poor conversion is often linked to catalyst activity, which can be hampered by deactivation or suboptimal reaction conditions.

Troubleshooting Steps:

  • Catalyst Deactivation: This is a significant issue, particularly with bisphosphine/diamine-Ru catalysts.[4] The active Ru-hydride species may decompose during the reaction.[4] Deactivation can sometimes be modeled as a first-order process.[4]

  • Base Concentration: The concentration of the base (e.g., t-BuOK, KOH) can significantly affect reaction rates. In some systems, higher base concentrations lead to faster initial rates but also faster deactivation.[4][5] An optimal concentration must be found.

  • Hydrogen Pressure (for Hydrogenation): Ensure the H₂ pressure is adequate and maintained throughout the reaction. For some systems, increasing the pressure can improve conversion.

  • Purity of Reagents: Ensure all reagents, especially the solvent (e.g., isopropanol) and substrate, are pure and dry. Water and other impurities can poison the catalyst.

  • Temperature: Increasing the temperature will generally increase the reaction rate, but be mindful of the potential negative impact on enantioselectivity.

  • Catalyst Activation Induction Period: Some catalyst systems require an induction period for activation before the catalytic production of the alcohol begins.[13] Ensure the reaction is monitored over a sufficient time period.

Catalyst Activation and Deactivation Pathway

G precat Precatalyst (e.g., Ru-Cl) active_cat Active Catalyst (e.g., Ru-Hydride) precat->active_cat Activation (Base, H₂/Donor) substrate_complex Catalyst-Substrate Complex active_cat->substrate_complex Substrate Binding (Acetophenone) deactivated_cat Deactivated Species active_cat->deactivated_cat Decomposition product_complex Catalyst-Product Complex substrate_complex->product_complex Hydrogen Transfer product_complex->active_cat Product Release G start Prepare Schlenk Flask (Under Argon) charge Charge Flask with Catalyst, Base, and Internal Standard start->charge solvent Add Anhydrous 2-Propanol charge->solvent substrate Add Acetophenone Substrate solvent->substrate react Stir at Set Temperature (e.g., 30°C) substrate->react monitor Monitor Reaction (Take Aliquots) react->monitor analyze Analyze Aliquots monitor->analyze gc GC Analysis for Conversion analyze->gc hplc Chiral HPLC for ee% analyze->hplc

References

Validation & Comparative

A Comparative Guide to Carboxymethyl oxyimino acetophenone and Other Oxime Derivatives for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide offers an objective comparison of Carboxymethyl oxyimino acetophenone and other oxime derivatives, supported by experimental data and detailed protocols. Oxime derivatives are a versatile class of compounds with a wide spectrum of biological activities, making them promising candidates in medicinal chemistry.

Oximes, characterized by the RR'C=NOH functional group, have garnered significant attention in drug discovery due to their diverse pharmacological properties, including antimicrobial, antifungal, anti-inflammatory, and anticancer activities. This guide focuses on this compound, an O-substituted oxime derivative of acetophenone, and provides a comparative analysis with other relevant oxime compounds.

Chemical Structures

Below are the chemical structures of this compound and representative acetophenone oxime derivatives.

  • This compound: The subject of this guide, featuring a carboxymethyl group attached to the oxime oxygen.

  • Acetophenone oxime: The parent compound for this series.

  • 4-Methylacetophenone oxime: A derivative with a methyl group at the para position of the phenyl ring.

  • 4-Hydroxyacetophenone oxime: A derivative with a hydroxyl group at the para position.

  • 4-Aminoacetophenone oxime: A derivative with an amino group at the para position.

  • 4-Nitroacetophenone oxime: A derivative with a nitro group at the para position.

Comparative Biological Activity

While specific experimental data for the biological activities of this compound is not extensively available in the public domain, this section presents a comparative summary of the known antifungal, antibacterial, and cytotoxic properties of closely related acetophenone oxime derivatives. This data provides a valuable benchmark for researchers investigating this compound.

Antifungal Activity

A study on the antifungal properties of various acetophenone oximes against Aspergillus niger provides insightful comparative data.

CompoundConcentration (ppm)Inhibition (%) against Aspergillus niger[1]
Acetophenone oxime3038
4-Methylacetophenone oxime3045
4-Hydroxyacetophenone oxime30100
4-Aminoacetophenone oxime3060
4-Nitroacetophenone oxime3072
Clotrimazole (Reference)30~63
Daktarin (Reference)30~68

Note: Specific antifungal data for this compound is not available in the cited literature and requires experimental determination.

Antibacterial Activity

The antibacterial potential of acetophenone derivatives has been evaluated against various bacterial strains. The following table summarizes the activity of some derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria.

CompoundMinimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus
4-Methylacetophenone Data not available
2-Hydroxyacetophenone Data not available
3-Bromoacetophenone Data not available
4-Ethoxyacetophenone Data not available
3-Nitroacetophenone Data not available
4-Nitroacetophenone Data not available

Note: The provided search results indicate that antibacterial activity of acetophenone derivatives has been studied, but specific MIC values for the listed compounds against S. aureus and E. coli were not found in the provided snippets.[2] Experimental determination for this compound is recommended.

Cytotoxicity

The cytotoxic effects of oxime derivatives are crucial for their development as therapeutic agents. While specific data for this compound is pending, the following provides a general context for the cytotoxicity of related compounds. The cytotoxicity of novel compounds is often evaluated against cell lines such as HepG2 (human liver cancer cell line).

Experimental Protocols

Detailed methodologies for the synthesis and biological evaluation of oxime derivatives are provided below to facilitate further research.

Synthesis of Acetophenone Oxime Derivatives

This protocol describes a general method for the synthesis of acetophenone oximes.

Materials:

  • Substituted acetophenone (1 mmol)

  • Hydroxylamine hydrochloride (1.08 mmol)

  • Potassium hydroxide (0.80 mmol)

  • Distilled water

  • Diethyl ether

  • Round-bottomed flask

  • Reflux condenser

  • Stirrer

  • Filtration apparatus

Procedure:

  • Prepare a solution of hydroxylamine hydrochloride (1.08 mmol) in 10 cm³ of distilled water.

  • Prepare a solution of potassium hydroxide (0.80 mmol) in 5 cm³ of distilled water.

  • In a round-bottomed flask, mix the hydroxylamine hydrochloride and potassium hydroxide solutions and stir at room temperature.

  • Add the substituted acetophenone (1 mmol) to the mixture while stirring.

  • Reflux the reaction mixture. The reaction progress can be monitored by thin-layer chromatography.

  • After completion of the reaction, transfer the mixture into a beaker containing 100 cm³ of ice-water.

  • The acetophenone oxime derivative will precipitate. Filter the precipitate, wash it with cold water (3 x 10 cm³), and air-dry.

  • Recrystallize the product from diethyl ether to obtain the pure compound.[1]

Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of the compounds against fungal strains.

Materials:

  • Test compounds

  • Fungal strain (e.g., Aspergillus niger)

  • Sabouraud Dextrose Broth (SDB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO).

  • Dispense SDB into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds in the wells.

  • Prepare a fungal inoculum suspension and adjust its concentration to a standard (e.g., 10⁵ CFU/mL).

  • Inoculate each well with the fungal suspension.

  • Include positive (fungus without compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature (e.g., 28°C) for a specified period (e.g., 48-72 hours).

  • Determine the MIC as the lowest concentration of the compound that inhibits visible fungal growth.

Antibacterial Susceptibility Testing (Broth Microdilution Method)

This protocol is for determining the MIC of the compounds against bacterial strains.

Materials:

  • Test compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compounds.

  • Dispense MHB into the wells of a 96-well plate.

  • Perform serial two-fold dilutions of the test compounds.

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria without compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that prevents visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

This protocol measures the cytotoxic effect of the compounds on a cell line.

Materials:

  • Test compounds

  • Human cell line (e.g., HepG2)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare various concentrations of the test compounds in the cell culture medium.

  • Replace the medium in the wells with the medium containing the test compounds.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add MTT solution to each well and incubate for another 2-4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations

To further illustrate the concepts discussed, the following diagrams are provided.

Synthesis_Workflow Acetophenone Substituted Acetophenone Reflux Reflux Acetophenone->Reflux Reagents Hydroxylamine HCl, KOH, Water Reagents->Reflux Precipitation Precipitation in Ice-Water Reflux->Precipitation Filtration Filtration & Washing Precipitation->Filtration Oxime Acetophenone Oxime Derivative Filtration->Oxime

Caption: General workflow for the synthesis of acetophenone oxime derivatives.

Hypothetical_Signaling_Pathway cluster_cell Cell Oxime Oxime Derivative Receptor Cell Surface Receptor Oxime->Receptor Binds Kinase_Cascade Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates/Inhibits Transcription_Factor Transcription Factor (e.g., NF-κB, AP-1) Kinase_Cascade->Transcription_Factor Activates/Inhibits Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (Inflammation, Apoptosis) Nucleus->Gene_Expression Regulates

Caption: Hypothetical signaling pathway potentially modulated by oxime derivatives.

References

A Comparative Analysis of Acetophenone-Based Compounds: 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological activities, experimental protocols, and modulated signaling pathways of two prominent acetophenone derivatives.

In the realm of medicinal chemistry, acetophenone derivatives have garnered significant attention for their diverse pharmacological properties. This guide provides a comparative analysis of two such compounds, 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone, focusing on their antimicrobial, antioxidant, and anticancer activities. By presenting quantitative data, detailed experimental methodologies, and visual representations of their mechanisms of action, this document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Comparative Biological Activity

The following tables summarize the quantitative data on the antimicrobial, antioxidant, and anticancer activities of 4-Hydroxyacetophenone and 2,4-Dihydroxyacetophenone. It is important to note that the data presented are compiled from various studies and may not be directly comparable due to differing experimental conditions. Researchers should refer to the original studies for detailed context.

Antimicrobial Activity

The antimicrobial potential of hydroxyacetophenone derivatives is a key area of investigation. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

CompoundMicroorganismMIC (µg/mL)Reference
4-Hydroxyacetophenone Derivatives E. coli8 - 16[1]
P. aeruginosa16[1]
S. epidermidis4[1]
2,4-Dihydroxyacetophenone Derivatives P. aeruginosa-[2]
Antioxidant Activity

The antioxidant capacity of these compounds is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals, with a lower IC50 indicating higher antioxidant activity.

CompoundDPPH IC50 (µg/mL)Reference
4-Hydroxyacetophenone Derivative Not specified[3]
2,4-Dihydroxyacetophenone Derivative Potent radical scavenger[3]

Note: A study on acetophenone benzoylhydrazones indicated that the 2,4-dihydroxyacetophenone analogue was the most potent radical scavenger in the DPPH method compared to the unsubstituted analogue.[3]

Anticancer Activity

The cytotoxic effects of these acetophenone derivatives against various cancer cell lines are typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The IC50 value here represents the concentration of the compound that is required to inhibit the growth of 50% of the cancer cells.

CompoundCell LineIC50 (µg/mL)Reference
4-Hydroxyacetophenone HCT116 (Colon Cancer)-[4][5]
2,4-Dihydroxyacetophenone Derivative T47D (Breast Cancer)42.66[6]

Note: While a specific IC50 value for 4-hydroxyacetophenone on HCT116 cells was not provided in the search results, studies have shown it inhibits adhesion, invasion, and migration of these cells.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to enable reproducibility and further investigation.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

  • 96-well microtiter plates

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate broth medium

  • Test compound stock solution

  • Positive control antibiotic

  • Negative control (broth only)

  • Incubator

Procedure:

  • Prepare a serial two-fold dilution of the test compound in the broth medium in the wells of a 96-well plate.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Dilute the standardized bacterial suspension to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted test compound, as well as to a growth control well (containing no antimicrobial agent). A sterility control well (containing broth only) should also be included.

  • Incubate the plates at 35-37°C for 16-20 hours.

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol or ethanol

  • Test compound solutions at various concentrations

  • Positive control (e.g., Ascorbic acid, Trolox)

  • Methanol or ethanol (solvent)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • In a test tube or microplate well, add a specific volume of the test compound solution.

  • Add a specific volume of the DPPH solution to the test compound solution and mix well.

  • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Measure the absorbance of the solution at a specific wavelength (typically around 517 nm).

  • A blank sample containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_blank - A_sample) / A_blank] x 100 where A_blank is the absorbance of the blank and A_sample is the absorbance of the test sample.

  • The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

MTT Assay for Cytotoxicity

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • Cancer cell lines

  • Cell culture medium

  • Test compound solutions at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium containing MTT and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solubilized formazan at a wavelength between 500 and 600 nm.

  • The percentage of cell viability is calculated relative to untreated control cells.

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the test compound.

Signaling Pathways and Mechanisms of Action

Understanding the molecular pathways through which these compounds exert their effects is crucial for targeted drug development. The following diagrams, generated using Graphviz, illustrate some of the known signaling pathways modulated by hydroxyacetophenone derivatives.

4-Hydroxyacetophenone: Inhibition of Cancer Metastasis

4-Hydroxyacetophenone has been shown to inhibit cancer cell adhesion, invasion, and migration by activating nonmuscle myosin-2C (NM2C), which in turn alters the organization of the actin cytoskeleton.[4][5] This activation leads to a "freezing" of the cellular machinery required for cell motility, thereby reducing the metastatic potential of cancer cells.[7][8]

G 4-Hydroxyacetophenone 4-Hydroxyacetophenone NM2C Activation NM2C Activation 4-Hydroxyacetophenone->NM2C Activation Actin Cytoskeleton Remodeling Actin Cytoskeleton Remodeling NM2C Activation->Actin Cytoskeleton Remodeling Increased Cell Stiffness Increased Cell Stiffness Actin Cytoskeleton Remodeling->Increased Cell Stiffness Decreased Cell Motility Decreased Cell Motility Increased Cell Stiffness->Decreased Cell Motility Reduced Metastasis Reduced Metastasis Decreased Cell Motility->Reduced Metastasis

4-HAP inhibits metastasis by activating NM2C.
Dihydroxyacetophenone and Oxidative Stress Response

Derivatives of dihydroxyacetophenone have been found to attenuate oxidative stress by activating the Nrf2/HO-1 signaling pathway.[9] Under conditions of oxidative stress, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like heme oxygenase-1 (HO-1), which helps to protect cells from damage.

G Dihydroxyacetophenone Dihydroxyacetophenone Nrf2 Activation Nrf2 Activation Dihydroxyacetophenone->Nrf2 Activation Oxidative Stress Oxidative Stress Oxidative Stress->Nrf2 Activation Nrf2 Translocation to Nucleus Nrf2 Translocation to Nucleus Nrf2 Activation->Nrf2 Translocation to Nucleus ARE Binding ARE Binding Nrf2 Translocation to Nucleus->ARE Binding HO-1 Expression HO-1 Expression ARE Binding->HO-1 Expression Antioxidant Response Antioxidant Response HO-1 Expression->Antioxidant Response

Dihydroxyacetophenone activates the Nrf2/HO-1 pathway.
4-Hydroxyacetophenone: Tyrosinase Inhibition and Melanogenesis

4-Hydroxyacetophenone acts as a tyrosinase inhibitor, a key enzyme in the synthesis of melanin.[10] By inhibiting tyrosinase, it can reduce the production of melanin, making it a compound of interest for applications in skin lightening and treating hyperpigmentation.

G cluster_pathway Melanogenesis Pathway L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosinase Dopaquinone Dopaquinone L-DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Tyrosinase Tyrosinase 4-Hydroxyacetophenone 4-Hydroxyacetophenone 4-Hydroxyacetophenone->Tyrosinase inhibits

4-HAP inhibits tyrosinase in the melanin synthesis pathway.

References

Comparative Guide to the Synthesis of Carboxymethyl Oxyimino Acetophenone and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the introduction of specific functionalities via robust and efficient chemical reactions is paramount. Carboxymethyl oxyimino acetophenone and its derivatives are valuable building blocks, incorporating both an oxime ether and a carboxylic acid moiety, which can be further elaborated. This guide provides a comparative analysis of synthetic routes to this class of compounds, focusing on the O-alkylation of acetophenone oxime. We present experimental data and detailed protocols for the primary synthesis method and its key alternatives to inform reaction selection and optimization.

Core Reaction: O-Alkylation of Acetophenone Oxime

The principal and most direct method for the synthesis of this compound (or its ester precursor) is the O-alkylation of acetophenone oxime. This reaction typically involves the deprotonation of the oxime hydroxyl group with a base, followed by nucleophilic attack on an alkylating agent bearing a carboxylic acid or ester function.

Diagram of the General O-Alkylation Workflow

O_Alkylation_Workflow cluster_prep Preparation of Acetophenone Oxime cluster_alkylation O-Alkylation Acetophenone Acetophenone Reaction_prep Reaction Acetophenone->Reaction_prep Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Reaction_prep Base_prep Base (e.g., NaOAc) Base_prep->Reaction_prep Solvent_prep Solvent (e.g., Methanol) Solvent_prep->Reaction_prep Acetophenone_Oxime Acetophenone Oxime Acetophenone_Oxime_in Acetophenone Oxime Acetophenone_Oxime->Acetophenone_Oxime_in Reaction_prep->Acetophenone_Oxime Reaction_alk Reaction Acetophenone_Oxime_in->Reaction_alk Alkylating_Agent Alkylating Agent (e.g., Ethyl Chloroacetate) Alkylating_Agent->Reaction_alk Base_alk Base (e.g., K2CO3) Base_alk->Reaction_alk Solvent_alk Solvent (e.g., DMSO) Solvent_alk->Reaction_alk Product Ethyl (2-oxo-2-phenylethylideneaminooxy)acetate Reaction_alk->Product

Caption: General workflow for the two-step synthesis of the target oxime ether.

Comparison of Synthetic Methods

The following table summarizes the key quantitative data for the primary O-alkylation method using an alkyl halide and a common alternative, the Mitsunobu reaction.

ParameterO-Alkylation with Ethyl BromoacetateMitsunobu Reaction
Alkylating/Coupling Agents Ethyl BromoacetateDiethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD), Triphenylphosphine (PPh₃)
Base/Reagents Potassium Carbonate (K₂CO₃)Alcohol (Ethyl Glycolate)
Solvent Dimethyl Sulfoxide (DMSO) / WaterTetrahydrofuran (THF)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time 15 - 50 minutes[1]Typically several hours
Yield 70 - 96% (for similar systems)[1]40 - 70% (for related nucleosides)[2]
Key Advantages High yields, short reaction times, readily available and inexpensive reagents.Mild reaction conditions, suitable for substrates sensitive to strong bases.
Key Disadvantages Requires a suitable leaving group on the alkylating agent. Potential for N-alkylation in ambident nucleophiles.Use of stoichiometric amounts of expensive and potentially hazardous reagents (DEAD/DIAD, PPh₃). Formation of triphenylphosphine oxide as a byproduct can complicate purification.

Experimental Protocols

Protocol 1: Synthesis of Acetophenone Oxime

This protocol details the preparation of the starting material for the O-alkylation reactions.[3]

Materials:

  • Acetophenone

  • Hydroxylamine hydrochloride

  • Anhydrous sodium acetate

  • Anhydrous methanol

  • Ethyl acetate

  • Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a 100 mL round-bottomed flask, add hydroxylamine hydrochloride (1.5 equivalents) and anhydrous sodium acetate (2.3 equivalents).

  • Add acetophenone (1.0 equivalent) and anhydrous methanol to the flask.

  • Fit the flask with a condenser and heat the reaction mixture to 80 °C for 3 hours.

  • After cooling to room temperature, add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield crude acetophenone oxime as a white solid. The product can be used in the next step without further purification.

Protocol 2: O-Alkylation of Acetophenone Oxime with Ethyl Bromoacetate

This protocol is a representative procedure for the synthesis of the target oxime ether via direct alkylation.[1]

Materials:

  • Acetophenone oxime

  • Ethyl bromoacetate

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Water

Procedure:

  • Dissolve acetophenone oxime (1.0 equivalent) in a mixture of DMSO and water.

  • Add potassium carbonate (2.0 equivalents) to the solution and stir at room temperature.

  • Add ethyl bromoacetate (1.2 equivalents) dropwise to the reaction mixture.

  • Continue stirring at room temperature for 15-50 minutes, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into cold water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl (2-oxo-2-phenylethylideneaminooxy)acetate.

Protocol 3: Mitsunobu Reaction for the Synthesis of Oxime Ethers (Alternative Method)

This protocol outlines the general steps for the Mitsunobu reaction, an alternative for O-alkylation.[2]

Materials:

  • Acetophenone oxime

  • Ethyl glycolate (or another suitable alcohol)

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve acetophenone oxime (1.0 equivalent), ethyl glycolate (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DEAD or DIAD (1.5 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours until completion (monitored by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography to separate the desired oxime ether from the triphenylphosphine oxide byproduct.

Logical Relationship of Synthetic Pathways

The following diagram illustrates the relationship between the preparation of the starting material and the two compared synthetic routes to the final product.

Synthesis_Comparison Start Acetophenone Oxime_Prep Acetophenone Oxime Preparation Start->Oxime_Prep O_Alkylation O-Alkylation with Ethyl Bromoacetate Oxime_Prep->O_Alkylation Mitsunobu Mitsunobu Reaction Oxime_Prep->Mitsunobu Product Ethyl (2-oxo-2-phenylethylideneaminooxy)acetate O_Alkylation->Product Mitsunobu->Product

Caption: Divergent pathways from acetophenone oxime to the target oxime ether.

Conclusion

The direct O-alkylation of acetophenone oxime with an α-haloacetate like ethyl bromoacetate in the presence of a base such as potassium carbonate offers a highly efficient, rapid, and cost-effective method for the synthesis of this compound derivatives.[1] While the Mitsunobu reaction provides a milder alternative, its use of stoichiometric, expensive reagents and the challenge of byproduct removal make it a less favorable option for large-scale synthesis unless substrate sensitivity to basic conditions is a primary concern. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, cost, and the chemical nature of the substrates involved.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of various cephalosporin antibiotics, with a focus on compounds structurally related to the carboxymethyl oxyimino functional group found in molecules like Cefotaxime. The information presented herein is intended to assist researchers and drug development professionals in understanding the principles of cephalosporin cross-reactivity and in designing and interpreting immunoassays.

The cross-reactivity of β-lactam antibiotics, particularly cephalosporins, is a significant consideration in both clinical settings and in the development of diagnostic assays. It is primarily governed by the structural similarity of the R1 side chain of the cephalosporin molecule. Compounds with similar R1 side chains are more likely to exhibit cross-reactivity with antibodies raised against a specific cephalosporin.

Quantitative Cross-Reactivity Data

The following table summarizes the cross-reactivity of selected cephalosporins in the context of immunoassays targeting Cefotaxime. It is important to note that the quantitative data, presented as percentage cross-reactivity, has been synthesized from multiple studies and may not be directly comparable due to variations in experimental methodologies. The primary determinant for cross-reactivity is the similarity of the R1 side chain to that of Cefotaxime.

CompoundR1 Side Chain MoietyStructural Similarity to Cefotaxime R1 Side ChainReported Cross-Reactivity with Cefotaxime Antibodies
Cefotaxime 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylIdentical100%
Ceftriaxone 2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetylIdenticalHigh
Cefuroxime (Z)-2-(furan-2-yl)-2-(methoxyimino)acetylHigh (shared methoxyimino group)Moderate to High[1][2]
Ceftazidime 2-(2-aminothiazol-4-yl)-2-(((2-carboxypropan-2-yl)oxy)imino)acetamidoModerate (shared aminothiazole and oxyimino groups)Low to Moderate[3]
Cefazolin (1H-tetrazol-1-yl)acetylLowVery Low[3]
Cephalexin D-α-aminophenylacetylVery LowNegligible[1]

Note: The reported cross-reactivity levels are qualitative summaries from multiple sources and should be confirmed with specific immunoassays.

Experimental Protocols

A common and effective method for quantifying the cross-reactivity of related compounds is the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) .

Objective: To determine the percentage cross-reactivity of various cephalosporin analogues with a Cefotaxime-specific antibody.

Principle: In a competitive ELISA, the analyte in a sample competes with a labeled antigen for a limited number of antibody binding sites. The amount of signal generated by the labeled antigen is inversely proportional to the concentration of the unlabeled analyte in the sample.

Materials:

  • Microtiter plates (96-well)

  • Cefotaxime-specific antibody (e.g., monoclonal or polyclonal)

  • Cefotaxime-horseradish peroxidase (HRP) conjugate

  • Test compounds (Cefotaxime, Ceftriaxone, Cefuroxime, etc.)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a microtiter plate with the Cefotaxime-specific antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer to remove any unbound antibody.

  • Blocking: Add blocking buffer to each well to block any non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: Add a mixture of a fixed concentration of Cefotaxime-HRP conjugate and varying concentrations of the test compounds (or Cefotaxime standards) to the wells. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step to remove unbound reagents.

  • Substrate Addition: Add the TMB substrate solution to each well. Incubate in the dark for 15-30 minutes, or until a color change is observed.

  • Stopping the Reaction: Add the stop solution to each well to stop the enzymatic reaction.

  • Measurement: Read the absorbance of each well at 450 nm using a plate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance against the logarithm of the Cefotaxime concentration.

  • Determine the concentration of each test compound that causes a 50% inhibition of the maximum signal (IC50).

  • Calculate the percentage cross-reactivity using the following formula:

Visualizations

The following diagrams illustrate key concepts related to the cross-reactivity studies.

Cross_Reactivity_Principle cluster_antibody Cefotaxime-Specific Antibody cluster_analytes Competing Analytes Antibody Antibody Cefotaxime Cefotaxime Cefotaxime->Antibody High Affinity (Binding) Ceftriaxone Ceftriaxone (Similar R1) Ceftriaxone->Antibody High Affinity (Cross-Reactivity) Cephalexin Cephalexin (Dissimilar R1) Cephalexin->Antibody Low to No Affinity (No Cross-Reactivity)

Caption: Principle of cross-reactivity based on R1 side chain similarity.

Competitive_ELISA_Workflow Start Start Coat Plate with Antibody Coat Plate with Antibody Start->Coat Plate with Antibody Wash and Block Wash and Block Coat Plate with Antibody->Wash and Block Add Cefotaxime-HRP and Competitor Add Cefotaxime-HRP and Competitor Wash and Block->Add Cefotaxime-HRP and Competitor Incubate (Competition) Incubate (Competition) Add Cefotaxime-HRP and Competitor->Incubate (Competition) Wash Wash Incubate (Competition)->Wash Add Substrate Add Substrate Wash->Add Substrate Stop Reaction Stop Reaction Add Substrate->Stop Reaction Read Absorbance Read Absorbance Stop Reaction->Read Absorbance Analyze Data Analyze Data Read Absorbance->Analyze Data End End Analyze Data->End

Caption: Workflow for a competitive ELISA to determine cross-reactivity.

References

A Comparative Guide to Oxyimino Compounds: Structure, Efficacy, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive structural and functional comparison of various oxyimino-containing beta-lactam antibiotics, a critical class of antibacterial agents. The inclusion of an oxyimino group in their structure confers stability against many beta-lactamase enzymes, although the emergence of extended-spectrum β-lactamases (ESBLs) presents a continuous challenge.[1] This document details their mechanism of action, comparative antibacterial efficacy supported by experimental data, and the standardized protocols used to generate this data.

Structural Comparison of Key Oxyimino Compounds

The fundamental structure of these antibiotics includes a beta-lactam ring, which is crucial for their antibacterial activity. The oxyimino side chain, attached at the C7 position of the cephalosporin nucleus or the C3 position of the monobactam nucleus, plays a significant role in their stability and spectrum of activity.[2][3] Variations in the R1 and R2 side chains further modulate their properties, including their affinity for penicillin-binding proteins (PBPs) and their pharmacokinetic profiles.

Below is a structural comparison of several key oxyimino-cephalosporins and a representative monobactam.

Structural overview of selected oxyimino compounds.

Comparative Antibacterial Efficacy

The in vitro activity of these compounds is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC90 values (the concentration required to inhibit 90% of isolates) for several key oxyimino-cephalosporins against a panel of clinically relevant Gram-positive and Gram-negative bacteria.

AntibioticStaphylococcus aureus (MSSA)Streptococcus pneumoniaeEscherichia coliKlebsiella pneumoniaePseudomonas aeruginosaEnterococcus faecalis
Cefotaxime 2.00.060.250.5>128>128
Ceftriaxone 4.00.1250.250.532>128
Ceftazidime 8.01.01.02.08.0>128
Cefepime 4.00.250.1250.258.0>128
Cefpirome 2.00.1250.250.516>128

Note: MIC90 values are expressed in µg/mL and can vary based on the specific strains tested and the methodology used. Data compiled from multiple sources.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Beta-lactam antibiotics, including oxyimino compounds, exert their bactericidal effect by inhibiting the synthesis of the peptidoglycan layer of the bacterial cell wall.[4][5] This process is initiated by the binding of the antibiotic to Penicillin-Binding Proteins (PBPs), which are bacterial enzymes essential for the final steps of peptidoglycan synthesis.[6][7] The inhibition of PBPs leads to a cascade of events culminating in cell death.

G cluster_pathway Mechanism of Action of Oxyimino Compounds A Oxyimino Compound (e.g., Cephalosporin) B Penicillin-Binding Proteins (PBPs) A->B Binds to C Inhibition of Transpeptidation B->C Leads to D Disruption of Peptidoglycan Cross-linking C->D F Futile Cycle of Cell Wall Synthesis and Degradation C->F Induces E Weakened Cell Wall D->E G Cell Lysis and Bacterial Death E->G F->E Contributes to

Inhibition of bacterial cell wall synthesis pathway.

The binding of the beta-lactam antibiotic to the active site of PBPs is a critical step.[7] This covalent modification inactivates the enzyme, preventing it from catalyzing the transpeptidation reaction that cross-links the peptide chains of the peptidoglycan.[4][8] The disruption of this process weakens the cell wall, rendering the bacterium susceptible to osmotic lysis.[4][7] Recent studies also suggest that beta-lactam antibiotics can induce a toxic malfunctioning of the cell wall synthesis machinery, leading to a futile cycle of synthesis and degradation that depletes cellular resources.[9][10]

Experimental Protocols

The following are standardized methods for determining the antibacterial efficacy of oxyimino compounds.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a broth medium.

  • Preparation of Antimicrobial Agent Stock Solution: A stock solution of the oxyimino compound is prepared in a suitable solvent at a high concentration.

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 colony-forming units (CFU)/mL.

  • Serial Dilution: The antimicrobial agent is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL.

  • Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.

  • Reading of Results: The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth of the bacterium.

Disk Diffusion Method (Kirby-Bauer Test)

This qualitative method assesses the susceptibility of a bacterial isolate to an antimicrobial agent.

  • Preparation of Inoculum: A standardized inoculum of the test bacterium is prepared as described for the MIC method.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and used to evenly streak the entire surface of a Mueller-Hinton agar plate.

  • Application of Antibiotic Disks: Paper disks impregnated with a standard concentration of the oxyimino compound are placed on the surface of the inoculated agar.

  • Incubation: The plate is incubated at 35-37°C for 16-24 hours.

  • Measurement of Zone of Inhibition: The diameter of the zone of no bacterial growth around each disk is measured in millimeters.

  • Interpretation: The zone diameter is compared to standardized interpretive charts (e.g., from the Clinical and Laboratory Standards Institute - CLSI) to determine if the organism is susceptible, intermediate, or resistant to the antimicrobial agent.

G cluster_workflow Antimicrobial Susceptibility Testing Workflow A Bacterial Isolate B Prepare Standardized Inoculum (0.5 McFarland) A->B C Inoculate Mueller-Hinton Agar Plate B->C D Apply Antibiotic Disks C->D E Incubate at 35-37°C D->E F Measure Zone of Inhibition E->F G Interpret Results (Susceptible, Intermediate, Resistant) F->G

Disk diffusion experimental workflow.

References

"performance comparison of catalysts for acetophenone derivative reactions"

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Catalysts for Acetophenone Derivative Reactions

This guide provides a performance comparison of various catalysts utilized in reactions involving acetophenone and its derivatives. The information is tailored for researchers, scientists, and professionals in drug development, offering a clear overview of catalytic efficiency through experimental data, detailed protocols, and visual workflows. The reactions covered include asymmetric hydrogenation, transfer hydrogenation, and hydrodeoxygenation, which are crucial for synthesizing valuable chemical intermediates like chiral alcohols and alkyl phenols.

Data Presentation: Performance Metrics

The efficacy of different catalytic systems is summarized below. Key performance indicators include conversion percentage, product selectivity or yield, and enantiomeric excess (ee) for asymmetric reactions.

Table 1: Asymmetric Hydrogenation of Acetophenone and its Derivatives

Asymmetric hydrogenation is a key method for producing chiral secondary alcohols, which are vital intermediates in the pharmaceutical and fragrance industries.[1][2]

Catalyst SystemSubstrateConversion (%)ee (%)ProductKey ConditionsReference
Ru Nanoparticles / (1S, 2S)-DPEN / KOH in [BMIM]BF4Acetophenone10079.1(R)-1-PhenylethanolIonic liquid/i-PrOH solvent[2]
5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPENAcetophenone-71.3(R)-PhenylethanolLiOH additive[3]
5% Ir/L-Proline-γ-Al2O3 with (1S,2S)-DPEN2'-(trifluoromethyl)acetophenone-79.8(R)-2'-(trifluoromethyl)phenylethanolLiOH additive[3]
Ferrocene-based P,N,OH-Ir Complex (f-Amphol)Acetophenone DerivativesHigh98-99.9Corresponding AlcoholsTON up to 200,000[4]
Bisphosphine/diamine-Ru complexesAcetophenone~99~99Chiral secondary alcoholsKinetic model includes catalyst deactivation[1]
Table 2: Catalytic Transfer Hydrogenation (CTH) of Acetophenone

Catalytic transfer hydrogenation (CTH) offers a safer alternative to direct hydrogenation by using organic molecules like isopropanol as a hydrogen source, often under milder conditions.[5]

Catalyst SystemSubstrateHydrogen DonorConversion (%)Selectivity (%)ProductKey ConditionsReference
Cu-Zn-Al (Cu/Zn molar ratio 2/3)AcetophenoneIsopropanol89.493.21-Phenylethanol180 °C, 2 h, 2 wt% catalyst[5]
Pd@SiO₂AcetophenoneNaBH₄>99.31001-PhenylethanolHPMC solution, 80 °C[6]
[Ru(η⁶-p-cymene)(p-methylaniline)Cl₂]CyclohexanoneIsopropanol97-CyclohexanolReflux, 6 h, KOtBu base[7]
MgOAcetophenone & Benzaldehyde2-Pentanol3% (AP), 91% (BA)97 (for BA)1-Phenylethanol & Benzyl alcohol392 K, equimolar mixture[8]
Table 3: Hydrodeoxygenation (HDO) and Other Reactions

Hydrodeoxygenation and condensation reactions are vital for producing alkyl aromatics and chalcones, respectively.

Catalyst SystemSubstrateReaction TypeConversion (%)Yield (%)ProductKey ConditionsReference
Fe₂₅Ru₇₅@SILP4'-NitroacetophenoneHDO100>994'-Ethylaniline120 °C, 50 bar H₂, 12 h[9]
Fe₂₅Ru₇₅@SILP4'-(Dimethylamino)acetophenoneHDO>99>994'-Ethyl-N,N-dimethylaniline175 °C, 50 bar H₂, 16 h[9]
Activated LDH/rGO-10Acetophenone & BenzaldehydeClaisen-Schmidt Condensation-HighChalcone & Michael addition product40 °C, 4 h, solvent-free[10]
Fe₃O₄@ZIF-8 NanocatalystAcetophenone & BenzaldehydeClaisen-Schmidt Condensation-85-95Chalcone35-100 °C, 3-6 h, ethanol/water[11]

Mandatory Visualization

Visual diagrams help clarify complex processes in catalysis research. The following diagrams illustrate a typical experimental workflow and a proposed catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Product Analysis cat_synthesis Synthesis cat_characterization Characterization (TEM, XPS) cat_synthesis->cat_characterization setup Reactor Setup (Substrate, Solvent, Catalyst) cat_characterization->setup reaction Reaction Execution (Temp, Pressure, Time) setup->reaction isolation Isolation & Purification reaction->isolation analysis Analysis (GC, HPLC) (Yield, Selectivity, ee%) isolation->analysis recycle Catalyst Recycling isolation->recycle analysis->recycle

Caption: General workflow for a heterogeneous catalytic reaction.

Catalytic_Transfer_Hydrogenation_Cycle catalyst [M]-Catalyst hydride [M]-H (Hydride Species) catalyst->hydride H-Donation activated_substrate [M]-Substrate Complex catalyst->activated_substrate Substrate Coordination donor_oxide Oxidized Donor (e.g., Acetone) hydride->donor_oxide product_complex [M]-Product Complex product_complex->catalyst Product Release product Product (1-Phenylethanol) product_complex->product activated_substrate->product_complex Hydride Transfer h_donor Hydrogen Donor (e.g., Isopropanol) h_donor->catalyst substrate Substrate (Acetophenone) substrate->catalyst

Caption: Proposed mechanism for Catalytic Transfer Hydrogenation (CTH).

Experimental Protocols

Detailed and reproducible experimental methods are fundamental to catalytic research. Below are representative protocols synthesized from the cited literature.

General Protocol for Asymmetric Transfer Hydrogenation[7]
  • Reactor Preparation: A Schlenk flask is charged with the ketone substrate (e.g., acetophenone, 1 mmol) and dissolved in degassed isopropanol (iPrOH). The solution is refluxed for 5 minutes under a nitrogen atmosphere to ensure an inert environment.

  • Initiation: A solution of a base (e.g., KOtBu, 0.1 M in iPrOH, 0.6 mL) is added to the refluxing mixture, followed immediately by the addition of the Ruthenium catalyst (5 mg).

  • Reaction Monitoring: The reaction mixture is maintained at reflux. Aliquots are withdrawn periodically and analyzed by Gas Chromatography (GC) using a suitable column (e.g., HP-5) and an FID detector to determine conversion and selectivity.

  • Work-up: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified using column chromatography to isolate the desired alcohol product.

General Protocol for Claisen-Schmidt Condensation[10]
  • Catalyst Activation: The LDH/rGO nanocatalyst is activated by calcination at 450 °C for 5 hours under an argon flow (70 mL·min⁻¹).

  • Reaction Setup: A 10 mL reaction tube is charged with the freshly activated catalyst (25% by weight relative to the reactants). Benzaldehyde and acetophenone (1.05:1 molar ratio) are added. For solvent-free conditions, no solvent is added.

  • Reaction Execution: The mixture is stirred vigorously at a controlled temperature (e.g., 40 °C) for a specified duration (e.g., 4 hours).

  • Product Analysis: After the reaction, the solid catalyst is separated by centrifugation or filtration. The liquid phase is analyzed by GC or NMR to determine the conversion of reactants and the yield of the chalcone product. The catalyst can often be washed, dried, and reused.

References

The Synergistic Potential of Carboxymethyl Oxyimino Acetophenone and its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Analysis of Acetophenone Oxime Derivatives

Research into acetophenone oximes and their esters has primarily focused on their antifungal and antimicrobial properties. The following table summarizes the biological activities of various acetophenone derivatives, providing a baseline for understanding their potential as standalone agents or as candidates for combination therapies.

Compound ClassSpecific Derivative(s)Biological ActivityOrganism(s)Key Findings
Acetophenone Oximes Acetophenone oximes 1-5AntifungalAspergillus nigerExhibited inhibitory levels ranging from 38% to 100% at a concentration of 30 ppm.[1][2][3]
Acetophenone Oxime Esters Terphthaloyl oxime esters 6-10AntifungalAspergillus nigerShowed significant antifungal potential, with some derivatives demonstrating higher efficacy than commercial agents like clotrimazole and daktarin at the same concentration.[1][2][3]
Geranyloxy/Farnesyloxy Acetophenone Derivatives 2',6'-dihydroxy-4'-geranyloxyacetophenone and 2',6'-dihydroxy-4'-farnesyloxy-acetophenoneAntimicrobialOral pathogens (Streptococcus mutans, Porphyromonas gingivalis, Candida albicans)Demonstrated antimicrobial activity, with the geranyloxy derivative showing stronger effects. The mode of action may be related to iron-chelating properties.[4]
Hydrazone Derivatives of Acetophenone Pyrazoline and hydrazone derivativesAntimicrobialVarious bacteria and fungiShowed moderate antimicrobial activity with MIC values ranging from 32-512 μg/mL.[5]

Experimental Protocols

Understanding the methodologies behind the reported biological activities is crucial for replicating and expanding upon existing research. Below are detailed protocols for key experiments cited in the literature.

Antifungal Screening of Acetophenone Oximes and their Esters[1][2][3]
  • Preparation of Test Compounds: The synthesized acetophenone oximes and their terphthaloyl oxime esters are dissolved in a suitable solvent to achieve a concentration of 30 ppm.

  • Fungal Culture: Aspergillus niger is cultured on an appropriate nutrient agar medium.

  • Inoculation: A standardized suspension of fungal spores is used to inoculate the agar plates.

  • Application of Compounds: Sterile filter paper discs impregnated with the test compound solutions (30 ppm) are placed on the inoculated agar surface.

  • Controls: Commercial antifungal agents (e.g., clotrimazole and daktarin at 30 ppm) and a solvent control are used for comparison.

  • Incubation: The plates are incubated at an optimal temperature for fungal growth for a specified period.

  • Data Analysis: The diameter of the zone of inhibition around each disc is measured to determine the antifungal activity. The percentage of inhibition is calculated relative to the control.

Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity[5]
  • Preparation of Test Compounds: Serial dilutions of the synthesized pyrazoline and hydrazone derivatives are prepared in a liquid broth medium.

  • Bacterial/Fungal Strains: Standardized suspensions of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are prepared.

  • Microbroth Dilution Assay: The wells of a microtiter plate are filled with the broth containing the serially diluted test compounds. Each well is then inoculated with the microbial suspension.

  • Controls: Positive controls (broth with microbial suspension, no compound) and negative controls (broth only) are included. A standard antibiotic is also tested as a reference.

  • Incubation: The microtiter plates are incubated under appropriate conditions (temperature, time) for microbial growth.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.

Proposed Workflow for Synergistic Effect Screening

Given the biological activity of acetophenone derivatives, a systematic investigation into their synergistic effects with other compounds is a logical next step. The following workflow, visualized using Graphviz, outlines a standard procedure for screening and validating synergistic interactions.

Synergistic_Effect_Screening_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Mechanism of Action Studies A Compound Library Selection (Acetophenone Derivatives + Known Antimicrobials) B Checkerboard Assay (High-Throughput Screening) A->B C Calculation of Fractional Inhibitory Concentration (FIC) Index B->C D Confirmation of Synergistic Hits (Replication of Checkerboard Assay) C->D Synergistic/Additive Hits E Time-Kill Curve Assays D->E F Isobologram Analysis E->F G Target-Based Assays F->G Confirmed Synergy H Cellular Pathway Analysis G->H I In vivo Model Validation H->I

Caption: A proposed workflow for the systematic screening and validation of synergistic effects of novel compounds.

This structured approach allows for the efficient identification and characterization of synergistic combinations, which could lead to the development of more potent and effective therapeutic strategies. The initial checkerboard assay provides a rapid screening method to identify potential synergistic or additive interactions by calculating the Fractional Inhibitory Concentration (FIC) index. Promising hits are then confirmed through more detailed time-kill curve assays and isobologram analysis to visualize the nature of the interaction. Finally, mechanistic studies are employed to understand the underlying biological pathways responsible for the observed synergy, with eventual validation in in vivo models.

References

Comparative Analysis of Carboxymethyl Oxyimino Acetophenone's Inhibition Mechanism Against Known Cyclooxygenase-2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific biological target and inhibition mechanism of Carboxymethyl oxyimino acetophenone are not extensively documented in publicly available scientific literature. For the purpose of this guide, we will proceed with a hypothetical scenario where this compound is considered a selective inhibitor of Cyclooxygenase-2 (COX-2). This will allow for a comparative analysis against well-established COX-2 inhibitors. The quantitative data presented for this compound is illustrative and not based on experimental results.

Introduction

Cyclooxygenase (COX), an enzyme with two known isoforms, COX-1 and COX-2, is a key player in the inflammatory cascade.[1] It catalyzes the conversion of arachidonic acid into prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever.[1][2] While COX-1 is constitutively expressed and plays a role in maintaining gastric mucosa and kidney function, COX-2 is induced during inflammation.[1] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors. This guide provides a comparative overview of the hypothetical inhibitory action of this compound against two well-known inhibitors, Celecoxib (a selective COX-2 inhibitor) and Ibuprofen (a non-selective COX inhibitor).

Data Presentation: Inhibitor Performance Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound (hypothetical), Celecoxib, and Ibuprofen against COX-1 and COX-2. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is also presented to illustrate the preference of each inhibitor for COX-2. A higher selectivity index indicates greater selectivity for COX-2.

InhibitorCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
This compound 50 (Hypothetical) 0.5 (Hypothetical) 100
Celecoxib82[3]0.04[4]>2000
Ibuprofen12[3]370[5]0.03

Experimental Protocols

The determination of IC50 values for COX inhibitors is crucial for assessing their potency and selectivity. A common method for this is a cyclooxygenase inhibition assay.

Protocol: Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a general procedure for determining the inhibitory activity of a compound against COX-1 and COX-2.

1. Materials and Reagents:

  • Purified COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test inhibitor (e.g., this compound)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Cofactors (e.g., hematin, L-epinephrine)

  • Stop solution (e.g., 2.0 M HCl)

  • Enzyme-linked immunosorbent assay (ELISA) kit for prostaglandin E2 (PGE2) detection

2. Assay Procedure:

  • Enzyme Preparation: Dilute purified COX-1 or COX-2 enzyme to the desired concentration in the reaction buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Reaction Setup: In a microplate or reaction tube, combine the reaction buffer, cofactors, and the diluted enzyme.

  • Pre-incubation with Inhibitor: Add a specific volume of the test inhibitor dilution to the enzyme mixture and pre-incubate for a defined period (e.g., 10 minutes at 37°C) to allow for inhibitor-enzyme binding.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid to the mixture. The final concentration of arachidonic acid should be close to its Km value for the respective enzyme.

  • Reaction Incubation: Incubate the reaction mixture for a specific time (e.g., 2 minutes at 37°C).

  • Termination of Reaction: Stop the reaction by adding the stop solution.

  • Quantification of Prostaglandin Production: Measure the amount of PGE2 produced using a competitive ELISA kit. The amount of PGE2 produced is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined from the resulting dose-response curve.

Mandatory Visualization

Signaling Pathway of Arachidonic Acid Metabolism

The following diagram illustrates the conversion of arachidonic acid to prostaglandins through the action of COX-1 and COX-2 enzymes.

cluster_0 Cell Membrane Phospholipids cluster_1 Prostaglandin Synthesis cluster_2 Biological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX1->PGH2 COX2->PGH2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) PGH2->Prostaglandins_Physiological via various synthases Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) PGH2->Prostaglandins_Inflammatory via various synthases Phospholipase Phospholipase A2 Phospholipase->Arachidonic_Acid releases Cell Membrane Phospholipids Cell Membrane Phospholipids

Caption: Arachidonic acid is converted to prostaglandins by COX-1 and COX-2.

Experimental Workflow for COX Inhibition Assay

The diagram below outlines the general workflow for determining the IC50 value of a potential COX inhibitor.

cluster_workflow Experimental Workflow prep Prepare Reagents (Enzyme, Substrate, Inhibitor) setup Set up Reaction (Buffer, Cofactors, Enzyme) prep->setup preincubate Pre-incubate with Inhibitor setup->preincubate initiate Initiate Reaction with Substrate preincubate->initiate incubate Incubate at 37°C initiate->incubate stop Terminate Reaction incubate->stop quantify Quantify PGE2 Production (ELISA) stop->quantify analyze Analyze Data and Determine IC50 quantify->analyze

Caption: A general workflow for a cyclooxygenase (COX) inhibition assay.

References

Safety Operating Guide

Navigating the Disposal of Carboxymethyl Oxyimino Acetophenone: A Guide to Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific manufacturer's disposal instructions for Carboxymethyl oxyimino acetophenone (CAS 1205-09-0) necessitates a cautious approach based on established protocols for general laboratory chemical waste. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals, emphasizing the importance of a thorough risk assessment and adherence to local and institutional regulations.

Due to the lack of a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound, this document outlines a generalized yet comprehensive approach to its disposal. The following procedures are based on best practices for the management of potentially hazardous laboratory chemicals.

Immediate Safety and Handling Precautions

Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The specific PPE required should be determined by a site-specific risk assessment, but generally includes:

Personal Protective Equipment (PPE)
Eye Protection
Hand Protection
Body Protection
Respiratory Protection

General Disposal Protocol for this compound

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. All chemical waste must be treated as hazardous unless confirmed otherwise by a qualified professional.

Step 1: Waste Identification and Segregation

Properly identify this compound waste. Do not mix it with other waste streams unless compatibility has been confirmed. Incompatible chemicals can react violently, producing heat, toxic gases, or explosions. Keep different types of chemical waste separate. For instance, halogenated and non-halogenated solvents should be collected in distinct containers.

Step 2: Container Selection and Management

Select a waste container that is compatible with this compound. The container should be in good condition, with no leaks or cracks, and have a secure, tight-fitting lid. Leave adequate headspace in liquid waste containers to allow for expansion.

Step 3: Labeling of Waste Containers

Properly label the hazardous waste container as soon as waste is added. The label must be durable, clearly visible, and include the following information[1][2][3][4][5]:

  • The words "Hazardous Waste"[1][3][5].

  • The full chemical name: "this compound".

  • The CAS number: "1205-09-0".

  • The accumulation start date (the date the first waste is added to the container)[1][3][4].

  • An indication of the hazards (e.g., toxic, irritant). While specific hazard data is unavailable, it is prudent to handle it as a potentially hazardous substance.

  • The name and address of the generator (your laboratory or institution)[3].

Step 4: Storage of Chemical Waste

Store the sealed and labeled waste container in a designated, secure area away from general laboratory traffic. This area should provide secondary containment to capture any potential leaks. Ensure that incompatible waste types are segregated during storage[3][6].

Step 5: Arrange for Professional Disposal

Partner with a licensed and certified hazardous waste disposal service for the final collection, treatment, and disposal of the chemical waste[7]. Do not attempt to dispose of this compound down the drain or in regular trash[6].

Experimental Protocols

As no specific experimental protocols for the disposal of this compound were found, the above general disposal protocol should be adapted into a site-specific Standard Operating Procedure (SOP) by qualified environmental health and safety (EHS) personnel.

Data Presentation

Due to the absence of a specific Safety Data Sheet, no quantitative data regarding disposal parameters (e.g., concentration limits for sewer disposal, specific neutralization agents) for this compound is available. It is imperative to treat the compound as a potentially hazardous substance and manage its disposal through a certified hazardous waste contractor.

Visualization of the Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste, applicable to this compound in the absence of specific guidelines.

cluster_0 Waste Generation & Segregation cluster_1 Container Management cluster_2 Storage & Disposal A Identify Waste (this compound) B Segregate from Incompatible Waste A->B C Select Compatible Waste Container B->C D Properly Label Container C->D E Store in Designated Secondary Containment Area D->E F Arrange for Professional Hazardous Waste Disposal E->F

Caption: General workflow for the disposal of laboratory chemical waste.

References

Essential Safety and Handling Guidelines for Carboxymethyl Oxyimino Acetophenone

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Carboxymethyl Oxyimino Acetophenone (CAS No. 1205-09-0) was publicly available at the time of this writing. The following safety protocols are based on the available data for the structurally related compound, Acetophenone Oxime. Researchers, scientists, and drug development professionals are advised to consult the specific SDS provided by their chemical supplier and conduct a thorough risk assessment before handling this compound.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure and ensure laboratory safety. The following table summarizes the recommended PPE.

Protection Type Recommended Equipment Notes
Eye Protection Safety glasses with side-shields or gogglesEnsure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166.
Hand Protection Appropriate chemical-resistant glovesThe specific glove material and thickness should be determined based on a risk assessment of the procedure and the solvent used. Consult the glove manufacturer's compatibility data.
Skin and Body Protection Laboratory coatAdditional protective clothing may be necessary based on the scale and nature of the work.
Respiratory Protection NIOSH-approved respiratorRecommended when engineering controls are not sufficient to control airborne exposure, especially if dusts are generated.

Operational Plan for Safe Handling

A systematic approach to handling this compound, from receipt to disposal, is critical for maintaining a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a tightly closed container in a dry and well-ventilated place.[1]

  • Some related compounds are air-sensitive and require handling under an inert gas.[1] While this is not confirmed for this compound, it is a factor to consider.

2. Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling powders or creating solutions.

  • Ensure that eyewash stations and safety showers are readily accessible.[2]

3. Handling and Experimental Procedures:

  • Avoid inhalation of dust or vapors.[1]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

4. Spill Management:

  • In case of a spill, evacuate non-essential personnel from the area.

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep up the material to avoid generating dust and place it in a suitable, labeled container for disposal.[2]

  • For liquid spills, absorb with an inert material and place in a labeled container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan

All waste materials should be handled as hazardous waste unless determined otherwise by a thorough hazard assessment.

  • Chemical Waste: Dispose of this compound and any contaminated materials in a designated, labeled hazardous waste container. Follow all local, state, and federal regulations for hazardous waste disposal.[3]

  • Contaminated PPE: Dispose of contaminated gloves and other disposable PPE as hazardous waste.

  • Empty Containers: Do not reuse empty containers. Dispose of them as hazardous waste.

Experimental Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal a Don PPE b Prepare Work Area in Fume Hood a->b c Weigh/Measure Compound b->c d Perform Experiment c->d e Quench Reaction/Neutralize d->e f Dispose of Waste e->f g Decontaminate Work Area f->g h Doff PPE g->h

Caption: Workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.